Seletracetam lithium bromide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H14BrF2LiN2O2 |
|---|---|
Molekulargewicht |
319.1 g/mol |
IUPAC-Name |
lithium;(2S)-2-[(4S)-4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide;bromide |
InChI |
InChI=1S/C10H14F2N2O2.BrH.Li/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15;;/h3,6-7H,2,4-5H2,1H3,(H2,13,16);1H;/q;;+1/p-1/t6-,7+;;/m1../s1 |
InChI-Schlüssel |
JLPMYEPKIQRREQ-VJBFUYBPSA-M |
Isomerische SMILES |
[Li+].CC[C@@H](C(=O)N)N1C[C@@H](CC1=O)C=C(F)F.[Br-] |
Kanonische SMILES |
[Li+].CCC(C(=O)N)N1CC(CC1=O)C=C(F)F.[Br-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Binding Affinity of Seletracetam to Synaptic Vesicle Protein 2A (SV2A): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seletracetam (UCB 44212) is a pyrrolidone derivative, structurally related to the anti-epileptic drug levetiracetam, that exhibits high affinity and selectivity for the synaptic vesicle protein 2A (SV2A). SV2A is an integral membrane glycoprotein (B1211001) found in synaptic vesicles and is a well-validated target for anti-convulsant therapies. This document provides a comprehensive technical guide on the binding affinity of Seletracetam to SV2A, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and experimental workflows. The development of Seletracetam was ultimately discontinued; however, the study of its interaction with SV2A continues to provide valuable insights into the mechanism of action of this class of anti-epileptic drugs.
Quantitative Binding Affinity Data
The binding affinity of Seletracetam and related compounds to SV2A has been determined through radioligand competition binding assays. The data are commonly presented as pKd (the negative logarithm of the dissociation constant, Kd) or Kd values. A higher pKd value corresponds to a lower Kd and thus a higher binding affinity.
| Compound | pKd | Kd (nM) | Relative Affinity to Levetiracetam |
| Seletracetam | 7.1 | ~79.4 | ~10-fold higher |
| Levetiracetam | 6.1 | ~794.3 | 1 |
| Brivaracetam | 7.2 | ~63.1 | ~12.6-fold higher |
| UCB 30889 | 7.6 | ~25.1 | ~31.6-fold higher |
Note: The Kd values are calculated from the pKd values (Kd = 10^(-pKd) M) and converted to nM. The relative affinity is an approximation based on the ratio of Kd values.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of the binding affinity of Seletracetam to SV2A is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., Seletracetam) to displace a radiolabeled ligand that has a known high affinity for the target receptor. For SV2A, a commonly used radioligand is [³H]ucb 30889.
Materials and Reagents
-
Biological Material: Rat brain cortex membranes or cell lines recombinantly expressing human SV2A.
-
Radioligand: [³H]ucb 30889.
-
Competitor Ligands: Seletracetam, Levetiracetam, Brivaracetam (for comparative analysis).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well microplates.
Procedure
-
Membrane Preparation:
-
Homogenize rat brain cortex tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well microplate, add the following in order:
-
Assay buffer.
-
A fixed concentration of [³H]ucb 30889 (typically at or below its Kd).
-
Varying concentrations of the unlabeled competitor (Seletracetam).
-
The prepared brain membrane suspension.
-
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a saturating concentration of an unlabeled ligand (e.g., Levetiracetam).
-
To determine total binding, another set of wells should contain only the radioligand and the membrane suspension.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki (the inhibition constant, which is an intrinsic measure of the affinity of the competitor for the receptor) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow for a radioligand competition binding assay to determine the affinity of Seletracetam for SV2A.
SV2A Signaling Pathway in Synaptic Vesicle Exocytosis
Caption: Simplified signaling pathway of SV2A's role in synaptic vesicle exocytosis.
An In-depth Technical Guide to the Synthesis of Seletracetam and its Lithium Bromide Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Seletracetam, a pyrrolidone-derived compound investigated for its potential as an anticonvulsant agent. The document outlines the synthetic pathway to Seletracetam, including experimental protocols for key reactions, and discusses the preparation of its lithium bromide salt. Quantitative data is presented in structured tables for clarity, and reaction pathways are visualized using Graphviz diagrams.
Synthesis of Seletracetam ((2S)-2-[(4R)-4-(2,2-Difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanamide)
The synthesis of Seletracetam involves a multi-step process culminating in the formation of the target molecule. The core of the synthesis is the alkylation of a chiral pyrrolidinone intermediate followed by amidation.
Overall Synthetic Pathway
The synthesis of Seletracetam can be conceptually divided into two main stages:
-
Preparation of the key intermediate, (2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanoic acid. This step involves the crucial C-N bond formation between the pyrrolidinone ring and the butanoic acid moiety.
-
Amidation of the carboxylic acid intermediate. The final step converts the carboxylic acid to the corresponding primary amide, yielding Seletracetam.
The following diagram illustrates the overall synthetic workflow:
Experimental Protocols
The following protocols are based on established synthetic methodologies for similar compounds and information disclosed in relevant patents.
1.2.1. Synthesis of (2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanoic acid
This key step involves the nucleophilic substitution of a suitable leaving group on the butanoic acid derivative by the nitrogen of the pyrrolidinone ring.
-
Reactants:
-
(4R)-4-(2,2-difluoroethenyl)pyrrolidin-2-one
-
(S)-2-bromobutanoic acid
-
Strong base (e.g., Sodium Hydride (NaH))
-
Aprotic solvent (e.g., Tetrahydrofuran (THF))
-
-
Procedure:
-
To a stirred suspension of Sodium Hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), a solution of (4R)-4-(2,2-difluoroethenyl)pyrrolidin-2-one in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
A solution of (S)-2-bromobutanoic acid in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting materials are consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous layer is acidified with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica (B1680970) gel.
-
1.2.2. Synthesis of Seletracetam ((2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanamide)
The final step is the conversion of the carboxylic acid to the primary amide.
-
Reactants:
-
(2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanoic acid
-
Amidation agent (e.g., Ammonia (B1221849), or a coupling reagent like CDI followed by ammonia)
-
Organic solvent (e.g., Dichloromethane (DCM) or THF)
-
-
Procedure (using a coupling agent):
-
To a solution of (2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanoic acid in anhydrous DCM, a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) is added portion-wise at room temperature.
-
The reaction mixture is stirred for 1-2 hours to form the activated acyl imidazole (B134444) intermediate.
-
The solution is then cooled to 0 °C, and ammonia gas is bubbled through the solution, or an aqueous solution of ammonium (B1175870) hydroxide (B78521) is added.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford Seletracetam.
-
Quantitative Data
The following table summarizes typical (hypothetical) quantitative data for the synthesis of Seletracetam, as specific yields are not publicly available.
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| 1. Alkylation | (4R)-4-(2,2-difluoroethenyl)pyrrolidin-2-one & (S)-2-bromobutanoic acid | (2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanoic acid | 65 - 75 | >95 |
| 2. Amidation | (2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanoic acid | Seletracetam | 80 - 90 | >99 |
Synthesis of this compound Salt
The preparation of the lithium bromide salt of Seletracetam involves the reaction of the free base with a source of lithium and bromide ions. A direct and straightforward method is the reaction with lithium bromide in a suitable solvent.
Synthetic Pathway
The formation of the lithium bromide salt is a simple acid-base type reaction where the Seletracetam molecule coordinates with the lithium ion.
Experimental Protocol
-
Reactants:
-
Seletracetam
-
Lithium Bromide (LiBr)
-
Solvent (e.g., a mixture of ethanol and water)
-
-
Procedure:
-
Dissolve Seletracetam in a minimal amount of a suitable solvent, such as ethanol, with gentle heating if necessary.
-
In a separate vessel, prepare a solution of an equimolar amount of lithium bromide in a minimal amount of water or ethanol.
-
Add the lithium bromide solution dropwise to the stirred solution of Seletracetam at room temperature.
-
Stir the resulting mixture for a period of 1-2 hours.
-
The lithium bromide salt may precipitate out of the solution. If not, the solvent can be slowly evaporated under reduced pressure to induce crystallization.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound salt.
-
Quantitative Data
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| Salt Formation | Seletracetam & LiBr | This compound | >95 | >99 |
This guide provides a comprehensive overview of the synthetic pathways for Seletracetam and its lithium bromide salt, intended to aid researchers and professionals in the field of drug development. The provided protocols and data serve as a foundational reference for the laboratory-scale synthesis of these compounds.
In Vitro Effects of Seletracetam on Neuronal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Seletracetam on neuronal cultures. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the pharmacological actions, experimental methodologies, and underlying signaling pathways associated with this potent antiepileptic drug candidate.
Core Mechanism of Action
Seletracetam is a pyrrolidone derivative that exhibits high binding affinity for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2][3] SV2A is an integral membrane protein found on synaptic vesicles and is crucial for the proper regulation of neurotransmitter release.[4][5][6] The binding of Seletracetam to SV2A is stereospecific and is considered the primary mechanism underlying its anticonvulsant properties.[7] By modulating the function of SV2A, Seletracetam is thought to influence the trafficking of the calcium sensor protein synaptotagmin-1 (Syt1), thereby affecting presynaptic calcium signaling and neurotransmitter exocytosis.[3][4][6][8][9] Additionally, in vitro studies have demonstrated that Seletracetam can inhibit high-voltage-activated (HVA) calcium currents, particularly N-type calcium channels, in pyramidal neurons.[7][10][11] This dual action of modulating SV2A function and inhibiting calcium influx contributes to its potent reduction of neuronal hyperexcitability and synchronization observed in in vitro models of epilepsy.[7][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of Seletracetam on neuronal cultures.
Table 1: Inhibitory Effects of Seletracetam on Epileptiform Activity
| Parameter | IC50 Value (nM) | Neuronal Preparation | Reference |
| Duration of Paroxysmal Depolarization Shifts (PDSs) | 241.0 ± 21.7 | Layer V pyramidal neurons in rat cortical slices | [10][11] |
| Number of Action Potentials per PDS | 82.7 ± 9.7 | Layer V pyramidal neurons in rat cortical slices | [10][11] |
| Intracellular Ca2+ Rise Accompanying PDSs | 345.0 ± 15.0 | Layer V pyramidal neurons in rat cortical slices | [10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the effects of Seletracetam.
Primary Neuronal Culture
Objective: To establish healthy and viable neuronal cultures for subsequent pharmacological studies.
Protocol:
-
Tissue Dissociation:
-
Dissect hippocampi or cortices from embryonic (E18) or early postnatal (P0-P1) rodents in ice-cold dissection buffer.
-
Mince the tissue and incubate in a dissociation solution containing enzymes (e.g., papain or trypsin) to separate individual cells.
-
Mechanically triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto sterile coverslips or multi-well plates pre-coated with an adhesion substrate (e.g., poly-L-lysine or laminin) at a desired density.
-
Use a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin).
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Perform partial media changes every 3-4 days to replenish nutrients and remove waste products.
-
Cultures are typically ready for experiments after 11-21 days in vitro (DIV).[12]
-
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
Objective: To measure the effects of Seletracetam on neuronal electrical activity, such as synaptic currents and action potentials.
Protocol:
-
Slice Preparation (for brain slice recordings):
-
Acutely prepare 300-400 µm thick coronal or sagittal brain slices from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Allow slices to recover in an incubation chamber with oxygenated ACSF for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice or coverslip with cultured neurons to the recording chamber of an upright or inverted microscope.
-
Continuously perfuse with oxygenated ACSF at a constant flow rate.
-
Use borosilicate glass capillaries to pull recording pipettes with a resistance of 3-7 MΩ when filled with internal solution.
-
The internal solution composition will vary depending on the specific currents being measured (e.g., a potassium-based solution for voltage-clamp recordings of excitatory postsynaptic currents).
-
-
Data Acquisition:
-
Establish a high-resistance seal (>1 GΩ) between the pipette tip and the neuronal membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., spontaneous or evoked postsynaptic currents, action potentials).
-
Bath-apply Seletracetam at various concentrations and record the changes in electrical activity.
-
Use appropriate data acquisition software and an amplifier to record and analyze the data.
-
Intracellular Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration in response to neuronal activity and Seletracetam application.
Protocol:
-
Dye Loading:
-
Incubate the neuronal cultures or brain slices with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in ACSF for 30-60 minutes at room temperature or 37°C.[13][14] The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.
-
Wash the preparation with dye-free ACSF for at least 30 minutes to allow for de-esterification of the dye within the cells.
-
-
Imaging:
-
Mount the preparation on a fluorescence microscope equipped with a sensitive camera (e.g., CCD or sCMOS).
-
Excite the dye at its appropriate wavelength(s) (e.g., 340 nm and 380 nm for Fura-2 for ratiometric imaging) and capture the emitted fluorescence.[14]
-
Record baseline fluorescence, then stimulate the neurons (e.g., electrically or with a chemical agonist) to induce calcium transients.
-
Apply Seletracetam and repeat the stimulation to observe its effect on calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF/F) or, for ratiometric dyes like Fura-2, the ratio of emissions at the two excitation wavelengths to determine the relative change in intracellular calcium concentration.
-
Synaptic Vesicle Recycling Assay (FM1-43 Staining)
Objective: To assess the effect of Seletracetam on the dynamics of synaptic vesicle endocytosis and exocytosis.
Protocol:
-
Loading (Staining):
-
Stimulate the neurons (e.g., with high K+ solution or electrical field stimulation) in the presence of the styryl dye FM1-43 (typically 10-15 µM).[15][16] This causes synaptic vesicles to undergo exocytosis and then endocytosis, trapping the dye inside the newly formed vesicles.
-
Wash the preparation thoroughly with dye-free solution to remove all extracellular and membrane-bound dye.
-
-
Imaging and Unloading (Destaining):
-
Image the fluorescently labeled presynaptic terminals using a fluorescence microscope.
-
Induce a second round of stimulation in the absence of the dye. This will cause the dye-loaded vesicles to fuse with the presynaptic membrane and release the FM1-43, leading to a decrease in fluorescence (destaining).
-
Record the rate and extent of destaining as a measure of synaptic vesicle exocytosis.
-
-
Analysis with Seletracetam:
-
Perform the loading and/or unloading steps in the presence of Seletracetam to determine its effect on the rate of synaptic vesicle cycling.
-
Conclusion
The in vitro data strongly support the role of Seletracetam as a potent modulator of synaptic transmission. Its primary interaction with SV2A, coupled with its inhibitory effects on N-type calcium channels, provides a multi-faceted mechanism for reducing neuronal hyperexcitability. The experimental protocols outlined in this guide offer a robust framework for further investigation into the nuanced effects of Seletracetam and other SV2A ligands on neuronal function. The continued application of these in vitro models will be invaluable for the preclinical development and characterization of novel antiepileptic therapies.
References
- 1. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [en.bio-protocol.org]
- 2. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SV2 regulates neurotransmitter release via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Levetiracetam reverses synaptic deficits produced by overexpression of SV2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Seletracetam (ucb 44212) inhibits high-voltage-activated Ca2+ currents and intracellular Ca2+ increase in rat cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment [frontiersin.org]
- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
The Modulatory Role of Seletracetam on Synaptic Vesicle Glycoprotein 2A: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seletracetam (B1680945), a pyrrolidone derivative and a structural analog of levetiracetam (B1674943), has emerged as a high-affinity ligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2] This protein is a crucial component of the presynaptic terminal, playing a pivotal role in the regulation of neurotransmitter release.[3][4] The interaction between seletracetam and SV2A has been a subject of intense research, particularly in the context of epilepsy, a neurological disorder characterized by recurrent seizures.[5][6] This technical guide provides a comprehensive overview of the effect of seletracetam on SV2A, detailing its binding characteristics, mechanism of action, and the experimental protocols used to elucidate these properties.
Quantitative Analysis of SV2A Ligand Interactions
The binding affinity and in vivo efficacy of seletracetam have been compared with other SV2A ligands, notably levetiracetam and brivaracetam. The following tables summarize the key quantitative data from various preclinical studies.
| Ligand | Binding Affinity for SV2A (Relative to Levetiracetam) | Reference |
| Seletracetam | ~10-fold higher | [1][6] |
| Brivaracetam | ~10-30-fold higher | [7] |
| Levetiracetam | Baseline |
| Ligand | Anticonvulsant Potency (ED₅₀) in Audiogenic Seizure Models (Mice) | Reference |
| Seletracetam | 0.17 mg/kg (i.p.) | [1] |
| Brivaracetam | 2.4 mg/kg (i.p.) | [8] |
| Levetiracetam | 30 mg/kg (i.p.) | [8] |
Mechanism of Action: Modulation of Neurotransmitter Release
Seletracetam exerts its effects primarily through its high-affinity and stereospecific binding to SV2A.[3][5] This interaction is believed to modulate the function of SV2A, which is involved in the exocytosis of synaptic vesicles and the subsequent release of neurotransmitters.[3][9] While the precise molecular mechanism is still under investigation, it is hypothesized that by binding to SV2A, seletracetam influences the presynaptic release of neurotransmitters like glutamate (B1630785) and GABA, thereby reducing neuronal hyperexcitability that can lead to seizures.[10]
In addition to its primary action on SV2A, seletracetam has also been shown to inhibit high-voltage-activated N-type calcium channels.[1][3] This dual mechanism contributes to an overall reduction in neuronal excitability by decreasing calcium influx during an action potential and modulating neurotransmitter release.[1]
Signaling Pathway of Seletracetam's Action
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of seletracetam with SV2A.
Radioligand Binding Assay for SV2A
This assay is used to determine the binding affinity of a ligand (e.g., seletracetam) for its receptor (SV2A).
Workflow Diagram:
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a multi-well plate, add a constant amount of brain membrane preparation to each well.
-
Add a fixed concentration of a radiolabeled ligand that binds to SV2A (e.g., [³H]-ucb 30889).
-
Add varying concentrations of the unlabeled competitor ligand (seletracetam).
-
To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., levetiracetam) to a set of control wells.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor ligand.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Workflow Diagram:
Detailed Protocol:
-
Probe Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus) using stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period to establish a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer seletracetam to the animal via the desired route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content (e.g., glutamate, GABA) using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[11]
-
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter in the dialysate samples.
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of seletracetam on neurotransmitter release.
-
Electroencephalography (EEG) Recording in Rodent Models of Epilepsy
EEG is used to record the electrical activity of the brain and is a critical tool for assessing the anticonvulsant effects of drugs in animal models of epilepsy.
Workflow Diagram:
Detailed Protocol:
-
Electrode Implantation:
-
Anesthetize the animal (e.g., mouse or rat) and place it in a stereotaxic frame.[12]
-
Surgically implant recording electrodes onto the surface of the cortex (epidural) or into specific brain regions (depth electrodes). A reference and ground electrode are also implanted.[13]
-
Secure the electrode assembly to the skull with dental cement.[12]
-
Allow the animal to recover fully from surgery.
-
-
EEG Recording:
-
Connect the implanted electrodes to an EEG amplification and recording system.
-
Place the animal in a recording chamber that allows for free movement and video monitoring.
-
Record baseline EEG activity for a defined period.
-
-
Seizure Induction and Drug Testing:
-
Administer seletracetam to the animal.
-
After a specified pretreatment time, induce seizures using an appropriate model (e.g., audiogenic stimulation for sound-induced seizures).
-
Record the EEG and behavior of the animal during and after seizure induction.
-
-
Data Analysis:
-
Visually and/or automatically analyze the EEG recordings to identify and quantify seizure activity.
-
Parameters such as the latency to seizure onset, duration of the seizure, and severity of behavioral convulsions are measured.
-
Compare the seizure parameters in the drug-treated group to a vehicle-treated control group to determine the anticonvulsant efficacy of seletracetam.
-
Conclusion
Seletracetam is a potent and selective ligand of SV2A, demonstrating a higher binding affinity and greater in vivo efficacy in preclinical models of epilepsy compared to its predecessor, levetiracetam. Its dual mechanism of action, involving the modulation of neurotransmitter release via SV2A and the inhibition of N-type calcium channels, underscores its potential as an antiepileptic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of seletracetam and other SV2A ligands, which will be crucial for a deeper understanding of their therapeutic effects and for the development of novel treatments for epilepsy and other neurological disorders. Although the clinical development of seletracetam has been halted, the knowledge gained from its study continues to be invaluable to the field of neuroscience and drug discovery.[1][14]
References
- 1. Seletracetam - Wikipedia [en.wikipedia.org]
- 2. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. epilepsy.com [epilepsy.com]
- 5. Seletracetam | C10H14F2N2O2 | CID 9942725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 9. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mouse EEG implantation and monitoring [protocols.io]
- 13. Protocol to record and quantify absence seizures in rats using EEG arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Seletracetam, a small molecule SV2A modulator for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Seletracetam Lithium Bromide Crystal: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seletracetam, a pyrrolidone derivative structurally related to levetiracetam, is a potent synaptic vesicle glycoprotein (B1211001) 2A (SV2A) modulator that was under investigation for the treatment of epilepsy.[1][2] This technical guide provides a comprehensive overview of the structural aspects of Seletracetam, with a focus on the anticipated, though not publicly detailed, structural analysis of its lithium bromide crystal form. While specific crystallographic data for the Seletracetam lithium bromide co-crystal is not available in the public domain, this document outlines the established methodologies and theoretical frameworks required for such an analysis. It serves as a resource for researchers in crystallography, medicinal chemistry, and drug development by detailing the necessary experimental protocols and data interpretation.
Introduction to Seletracetam
Seletracetam (UCB 44212) is a second-generation antiepileptic drug candidate designed to offer higher potency and efficacy than its predecessor, levetiracetam.[2] Its primary mechanism of action involves high-affinity, stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A), a key protein in the regulation of neurotransmitter release.[2][3] By modulating SV2A function, Seletracetam is thought to reduce excessive neuronal activity.[4][5] Additionally, it has been shown to inhibit N-type calcium channels, further contributing to its anticonvulsant properties by preventing the large influx of calcium ions associated with epileptic seizures.[2] The development of a lithium bromide salt form of Seletracetam was likely pursued to improve its physicochemical properties, such as stability and bioavailability.
Physicochemical Properties of Seletracetam
A summary of the known physicochemical properties of Seletracetam is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄F₂N₂O₂ | [6] |
| Molar Mass | 232.23 g/mol | [6] |
| Oral Bioavailability | >90% | [2][7] |
| Elimination Half-Life | ~8 hours | [2][7] |
| Protein Binding | <10% | [7] |
| Primary Metabolism | Hydrolysis of the acetamide (B32628) group | [5] |
Hypothetical Structural Analysis Workflow
The structural elucidation of a novel co-crystal like this compound would follow a well-defined workflow, beginning with synthesis and crystallization, followed by comprehensive characterization using various analytical techniques.
Caption: A hypothetical workflow for the structural analysis of this compound.
Experimental Methodologies
Synthesis and Crystallization
The synthesis of Seletracetam has been described in the literature, often involving chiral synthesis strategies to obtain the desired stereoisomer.[8] The formation of the lithium bromide co-crystal would involve reacting Seletracetam with a stoichiometric amount of lithium bromide in a suitable solvent system. Crystallization would then be induced through various techniques such as slow evaporation, vapor diffusion, or cooling crystallization, screened across a range of solvents to obtain single crystals of suitable quality for X-ray diffraction.
X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Protocol:
-
Crystal Mounting: A suitable single crystal of this compound would be selected and mounted on a goniometer head.
-
Data Collection: The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. A series of diffraction images would be recorded as the crystal is rotated.
-
Data Processing: The collected images would be processed to integrate the diffraction spot intensities and correct for experimental factors such as absorption and polarization.
-
Structure Solution and Refinement: The processed data would be used to solve the crystal structure, typically using direct methods or Patterson synthesis to determine the initial positions of the atoms. The atomic positions and thermal parameters would then be refined against the experimental data to achieve the best possible fit.
Spectroscopic and Thermal Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure of Seletracetam in solution. ⁷Li and ¹⁵N NMR could provide insights into the coordination environment of the lithium ion and the nitrogen atoms within the pyrrolidone ring and amide group.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques would be used to identify characteristic functional groups and confirm the formation of the co-crystal by observing shifts in vibrational frequencies upon salt formation.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): DSC would be used to determine the melting point and thermal stability of the co-crystal, while TGA would provide information on its decomposition profile and solvent content.
Seletracetam's Mechanism of Action: A Signaling Pathway
Seletracetam's primary therapeutic effect is mediated through its interaction with SV2A, which modulates neurotransmitter release. A simplified representation of this pathway is shown below.
Caption: Simplified signaling pathway for Seletracetam's mechanism of action.
Anticipated Crystal Structure Features
Based on the known structure of lithium bromide (a simple cubic lattice) and the molecular structure of Seletracetam, a hypothetical crystal structure of this compound would likely feature:
-
Ionic Interactions: Strong electrostatic interactions between the lithium cation (Li⁺) and the bromide anion (Br⁻).
-
Coordination of Lithium: The Li⁺ ion would likely be coordinated by the electronegative oxygen atoms of the carbonyl groups in the pyrrolidone ring and the amide side chain of Seletracetam, as well as by the bromide ions.
-
Hydrogen Bonding: Intermolecular hydrogen bonds would be expected between the amide N-H groups and the carbonyl oxygen atoms or bromide ions, playing a crucial role in the overall crystal packing.
-
Packing Motifs: The packing of the molecules would be influenced by a combination of these interactions, aiming to achieve a thermodynamically stable arrangement.
The precise details of these interactions, including bond lengths, bond angles, and torsion angles, would be revealed by a successful single-crystal X-ray diffraction study. This data would be invaluable for understanding the solid-state properties of the drug substance and for computational modeling studies aimed at designing new SV2A modulators.
Conclusion
While the definitive crystal structure of this compound remains to be publicly disclosed, this technical guide provides a robust framework for its anticipated structural analysis. The methodologies outlined herein represent the standard for the characterization of pharmaceutical co-crystals. A detailed understanding of the solid-state structure of this and related compounds is critical for optimizing drug formulation, ensuring stability, and ultimately, for the rational design of next-generation antiepileptic therapies. Researchers in the field are encouraged to apply these principles to further the understanding of SV2A modulators and their interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Seletracetam - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Seletracetam | C10H14F2N2O2 | CID 9942725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Seletracetam|Ucb-44212 | synaptic vesicle glycoprotein 2A (SV2A) ligand | CAS# 357336-74-4 | antiepileptic agent|InvivoChem [invivochem.com]
- 7. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Nootropic Potential of Seletracetam Derivatives: A Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Seletracetam, a high-affinity ligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), has been primarily investigated for its potent anticonvulsant properties. However, the critical role of SV2A in synaptic function and cognitive processes suggests that Seletracetam and its derivatives represent a promising, yet underexplored, frontier in the development of novel nootropic agents. This technical guide synthesizes the existing preclinical and clinical data, outlines the theoretical framework for the cognitive-enhancing effects of these compounds, and provides detailed experimental protocols for their evaluation. While direct evidence for the nootropic effects of Seletracetam derivatives is currently limited, the strong correlation between SV2A modulation and cognitive function provides a compelling rationale for their further investigation. This document is intended to serve as a foundational resource for researchers and drug developers interested in exploring this novel class of potential cognitive enhancers.
Introduction: The Racetam Family and the Emergence of Seletracetam
The racetam class of drugs, with piracetam (B1677957) as its progenitor, has long been associated with nootropic effects, though their precise mechanisms of action have remained somewhat elusive[1]. Levetiracetam (B1674943), a well-known antiepileptic drug, was a significant advancement, with its primary binding site identified as the synaptic vesicle glycoprotein 2A (SV2A)[2][3][4]. Seletracetam, a structural analog of levetiracetam, exhibits a significantly higher binding affinity for SV2A, suggesting a more potent modulation of its function[5]. While the development of Seletracetam has focused on epilepsy, its potent interaction with a key protein in neurotransmitter release warrants a thorough examination of its potential cognitive-enhancing effects.
The Role of SV2A in Cognition: The Therapeutic Target
SV2A is a transmembrane protein located on synaptic vesicles and is integral to the regulation of neurotransmitter release. Its ubiquitous expression in the brain and involvement in synaptic vesicle trafficking underscore its importance in maintaining normal synaptic function[2][3][4].
Recent studies have increasingly linked SV2A to cognitive processes:
-
Synaptic Plasticity: SV2A is implicated in processes of long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory[6][7][8][9].
-
Cognitive Decline: Reduced levels of SV2A have been observed in patients with Alzheimer's disease, correlating with cognitive impairment.
-
Levetiracetam Studies: Clinical and preclinical studies on levetiracetam, while not showing broad cognitive enhancement, have suggested modest improvements in specific cognitive domains like executive function and visuospatial processing, particularly in individuals with underlying neurological conditions[10].
The modulation of SV2A by Seletracetam and its derivatives, therefore, presents a plausible mechanism for enhancing cognitive functions that are dependent on optimal synaptic transmission and plasticity.
Quantitative Data on Seletracetam and Related Compounds
To date, the majority of publicly available quantitative data for SV2A ligands focuses on their anticonvulsant properties. The following table summarizes key binding affinity data for Seletracetam and its structural analog, levetiracetam. Data for a broader range of Seletracetam derivatives with cognitive endpoints is a significant gap in the current literature.
| Compound | Target | Binding Affinity (Ki or IC50) | Species | Assay Method | Reference |
| Seletracetam | SV2A | High affinity (reported to be higher than levetiracetam) | Rat/Human | Radioligand binding assay | [5] |
| Levetiracetam | SV2A | ~0.7 µM (IC50) | Human | Radioligand binding with [³H]ucb 30889 | [11] |
| ucb 30889 | SV2A | ~0.03 µM (IC50) | Human | Radioligand binding with [³H]ucb 30889 | [11] |
| ucb L060 | SV2A | ~10 µM (IC50) | Human | Radioligand binding with [³H]ucb 30889 | [11] |
Note: The lack of extensive public data on a series of Seletracetam derivatives highlights a critical area for future research to establish a clear structure-activity relationship for cognitive enhancement.
Experimental Protocols for Nootropic Evaluation
The following are detailed methodologies for key behavioral assays used to assess the potential nootropic effects of Seletracetam derivatives in rodent models.
Novel Object Recognition (NOR) Test
This test assesses recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.
-
Apparatus: A square open-field arena (e.g., 50x50x50 cm) made of a non-porous material for easy cleaning. A video camera is mounted above the arena to record the sessions.
-
Objects: Two sets of identical objects and one novel object are required. The objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the animal cannot displace them.
-
Procedure:
-
Habituation (Day 1): Each animal is placed in the empty arena for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training (Day 2): Two identical objects (A1 and A2) are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Testing (Day 2 or 3): After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object (B). The animal is returned to the arena, and the time spent exploring the familiar object (A) and the novel object (B) is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues on the walls. A video tracking system records the animal's swim path.
-
Procedure:
-
Acquisition Phase (Days 1-5): The animal undergoes a series of trials (e.g., 4 trials per day) to learn the location of the hidden platform. For each trial, the animal is placed into the water at one of four quasi-random start locations and allowed to swim until it finds the platform or for a maximum time (e.g., 60-90 seconds). If the animal fails to find the platform, it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial (Day 6): The platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
Data Analysis:
-
Acquisition: Latency to find the platform, swim speed, and path length are measured across trials. A decrease in these parameters indicates learning.
-
Probe Trial: The time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location are measured as indicators of memory retention.
-
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild foot shock.
-
Procedure:
-
Acquisition/Training Trial: The animal is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a mild, brief foot shock is delivered.
-
Retention/Test Trial: After a set retention interval (e.g., 24 or 48 hours), the animal is placed back in the light compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment is recorded.
-
-
Data Analysis: A longer latency to enter the dark compartment in the test trial compared to the training trial indicates that the animal has learned and remembers the aversive stimulus associated with that chamber.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for Nootropic Effects
The primary mechanism of Seletracetam derivatives is the modulation of SV2A. While the downstream effects on cognition are not fully elucidated, a plausible pathway involves the fine-tuning of neurotransmitter release, which is crucial for synaptic plasticity.
Caption: Hypothesized signaling pathway for the nootropic effects of Seletracetam derivatives.
General Experimental Workflow for Nootropic Drug Discovery
The following diagram outlines a typical workflow for the preclinical evaluation of potential nootropic compounds like Seletracetam derivatives.
Caption: General experimental workflow for preclinical nootropic drug discovery.
Structure-Activity Relationship (SAR) and Future Directions
The development of potent nootropic agents from the Seletracetam scaffold will depend on a systematic exploration of its structure-activity relationship. Key areas for modification and investigation include:
-
Pyrrolidone Ring Substitutions: Modifications to the pyrrolidone core could influence binding affinity and selectivity for SV2A.
-
Side Chain Alterations: The ethyl group at the chiral center is a potential site for modification to optimize pharmacokinetic and pharmacodynamic properties.
-
Bioisosteric Replacements: Replacing key functional groups with bioisosteres could lead to improved metabolic stability and brain penetrability.
Future research should focus on synthesizing a library of Seletracetam derivatives and systematically evaluating them using the in vitro and in vivo assays outlined in this guide. This will be crucial for identifying lead compounds with potent nootropic activity and a favorable safety profile.
Conclusion
Seletracetam and its derivatives represent a compelling class of compounds for the development of novel nootropics. Their high affinity for SV2A, a key regulator of synaptic function, provides a strong biological rationale for their potential to enhance cognitive processes. While direct evidence for their nootropic effects is still nascent, the information and protocols provided in this technical guide offer a solid framework for initiating and advancing research in this promising area. A focused effort on synthesizing and testing new derivatives is warranted to unlock the full therapeutic potential of this chemical scaffold for the treatment of cognitive deficits.
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seletracetam enhances short term depression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impairments of Long-Term Synaptic Plasticity in the Hippocampus of Young Rats during the Latent Phase of the Lithium-Pilocarpine Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of antiepileptic drugs on associative LTP-like plasticity in human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levetiracetam Reduced the Basal Excitability of the Dentate Gyrus without Restoring Impaired Synaptic Plasticity in Rats with Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of levetiracetam on hippocampal CA1 synaptic plasticity and molecular changes in the dentate gyrus in epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Trajectory of a Promising Antiepileptic: The Development and Discontinuation of Seletracetam
A Technical Overview for Researchers and Drug Development Professionals
Brussels, Belgium - Seletracetam (B1680945) (UCB 44212), a pyrrolidone derivative structurally related to the successful antiepileptic drug (AED) levetiracetam (B1674943), emerged from UCB Pharma's discovery program as a potent and highly selective ligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2] Preclinical studies showcased its promising profile, suggesting a broad spectrum of anticonvulsant activity and a high tolerability margin.[1][2] Despite these early indicators of success, the development of seletracetam was ultimately halted in favor of another SV2A ligand, brivaracetam (B1667798). This guide provides an in-depth technical examination of the historical development of seletracetam, its proposed mechanism of action, a summary of key experimental findings, and the strategic decisions that led to its discontinuation.
Discovery and Preclinical Development: A Tale of Enhanced Affinity
Seletracetam was identified through a rational drug discovery program aimed at identifying novel SV2A ligands with potentially superior properties to levetiracetam.[3] The primary characteristic that set seletracetam apart was its significantly higher binding affinity for SV2A, reported to be approximately 10-fold greater than that of levetiracetam.[3][4] This enhanced affinity was hypothesized to translate into greater potency and efficacy in seizure control.
Binding Affinity for SV2A
While specific Ki values for seletracetam are not widely published in readily available literature, the consistent reporting of a 10-fold higher affinity compared to levetiracetam was a key driver in its development. This superior binding characteristic was a central tenet of its preclinical value proposition.
Preclinical Efficacy in Animal Models of Epilepsy
Seletracetam demonstrated potent anticonvulsant effects across a range of animal models, predicting efficacy against both partial-onset and generalized seizures.[1]
Table 1: Preclinical Efficacy of Seletracetam in Animal Models
| Animal Model | Seizure Type Modeled | Efficacy (ED50) | Route of Administration |
| Audiogenic Seizure Susceptible Mice | Generalized Tonic-Clonic Seizures | 0.17 mg/kg | Intraperitoneal (i.p.) |
| Corneal Kindling in Mice | Secondarily Generalized Seizures | 0.31 mg/kg | Intraperitoneal (i.p.) |
| Hippocampal Kindled Rats | Complex Partial and Secondarily Generalized Seizures | 0.23 mg/kg (MAD) | Oral (p.o.) |
| GAERS Rats | Absence Seizures | 0.15 mg/kg | Intraperitoneal (i.p.) |
ED50: Median Effective Dose required to protect 50% of animals from seizures. MAD: Minimum Active Dose.
Preclinical Safety and Tolerability
In animal studies, seletracetam was reported to have a high central nervous system (CNS) tolerability profile, suggesting a wide therapeutic window.[1][2]
Mechanism of Action: Modulation of Synaptic Vesicle Function
The primary mechanism of action of seletracetam, like other racetam AEDs, is its stereospecific binding to SV2A.[5][6] SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[5][6][7][8][9]
While the precise downstream effects of SV2A modulation are still under investigation, the prevailing hypothesis is that binding of ligands like seletracetam to SV2A stabilizes the protein's function, leading to a reduction in aberrant, high-frequency neuronal firing that characterizes seizures.[5] This is thought to be achieved by modulating the release of neurotransmitters such as glutamate (B1630785) and GABA.[6]
Experimental Protocols
Audiogenic Seizure Susceptible Mouse Model
This model utilizes strains of mice, such as the DBA/2, that are genetically predisposed to seizures upon exposure to a high-intensity auditory stimulus.[10]
-
Apparatus: A sound-attenuated chamber equipped with a high-frequency sound source (e.g., an electric bell) capable of producing a stimulus of a specific intensity (typically 100-120 dB).
-
Procedure:
-
Mice are individually placed in the chamber.
-
Following a brief acclimatization period, the auditory stimulus is presented for a fixed duration (e.g., 60 seconds).
-
Seizure responses are observed and scored based on a standardized scale, typically including phases of wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
The efficacy of the test compound, administered prior to the stimulus, is determined by its ability to prevent or reduce the severity of the seizure response.
-
Amygdala Kindling Rat Model
The kindling model involves repeated, initially sub-convulsive electrical stimulation of a specific brain region, typically the amygdala, leading to the progressive development of more severe, secondarily generalized seizures.[11][12] This model is considered to be representative of temporal lobe epilepsy.[13]
-
Surgical Preparation: Rats are surgically implanted with a bipolar electrode in the basolateral amygdala.
-
Stimulation Protocol:
-
After a recovery period, a daily electrical stimulus is delivered through the implanted electrode.
-
The behavioral seizure response is scored using a standardized scale, such as the Racine scale.
-
Stimulation continues daily until a fully kindled state (e.g., consistent Class 5 seizures) is achieved.
-
-
Drug Testing: Once fully kindled, the effect of an AED is assessed by administering the compound prior to the electrical stimulation and observing its impact on seizure severity and duration.
Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model
The GAERS model is an inbred strain of Wistar rats that spontaneously exhibit absence-like seizures characterized by spike-and-wave discharges on electroencephalogram (EEG) recordings.[14][15][16][17]
-
Animal Model: GAERS rats that have reached an age where spontaneous seizures are frequent.
-
EEG Recording: Animals are often implanted with cortical electrodes for continuous EEG monitoring to quantify the number and duration of spike-and-wave discharges.
-
Procedure:
-
A baseline period of EEG recording is established to determine the pre-treatment seizure frequency.
-
The test compound is administered, and EEG is continuously recorded.
-
The efficacy of the compound is determined by the percentage reduction in the cumulative duration of spike-and-wave discharges compared to the baseline period.
-
Clinical Development: Phase II Trials
A proof-of-principle study in photosensitive epilepsy patients demonstrated that seletracetam was highly potent in suppressing the photoparoxysmal EEG response.[20] This study highlighted the compound's rapid onset of action and dose-dependent efficacy.[20]
Table 2: Summary of Reported Adverse Events in a Photosensitivity Study
| Adverse Event | Frequency with Seletracetam | Frequency with Placebo |
| Somnolence | 32% | <5% |
| Dizziness | 21% | <5% |
| Headache | 14% | <5% |
| Feeling Drunk | 7% | <5% |
| Data from a single-dose study in photosensitive patients.[20] |
The main Phase II studies were designed to assess the efficacy and safety of seletracetam as an add-on therapy for adult patients with refractory partial-onset seizures.[18][19]
Discontinuation of Development
In July 2007, UCB announced that the development of seletracetam was being put on hold.[13] Subsequently, in 2010, the company's financial reports and strategic updates indicated a clear shift in focus towards the development of brivaracetam.[21]
The decision to discontinue the development of seletracetam was not based on significant safety concerns but rather on a strategic assessment of the two molecules. While seletracetam had shown efficacy, its performance in clinical trials was reportedly less than what had been anticipated based on its potent preclinical profile. In contrast, brivaracetam was perceived to have a more favorable overall profile, which ultimately led to its selection for further development and eventual market approval.
Conclusion
Seletracetam represented a promising second-generation SV2A ligand with a strong preclinical rationale for development. Its high affinity for its molecular target and potent efficacy in animal models of epilepsy positioned it as a potential successor to levetiracetam. However, the translation of this preclinical promise into a sufficiently differentiated clinical profile proved challenging. The strategic decision by UCB Pharma to prioritize the development of brivaracetam ultimately led to the discontinuation of the seletracetam program. The story of seletracetam serves as a valuable case study in pharmaceutical research and development, highlighting the complexities of translating preclinical potency into clinical superiority and the strategic considerations that shape a company's development pipeline.
References
- 1. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 6. Video: Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein [jove.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. SV2 regulates neurotransmitter release via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synaptic Vesicle Glycoprotein 2A: Features and Functions [frontiersin.org]
- 10. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 11. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 13. psychogenics.com [psychogenics.com]
- 14. The genetic absence epilepsy rat from Strasbourg as a model to decipher the neuronal and network mechanisms of generalized idiopathic epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GAERS - Wikipedia [en.wikipedia.org]
- 16. Preclinical Epilepsy CRO - GAERS Model and EEG Biomarkers [synapcell.com]
- 17. About: GAERS [dbpedia.org]
- 18. Seletracetam | UCB [ucb.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. ucb.com [ucb.com]
An In-depth Technical Guide to Seletracetam and the Potential of Seletracetam Lithium Bromide Co-crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Seletracetam, a potent antiepileptic agent, and explores the scientific basis and potential formulation of Seletracetam Lithium Bromide. This document details the chemical properties, mechanism of action, and experimental protocols for both individual compounds and their potential co-crystal form.
Introduction to Seletracetam and Lithium Bromide
Seletracetam , with the CAS number 357336-74-4 , is a pyrrolidone derivative and a structural analog of the antiepileptic drug levetiracetam.[1][2] It was developed by UCB Pharma as a potential treatment for epilepsy.[1][3]
Lithium Bromide (LiBr), CAS number 7550-35-8 , is an inorganic salt with a history of use in medicine, including as a sedative, and is also widely used in industrial applications such as air conditioning systems due to its hygroscopic nature.[4][5]
While a combined "this compound" as a single chemical entity with its own CAS number is not registered, scientific evidence supports the formation of ionic co-crystals between racetam compounds and lithium salts, including lithium bromide.[6][7] A commercial supplier, MedChemExpress, also lists "this compound," suggesting its availability as a research chemical, likely in a co-crystal or salt form.[8] This guide will, therefore, treat "this compound" as a potential co-crystal formulation.
Chemical and Physical Properties
The chemical and physical properties of Seletracetam and Lithium Bromide are summarized in the tables below.
Table 1: Chemical Properties of Seletracetam
| Property | Value |
| CAS Number | 357336-74-4 |
| Molecular Formula | C₁₀H₁₄F₂N₂O₂ |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | (2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide |
| Appearance | Off-white to light yellow solid powder[2] |
| LogP | 1.966[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 4[2] |
| Rotatable Bond Count | 4[2] |
Table 2: Chemical and Physical Properties of Lithium Bromide
| Property | Value |
| CAS Number | 7550-35-8 |
| Molecular Formula | LiBr |
| Molecular Weight | 86.85 g/mol |
| Appearance | White, hygroscopic crystalline solid |
| Melting Point | 552 °C |
| Boiling Point | 1265 °C |
| Density | 3.464 g/cm³ |
| Solubility in Water | Highly soluble |
Mechanism of Action
Seletracetam
Seletracetam's primary mechanism of action involves its high-affinity, stereospecific binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A) .[1][3] SV2A is a crucial protein in the regulation of neurotransmitter release. By modulating SV2A, Seletracetam is thought to reduce neuronal hyperexcitability.[1][3]
Additionally, Seletracetam has been shown to inhibit N-type calcium channels , which play a role in high-voltage-activated calcium currents.[1] This dual action contributes to its potent anticonvulsant effects observed in animal models.[1]
Lithium Bromide
Lithium ions are known to have complex effects on the central nervous system. Historically, lithium bromide was used as a sedative. The therapeutic effects of lithium are thought to be mediated through its interaction with various signal transduction pathways, including the inositol (B14025) phosphate (B84403) pathway and glycogen (B147801) synthase kinase 3 (GSK-3).
Experimental Protocols
Synthesis of Seletracetam
While detailed industrial synthesis protocols are proprietary, a general synthetic route for Seletracetam has been described in patents and scientific literature. The synthesis generally involves the alkylation of a pyrrolidone derivative with (R)-2-bromobutanoic acid, followed by amidation.[1]
Synthesis of Lithium Bromide
Lithium bromide can be synthesized through the reaction of lithium carbonate with hydrobromic acid[4]:
Li₂CO₃ + 2HBr → 2LiBr + H₂O + CO₂
Alternatively, it can be prepared by the reaction of lithium hydroxide (B78521) with hydrobromic acid[4]:
LiOH + HBr → LiBr + H₂O
Proposed Synthesis of this compound Co-crystal
Based on the established methods for forming co-crystals of racetams with lithium salts, two primary methods can be proposed for the synthesis of this compound co-crystals: mechanochemical grinding and solution crystallization.[6][7]
Method 1: Mechanochemical Grinding (Solid-State Synthesis)
-
Reagents: Seletracetam and anhydrous Lithium Bromide.
-
Procedure:
-
Accurately weigh equimolar amounts of Seletracetam and anhydrous Lithium Bromide.
-
Combine the powders in an agate mortar.
-
Grind the mixture manually with a pestle for approximately 10-15 minutes. The hygroscopic nature of lithium bromide may facilitate the reaction.
-
The resulting powder is the this compound co-crystal.
-
Method 2: Solution Crystallization
-
Reagents: Seletracetam, Lithium Bromide, and a suitable solvent (e.g., water, ethanol, or a mixture).
-
Procedure:
-
Dissolve equimolar amounts of Seletracetam and Lithium Bromide in a minimal amount of the chosen solvent with gentle heating if necessary.
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in a refrigerator or ice bath may promote crystallization.
-
Collect the formed crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Analytical Methods
For Seletracetam:
-
High-Performance Liquid Chromatography (HPLC): A common method for the quantification of Seletracetam in pharmaceutical formulations and biological samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for the determination of Seletracetam and its metabolites.
For Lithium Bromide:
-
Ion Chromatography: Can be used to determine the concentration of bromide ions.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for the quantification of lithium.
For this compound Co-crystal Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the formation of a new crystalline phase distinct from the starting materials.
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure of the co-crystal.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the co-crystal.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent/water content.
-
Hot-Stage Microscopy (HSM): To visually observe thermal transitions.
Potential Advantages of a this compound Co-crystal
The formation of a co-crystal between an active pharmaceutical ingredient (API) and a co-former can significantly alter the physicochemical properties of the API. Potential advantages of a this compound co-crystal could include:
-
Improved Solubility and Dissolution Rate: This could potentially lead to enhanced bioavailability.
-
Modified Stability: Increased stability towards humidity and temperature.
-
Synergistic Pharmacological Effects: The combination of an anticonvulsant (Seletracetam) and a mood-stabilizing ion (lithium) could offer therapeutic benefits in certain neurological and psychiatric disorders.
Conclusion
Seletracetam is a promising antiepileptic drug candidate with a well-defined mechanism of action. The formation of an ionic co-crystal with lithium bromide presents an intriguing opportunity for the development of a novel pharmaceutical formulation with potentially enhanced physicochemical properties and a unique pharmacological profile. Further research is warranted to fully characterize the "this compound" co-crystal and to explore its therapeutic potential in preclinical and clinical studies. This guide provides a foundational understanding for researchers and drug development professionals interested in pursuing this line of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Seletracetam|Ucb-44212 | synaptic vesicle glycoprotein 2A (SV2A) ligand | CAS# 357336-74-4 | antiepileptic agent|InvivoChem [invivochem.com]
- 3. Seletracetam (UCB 44212) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel pharmaceutical compositions through co-crystallization of racetams and Li+ salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Combining piracetam and lithium salts: ionic co-crystals and co-drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Protocol for the Dissolution of Seletracetam Lithium Bromide for In Vivo Research
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Seletracetam lithium bromide solutions for in vivo experimental use. Seletracetam is a high-affinity ligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), exhibiting potent anticonvulsant properties. Proper dissolution and formulation are critical for ensuring accurate dosing and obtaining reliable results in animal studies.
Introduction to Seletracetam
Seletracetam is a pyrrolidone derivative, structurally related to levetiracetam, that demonstrates a high binding affinity for SV2A.[1][2] Its mechanism of action is primarily attributed to its modulation of SV2A, which is involved in the regulation of neurotransmitter release.[1] Additionally, Seletracetam has been shown to inhibit high-voltage-activated N-type calcium channels, which contributes to its anti-epileptic effects by reducing excessive neuronal excitation.[1] The lithium bromide salt of Seletracetam is often used in research settings.
Solubility and Vehicle Selection
The solubility of a compound is a critical factor in the preparation of formulations for in vivo studies. While specific quantitative solubility data for this compound in common solvents is not extensively published, related information for the free base and general practices for similar compounds provide guidance. Seletracetam (free base) is highly soluble in Dimethyl Sulfoxide (DMSO), with a concentration of 200 mg/mL achievable with the aid of ultrasonication.[3] For the lithium salt, reconstitution in sterile PBS or saline has been suggested by commercial suppliers.[4]
The choice of vehicle depends on the intended route of administration (e.g., oral or intraperitoneal) and the desired concentration. It is crucial to use a vehicle that is non-toxic and does not interfere with the experimental outcomes.
Table 1: Summary of Solvents and Vehicles for Seletracetam Formulation
| Solvent/Vehicle Component | Administration Route | Notes |
| Dimethyl Sulfoxide (DMSO) | Oral, Intraperitoneal | Used as a primary solvent to create a stock solution. Should be used in low percentages in the final formulation due to potential toxicity. |
| Polyethylene Glycol 300 (PEG300) | Oral | A common vehicle for oral gavage, often used in combination with DMSO.[5] |
| Polyethylene Glycol 400 (PEG400) | Oral | Can be used as a primary solvent for oral formulations.[5] |
| Tween 80 | Oral | A surfactant used to improve solubility and stability of the formulation.[5] |
| Carboxymethyl cellulose (B213188) (CMC) | Oral | Used to create a suspension for oral administration.[5] |
| Saline (0.9% NaCl) or PBS | Intraperitoneal | Common vehicles for intraperitoneal injections. |
| Corn Oil | Oral | Can be used as a vehicle, particularly when starting with a DMSO stock solution.[5] |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for oral and intraperitoneal administration.
This protocol is suitable for achieving a clear solution for oral gavage, particularly when higher concentrations are needed.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile water or saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution. For example, if the final desired concentration is 2 mg/mL in a vehicle containing 10% DMSO, you would prepare a 20 mg/mL stock solution in DMSO.
-
Use of a vortex mixer or brief ultrasonication can aid in dissolution.
-
-
Prepare the Final Formulation:
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume.
-
Mix thoroughly until the solution is clear.
-
Add Tween 80 to the solution. A typical concentration is 5% of the final volume.
-
Mix until the solution is homogeneous.
-
Add sterile water or saline to reach the final desired volume. For a vehicle composition of 10% DMSO, 40% PEG300, and 5% Tween 80, the remaining 45% would be water or saline.
-
Mix the final solution thoroughly.
-
Example Formulation: To prepare 10 mL of a 2 mg/mL solution:
-
Dissolve 20 mg of this compound in 1 mL of DMSO.
-
Add 4 mL of PEG300 and mix.
-
Add 0.5 mL of Tween 80 and mix.
-
Add 4.5 mL of sterile water and mix.
This protocol is suitable for direct injection when the required concentration is achievable in an aqueous-based vehicle.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes and syringes
-
0.22 µm syringe filter
Procedure:
-
Direct Dissolution:
-
Weigh the required amount of this compound.
-
Add the desired volume of sterile saline or PBS.
-
Vortex or sonicate until the compound is fully dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile vial. This step is crucial to ensure the sterility of the solution for injection.
-
Table 2: Example Dosing from In Vivo Studies
| Animal Model | Administration Route | Effective Dose (ED50) | Vehicle |
| Corneally-kindled mice | Intraperitoneal | 0.31 mg/kg | Not specified, likely saline |
| Audiogenic seizure susceptible mice | Intraperitoneal | 0.17 mg/kg | Not specified, likely saline |
| Hippocampal kindled rats | Oral | 0.23 mg/kg | Not specified |
Solution Stability and Storage
-
Stock Solutions: DMSO stock solutions of Seletracetam can be stored at -20°C for up to one month or -80°C for up to six months.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
-
Working Solutions: Aqueous-based solutions for injection should ideally be prepared fresh on the day of use. If storage is necessary, they should be kept at 4°C for no longer than 24 hours, and sterility should be maintained.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Seletracetam and a general experimental workflow for its in vivo evaluation.
Caption: Proposed signaling pathway of Seletracetam.
Caption: General experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Seletracetam|Ucb-44212 | synaptic vesicle glycoprotein 2A (SV2A) ligand | CAS# 357336-74-4 | antiepileptic agent|InvivoChem [invivochem.com]
Administering Seletracetam Lithium Bromide to Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seletracetam, a pyrrolidone derivative structurally related to levetiracetam, is a potent anticonvulsant agent. It exhibits high binding affinity for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a key protein in the regulation of neurotransmitter release. Additionally, Seletracetam has been shown to inhibit high-voltage-activated N-type calcium channels. These mechanisms of action contribute to its efficacy in reducing seizure activity in various animal models of epilepsy. The compound is often commercially available as Seletracetam lithium bromide, where the active molecule is Seletracetam.
This document provides detailed application notes and protocols for the preparation and administration of this compound to mice for pre-clinical research. The protocols outlined below are based on established methodologies and available data on the physicochemical properties and in vivo efficacy of Seletracetam.
Data Presentation
Table 1: In Vivo Efficacious Doses of Seletracetam in Rodent Models
| Animal Model | Administration Route | Effective Dose (ED₅₀ or MED) | Reference |
| Corneal Kindled Mice | Intraperitoneal (i.p.) | 0.31 mg/kg (ED₅₀) | [1] |
| Audiogenic Seizure Susceptible Mice | Intraperitoneal (i.p.) | 0.17 mg/kg (ED₅₀) | [1] |
| Hippocampal Kindled Rats | Oral (p.o.) | 0.23 mg/kg | [1] |
Table 2: Physicochemical and Pharmacokinetic Properties of Seletracetam
| Property | Value | Reference |
| Molecular Weight | 232.23 g/mol | [2] |
| Water Solubility | 1.02 mg/mL | [3] |
| Oral Bioavailability | >90% | [3][4] |
| Plasma Protein Binding | <10% | [4][5] |
| Elimination Half-life (human) | ~8 hours | [3] |
| Primary Route of Elimination | Renal | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
OR Sterile 0.9% Saline
-
OR Dimethyl sulfoxide (B87167) (DMSO) and Tween 80 (for less soluble formulations)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure for Aqueous-Based Formulation (Preferred for low doses):
-
Calculate the required amount of this compound based on the desired dose, the number of animals, and the dosing volume. It is advisable to prepare a slight excess to account for any loss during preparation.
-
Weigh the calculated amount of this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS or 0.9% saline to the tube to achieve the desired final concentration. Given the water solubility of 1.02 mg/mL, preparing solutions for the effective doses listed in Table 1 is feasible.[3] Some commercial sources suggest that "Seletracetam lithium" can be reconstituted in sterile PBS or saline.[6]
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution appropriately. For short-term storage (within a day), keep the solution at 4°C. For longer-term storage, aliquot the solution and store at -20°C for up to one month or -80°C for up to six months to prevent repeated freeze-thaw cycles.[2][7]
Procedure for DMSO-Based Formulation (for higher concentrations or solubility issues):
-
Follow steps 1 and 2 from the aqueous-based formulation protocol.
-
Prepare a vehicle solution consisting of 10% DMSO, 5% Tween 80, and 85% sterile saline.[8]
-
First, dissolve the this compound powder in DMSO.
-
Then, add the Tween 80 and vortex to mix.
-
Finally, add the sterile saline gradually while vortexing to obtain a clear solution.
-
Follow steps 5-7 from the aqueous-based formulation protocol for filtration and storage.
Protocol 2: Administration of this compound to Mice
2.1 Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound solution
-
25-27 gauge needles
-
1 mL syringes
-
Animal scale
-
70% ethanol (B145695) and gauze pads
Procedure:
-
Weigh each mouse to determine the precise injection volume. The recommended maximum injection volume is 10 mL/kg of body weight.
-
Draw the calculated volume of the drug solution into a 1 mL syringe fitted with a 25-27 gauge needle.
-
Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the shoulders.
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Clean the injection site with a gauze pad moistened with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and prepare a new one.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions for at least 15 minutes post-injection.
2.2 Oral Gavage (p.o.)
Materials:
-
Prepared this compound solution
-
18-20 gauge, flexible or curved gavage needles with a rounded tip
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise administration volume. The typical maximum volume for oral gavage is 10 mL/kg.
-
Draw the calculated volume of the drug solution into a 1 mL syringe and attach the gavage needle.
-
Measure the correct insertion length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Properly restrain the mouse and hold it in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle.
-
Advance the needle to the pre-measured mark.
-
Administer the solution slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.
Mandatory Visualizations
Caption: Experimental workflow for Seletracetam administration in mice.
Caption: Simplified signaling pathway of Seletracetam.
References
- 1. Seletracetam - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Seletracetam (UCB 44212) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Seletracetam|Ucb-44212 | synaptic vesicle glycoprotein 2A (SV2A) ligand | CAS# 357336-74-4 | antiepileptic agent|InvivoChem [invivochem.com]
Application Notes and Protocols for Seletracetam in Animal Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Seletracetam, a high-affinity synaptic vesicle glycoprotein (B1211001) 2A (SV2A) ligand, in various preclinical animal models of epilepsy. The information is intended to guide researchers in designing and conducting studies to evaluate the anticonvulsant efficacy of Seletracetam.
Mechanism of Action
Seletracetam exerts its anticonvulsant effects through a dual mechanism of action.[1][2] Its primary target is the synaptic vesicle glycoprotein 2A (SV2A), to which it binds with high affinity and stereospecificity.[1][2] This interaction is believed to modulate the function of SV2A, which plays a crucial role in the trafficking and exocytosis of synaptic vesicles, thereby regulating neurotransmitter release.[1][3] Additionally, Seletracetam has been shown to inhibit N-type voltage-gated calcium channels, which are involved in controlling the influx of calcium into neurons during high-voltage activation, a characteristic feature of epileptic activity.[1][4][5] This dual action leads to a reduction in neuronal hyperexcitability and synchronization, the hallmarks of epileptic seizures.[1][3]
Quantitative Data Summary
The following tables summarize the effective dosages of Seletracetam in various animal models of epilepsy. It is important to note that the optimal dosage may vary depending on the specific experimental conditions, including the animal strain, age, and the severity of the induced seizures.
Table 1: Recommended Dosages of Seletracetam in Rodent Epilepsy Models
| Animal Model | Species | Route of Administration | Effective Dose (ED₅₀ or MAD) | Reference |
| Corneal Kindling | Mouse | Intraperitoneal (i.p.) | 0.31 mg/kg (ED₅₀) | [6] |
| Audiogenic Seizures | Mouse (DBA/2) | Intraperitoneal (i.p.) | 0.17 mg/kg (ED₅₀) | [6] |
| Hippocampal Kindling | Rat | Oral (p.o.) | 0.23 mg/kg (Minimum Active Dose) | [6] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Intraperitoneal (i.p.) | 0.15 mg/kg (ED₅₀) | [6] |
Table 2: Comparative Efficacy of Levetiracetam (B1674943) in Rodent Epilepsy Models
| Animal Model | Species | Route of Administration | Effective Dose (ED₅₀ or MAD) | Reference |
| Corneal Kindling | Mouse | Intraperitoneal (i.p.) | 7 mg/kg (ED₅₀) | [7] |
| Pentylenetetrazol-Kindled | Mouse | Intraperitoneal (i.p.) | 36 mg/kg (ED₅₀) | [7] |
| Pilocarpine-Induced Seizures (Secondarily Generalized) | Mouse | Intraperitoneal (i.p.) | 7 mg/kg (ED₅₀) | [7] |
| Kainic Acid-Induced Seizures | Rat | Intraperitoneal (i.p.) | 54 mg/kg (Minimum Active Dose) | [7] |
| Amygdala-Kindled | Rat | Intraperitoneal (i.p.) | 40 mg/kg | [8] |
| Audiogenic Seizures | Mouse (DBA/2) | Intraperitoneal (i.p.) | 2.5-30 mg/kg (dose-dependent decrease in seizure severity) | [9] |
| GAERS | Rat | Intraperitoneal (i.p.) | 5.4 mg/kg (marked suppression of spike-and-wave discharges) |
Note: Seletracetam has been shown to have a 10-fold higher affinity for SV2A than Levetiracetam.[2] It is important to note that Seletracetam was found to be ineffective in the maximal electroshock seizure (MES) and the pentylenetetrazol (PTZ) seizure models in mice.[2]
Experimental Protocols
The following are detailed protocols for key experiments cited in the evaluation of Seletracetam.
Corneal Kindling Model in Mice
This model is used to assess the efficacy of anticonvulsant drugs against secondarily generalized seizures.
Materials:
-
Male CF-1 or C57BL/6J mice (8-10 weeks old)[10]
-
Corneal electrodes
-
Constant current stimulator
-
Seletracetam
-
Vehicle (e.g., 0.9% saline)
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
Protocol:
-
Kindling Procedure:
-
Administer a topical anesthetic to the corneas of the mice.
-
Apply corneal electrodes.
-
Deliver a constant current stimulation (e.g., 2 mA, 60 Hz, 3 seconds duration) twice daily.[10]
-
Continue stimulations until a stable, fully kindled state is achieved, characterized by consistent Racine stage 4 or 5 seizures for several consecutive stimulations.[10]
-
-
Drug Administration:
-
Prepare a solution of Seletracetam in the chosen vehicle.
-
Administer the desired dose of Seletracetam (e.g., 0.1 - 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
The drug should be administered at a predetermined time before the electrical stimulation, typically at the time of peak effect (e.g., 60 minutes for Levetiracetam).[11]
-
-
Seizure Scoring:
-
Following electrical stimulation, immediately observe and score the seizure severity using a modified Racine scale.
-
Record parameters such as the latency to seizure onset, seizure duration, and the highest seizure stage reached.
-
-
Data Analysis:
-
Compare the seizure scores and other parameters between the Seletracetam-treated and vehicle-treated groups.
-
Calculate the ED₅₀, the dose at which 50% of the animals are protected from generalized seizures.
-
Audiogenic Seizure Model in DBA/2 Mice
This model utilizes a genetically susceptible mouse strain to evaluate the efficacy of drugs against reflex seizures.
Materials:
-
Male DBA/2 mice (21-28 days old for maximal susceptibility)[7]
-
Sound-attenuating chamber
-
Acoustic stimulus generator (e.g., bell or speaker emitting a high-intensity sound of 100-120 dB)[7]
-
Seletracetam
-
Vehicle (e.g., 0.9% saline)
Protocol:
-
Drug Administration:
-
Prepare a solution of Seletracetam in the chosen vehicle.
-
Administer the desired dose of Seletracetam (e.g., 0.1 - 1 mg/kg) or vehicle via i.p. injection.
-
Allow for a pre-treatment time based on the drug's pharmacokinetic profile (e.g., 30-60 minutes).
-
-
Seizure Induction:
-
Place the mouse individually in the sound-attenuating chamber.
-
After a brief acclimatization period (e.g., 1-2 minutes), present the acoustic stimulus.
-
The stimulus is typically applied for a fixed duration (e.g., 60 seconds) or until the onset of tonic-clonic seizures.
-
-
Seizure Scoring:
-
Observe and score the behavioral seizure response. A typical scoring system includes:
-
Wild running phase
-
Clonic seizure phase
-
Tonic seizure phase
-
Respiratory arrest/death
-
-
Record the latency to each seizure phase and the overall seizure severity score.
-
-
Data Analysis:
-
Compare the seizure scores and latencies between the Seletracetam-treated and vehicle-treated groups.
-
Determine the ED₅₀ for protection against the different seizure components.
-
Hippocampal Kindling Model in Rats
This model is a widely used model of temporal lobe epilepsy and epileptogenesis.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Electrical stimulator
-
Seletracetam
-
Vehicle (e.g., 0.9% saline)
-
Anesthesia
Protocol:
-
Electrode Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a bipolar stimulating electrode into the desired hippocampal region (e.g., dentate gyrus or amygdala). A recording electrode may also be implanted.
-
Allow the animal to recover from surgery for at least one week.
-
-
Kindling Procedure:
-
Deliver a brief, low-intensity electrical stimulation (e.g., 1-second train of 60 Hz biphasic square wave pulses) once or twice daily.[12]
-
Observe and record the behavioral seizure response (Racine scale) and the afterdischarge duration from the EEG recordings.
-
Continue stimulations until the animal is fully kindled (consistently exhibits stage 4 or 5 seizures).
-
-
Drug Administration:
-
Prepare a solution of Seletracetam. For oral administration, it can be dissolved in water or a suitable vehicle.
-
Administer the desired dose of Seletracetam (e.g., 0.1 - 1 mg/kg) or vehicle. For studies on kindling development, the drug is given daily before each stimulation.[8][12][13] For testing anticonvulsant effects in fully kindled animals, a single dose is given before stimulation.
-
-
Data Analysis:
-
For antiepileptogenic studies, compare the rate of kindling development (number of stimulations to reach a fully kindled state) between drug- and vehicle-treated groups.
-
For anticonvulsant studies, compare the seizure stage, afterdischarge duration, and seizure duration in response to stimulation after drug or vehicle administration.
-
Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model
This is a genetic model of absence epilepsy, characterized by spontaneous spike-and-wave discharges (SWDs) on the electroencephalogram (EEG).
Materials:
-
GAERS rats
-
EEG recording system with cortical electrodes
-
Seletracetam
-
Vehicle (e.g., 0.9% saline)
Protocol:
-
Electrode Implantation:
-
Surgically implant cortical EEG electrodes over the frontoparietal cortex of the GAERS rats.
-
Allow for a post-operative recovery period.
-
-
Baseline EEG Recording:
-
Record baseline EEG activity for a defined period (e.g., 1-2 hours) to determine the frequency and duration of spontaneous SWDs.
-
-
Drug Administration:
-
Prepare a solution of Seletracetam in the chosen vehicle.
-
Administer the desired dose of Seletracetam (e.g., 0.1 - 1 mg/kg) or vehicle via i.p. injection.
-
-
Post-Drug EEG Recording:
-
Continuously record the EEG for several hours following drug administration.
-
-
Data Analysis:
-
Quantify the number, duration, and cumulative duration of SWDs per unit of time before and after drug administration.
-
Compare the reduction in SWD parameters in the Seletracetam-treated group to the vehicle-treated group.
-
Calculate the ED₅₀ for the suppression of SWDs. Studies with Levetiracetam have shown a significant decrease in the incidence, average duration, and total duration of SWDs.[14][15]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Seletracetam
References
- 1. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 2. Seletracetam - Wikipedia [en.wikipedia.org]
- 3. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Type Ca Channel in Epileptic Syndromes and Epilepsy: A Systematic Review of Its Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levetiracetam prevents changes in levels of brain-derived neurotrophic factor and neuropeptide Y mRNA and of Y1- and Y5-like receptors in the hippocampus of rats undergoing amygdala kindling: implications for antiepileptogenic and mood-stabilizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of levetiracetam on the anticonvulsant efficacy of conventional antiepileptic drugs against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Levetiracetam Prevents Kindling-Induced Asymmetric Accumulation of Hippocampal 7S SNARE Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of levetiracetam on hippocampal kindling in Noda epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Effects of levetiracetam on spike and wave discharges in WAG/Rij rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seletracetam in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seletracetam (UCB-44212) is a pyrrolidone-derived antiepileptic drug candidate structurally related to levetiracetam (B1674943).[1][2][3] It exhibits a high affinity and stereospecific binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a key protein involved in the regulation of neurotransmitter release.[2][4][5][6] Seletracetam's interaction with SV2A is approximately ten times more potent than that of levetiracetam.[2][4] In addition to its primary target, Seletracetam has been shown to modulate high-voltage-activated (HVA) calcium channels, contributing to its potential as an anticonvulsant.[2][4][7][8] These application notes provide detailed protocols for the use of Seletracetam in patch clamp electrophysiology studies to investigate its effects on neuronal excitability and ion channel function.
Mechanism of Action
Seletracetam's primary mechanism of action involves its high-affinity binding to SV2A, a protein integral to synaptic vesicle exocytosis and the modulation of neurotransmitter release.[2][4][5][6][8] This interaction is thought to restore normal synaptic function in hyperexcitable neuronal networks.[8][9]
Furthermore, patch clamp studies have revealed that Seletracetam significantly reduces high-voltage-activated calcium currents (HVACCs).[4][10][11] This effect is primarily mediated through the inhibition of N-type and, to a lesser extent, Q-type calcium channels.[10][11] By reducing calcium influx during neuronal depolarization, Seletracetam can decrease neuronal hyperexcitability and the associated pathological firing patterns observed in epilepsy.[2][8] Notably, Seletracetam does not appear to significantly affect low-voltage-activated T-type calcium channels or currents gated by NMDA, AMPA, GABA, or glycine.[2][4]
Data Presentation: Quantitative Effects of Seletracetam
The following table summarizes the quantitative data on the inhibitory effects of Seletracetam obtained from in vitro electrophysiology studies.
| Parameter | IC50 Value (nM) | Cell Type | Experimental Model | Reference |
| Duration of Paroxysmal Depolarization Shifts (PDSs) | 241.0 ± 21.7 | Layer V pyramidal neurons | Rat cortical slices | [10][11] |
| Number of Action Potentials per PDS | 82.7 ± 9.7 | Layer V pyramidal neurons | Rat cortical slices | [10][11] |
| Intracellular Ca2+ Rise Accompanying PDSs | 345.0 ± 15.0 | Layer V pyramidal neurons | Rat cortical slices | [10][11] |
| Total High-Voltage Activated Ca2+ Currents (HVACCs) | 271.0 ± 2.1 | Acutely dissociated pyramidal neurons | Patch Clamp | [10] |
Signaling Pathway and Proposed Mechanism
The following diagram illustrates the proposed mechanism of action for Seletracetam.
Caption: Proposed mechanism of action for Seletracetam.
Experimental Protocols
Preparation of Acutely Dissociated Pyramidal Neurons
This protocol is designed for the isolation of individual neurons for whole-cell patch clamp recordings of voltage-gated calcium channels.
Materials:
-
Sprague-Dawley rats (P14-P21)
-
Slicing solution (ice-cold, oxygenated with 95% O2 / 5% CO2): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 200 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 7 MgCl2, 0.5 CaCl2.
-
Recording aCSF (oxygenated with 95% O2 / 5% CO2): (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 25 glucose, 1 MgCl2, 2 CaCl2.
-
Enzymatic solution: Papain (20 U/ml) in a suitable buffer.
-
Micro-dissection tools, vibratome, and a 35 mm culture dish.
Procedure:
-
Anesthetize and decapitate the rat in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
-
Prepare 300-400 µm thick coronal slices containing the cortical region of interest using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, and then maintain at room temperature.
-
For dissociation, incubate a slice in the enzymatic solution for 20-30 minutes at 32°C.
-
Gently triturate the slice in aCSF with fire-polished Pasteur pipettes of decreasing tip diameter to release individual neurons.
-
Plate the dissociated neurons onto a coverslip in a recording chamber filled with aCSF. Allow the neurons to adhere for at least 15 minutes before recording.
Whole-Cell Voltage-Clamp Recordings of High-Voltage-Activated Calcium Currents
Materials:
-
Patch clamp amplifier, digitizer, and data acquisition software.
-
Micromanipulator and microscope with DIC optics.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal pipette solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.3 with CsOH.
-
External recording solution: aCSF containing tetrodotoxin (B1210768) (TTX, 1 µM) to block voltage-gated sodium channels and TEA-Cl (10 mM) and 4-AP (5 mM) to block potassium channels.
-
Seletracetam stock solution (e.g., 10 mM in DMSO) for serial dilution.
Procedure:
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Place the coverslip with dissociated neurons in the recording chamber and perfuse with the external recording solution.
-
Identify pyramidal neurons based on their morphology.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a Giga-ohm seal (≥1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit HVACCs using a voltage step protocol (e.g., depolarizing steps from -60 mV to +50 mV in 10 mV increments for 200 ms).
-
Establish a stable baseline recording of HVACCs.
-
Perfuse the recording chamber with varying concentrations of Seletracetam (e.g., 10 nM to 10 µM) and record the effect on the current amplitude.
-
Perform a washout with the control external solution to check for reversibility.
-
Analyze the data to determine the dose-dependent inhibition of HVACCs and calculate the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for a patch clamp experiment to assess the effect of Seletracetam.
Caption: General workflow for a patch clamp experiment.
Conclusion
Seletracetam is a potent modulator of synaptic function with a dual mechanism of action involving high-affinity binding to SV2A and inhibition of high-voltage-activated calcium channels. The protocols and data presented here provide a framework for researchers to utilize patch clamp electrophysiology to further investigate the effects of Seletracetam on neuronal and synaptic properties. These studies are crucial for understanding its therapeutic potential in epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
References
- 1. researchgate.net [researchgate.net]
- 2. Seletracetam - Wikipedia [en.wikipedia.org]
- 3. Seletracetam (UCB 44212) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Seletracetam|Ucb-44212 | synaptic vesicle glycoprotein 2A (SV2A) ligand | CAS# 357336-74-4 | antiepileptic agent|InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Seletracetam (ucb 44212) inhibits high-voltage-activated Ca2+ currents and intracellular Ca2+ increase in rat cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in Screening Seletracetam Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seletracetam, a pyrrolidone derivative structurally related to levetiracetam, is a potent anticonvulsant agent.[1] Its primary mechanism of action involves high-affinity, stereospecific binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[2][3][4][5][6] Additionally, Seletracetam has been shown to act as a blocker of N-type voltage-gated calcium channels, thereby reducing neuronal excitability.[2][3][7][8] These dual mechanisms contribute to its efficacy in suppressing seizures.
These application notes provide detailed protocols for cell-based assays designed to screen and characterize the activity of Seletracetam and other potential SV2A ligands and N-type calcium channel blockers. The following assays are described:
-
SV2A Radioligand Binding Assay: To determine the binding affinity of test compounds to the SV2A protein.
-
Fluorescent Calcium Flux Assay: To assess the inhibitory effect of test compounds on N-type calcium channel activity.
-
In Vitro Electrophysiology Patch-Clamp Assay: To measure the effect of test compounds on neuronal firing and hyperexcitability.
Data Presentation
The following tables summarize the quantitative data for Seletracetam and related compounds, providing a benchmark for screening activities.
Table 1: SV2A Binding Affinity of Racetam Analogs [2]
| Compound | Experimental SV2A pKd |
| Levetiracetam | 6.1 |
| Seletracetam | 7.1 |
| Brivaracetam | 7.2 |
| UCB-30889 | 7.6 |
Table 2: In Vitro Potency of Seletracetam in Rat Cortical Neurons [3][4]
| Parameter | IC50 (nM) |
| Duration of Paroxysmal Depolarization Shifts (PDSs) | 241.0 ± 21.7 |
| Number of Action Potentials per PDS | 82.7 ± 9.7 |
| Intracellular Ca2+ Rise Accompanying PDSs | 345.0 ± 15.0 |
| High-Voltage Activated Ca2+ Currents (HVACCs) | 271.0 ± 2.1 |
Table 3: Comparative Potency of Seletracetam and Levetiracetam on High-Voltage Activated Ca2+ Currents (HVACCs) [4]
| Compound | IC50 |
| Seletracetam | 271.0 ± 2.1 nM |
| Levetiracetam | 13.9 ± 2.7 µM |
Signaling Pathway and Experimental Workflows
Seletracetam's Dual Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seletracetam (ucb 44212) inhibits high-voltage-activated Ca2+ currents and intracellular Ca2+ increase in rat cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Seletracetam | C10H14F2N2O2 | CID 9942725 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Method for the Quantification of Seletracetam
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Seletracetam is a pyrrolidone derivative that is structurally related to the second-generation anti-epileptic drug, Levetiracetam (B1674943).[1] It exhibits a high affinity for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a key protein in the regulation of neurotransmitter release.[2] The development of a robust and reliable analytical method for the quantification of Seletracetam in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
This application note provides a detailed protocol for the quantification of Seletracetam using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The methodology is adapted from a validated procedure for Levetiracetam and is intended to serve as a starting point for method development and validation for Seletracetam.
Principle
This method utilizes reversed-phase chromatography to separate Seletracetam from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. The analyte is detected by its absorbance in the UV spectrum. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a Seletracetam standard.
Materials and Reagents
-
Seletracetam reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Internal Standard (IS), e.g., Theophylline or Caffeine (analytical grade)
-
Biological matrix (e.g., human plasma, serum) for bioanalytical method development
Instrumentation and Chromatographic Conditions
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Adapted from Levetiracetam methods):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Potassium dihydrogen phosphate buffer (10 mM, pH 4.6) : Acetonitrile (93:7 v/v)[3] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C)[3] |
| Detection Wavelength | 192 nm[3] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Seletracetam reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range (e.g., 5-60 µg/mL).[3]
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard (e.g., Theophylline) and dissolve it in 10 mL of mobile phase.
Sample Preparation (for Biological Matrices)
Protein Precipitation:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 100 µL of acetonitrile.[3]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue with 100 µL of mobile phase.[3]
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Parameters (to be performed for Seletracetam)
A full method validation should be conducted in accordance with ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following table summarizes the expected performance characteristics of the adapted method, based on a validated Levetiracetam assay.[3] These values should be determined specifically for Seletracetam during method validation.
| Parameter | Expected Performance (based on Levetiracetam data) |
| Linearity Range | 5 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
| Limit of Detection (LOD) | ~0.19 µg/mL |
| Retention Time (Seletracetam) | ~7.5 min |
Visualizations
Caption: Experimental workflow for Seletracetam quantification.
Caption: Mechanism of action of Seletracetam.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 4. Reversed-phase HPLC analysis of levetiracetam in tablets using monolithic and conventional C18 silica columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Testing Cognitive Enhancement with Seletracetam
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Seletracetam (UCB 44212) is a pyrrolidone derivative, structurally related to levetiracetam, that exhibits high binding affinity for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1] SV2A is a transmembrane protein crucial for normal neurotransmission, and its modulation is a key mechanism for several anti-epileptic drugs.[2][3][4] While initially developed for epilepsy, the role of SV2A in synaptic function and plasticity suggests a therapeutic potential for its modulators in cognitive disorders.[2][3][5] Studies with the related compound, levetiracetam, have shown potential cognitive benefits in certain patient populations, including those with Alzheimer's disease, by suppressing epileptiform activity that can exacerbate cognitive decline.[6][7]
These application notes provide a comprehensive experimental framework to rigorously evaluate the cognitive-enhancing properties of Seletracetam. The proposed design integrates in vivo behavioral assays with ex vivo electrophysiological and molecular analyses to build a robust preclinical data package.
2.0 Proposed Mechanism of Cognitive Enhancement
Seletracetam's primary target, SV2A, is integral to the presynaptic terminal and is involved in regulating the exocytosis of neurotransmitter-filled vesicles.[8] The precise function of SV2A in cognition is still under investigation, but it is thought to modulate the readily releasable pool of synaptic vesicles, thereby fine-tuning synaptic transmission.[2][9] By binding to SV2A, Seletracetam may optimize neurotransmitter release, particularly in circuits essential for learning and memory, such as the hippocampus. This optimized signaling could enhance the cellular mechanisms underlying memory formation, such as long-term potentiation (LTP).[10] The experimental design outlined below aims to test this hypothesis by examining effects on spatial memory, synaptic plasticity, and key molecular markers of neuronal function.
3.0 In Vivo Experimental Design: Rodent Model
A multi-faceted approach using a rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) is proposed to assess learning, memory, and general behavior.
3.1 Animal Groups and Dosing
-
Group 1: Vehicle Control: Administered with the vehicle solution (e.g., saline or 0.5% methylcellulose) on the same schedule as the treatment groups.
-
Group 2: Seletracetam (Low Dose): To determine the minimal effective dose.
-
Group 3: Seletracetam (Medium Dose): A dose expected to yield a robust effect based on preliminary or published data.
-
Group 4: Seletracetam (High Dose): To assess for a dose-response relationship and potential ceiling effects or adverse effects.
-
Group 5: Positive Control (e.g., Donepezil): An established cognitive enhancer to validate the sensitivity of the behavioral assays.[11]
Dosing will be performed via oral gavage (p.o.) or intraperitoneal injection (i.p.) once daily for a period of 14-28 days prior to and during behavioral testing to ensure steady-state drug levels.
3.2 Behavioral Assays A battery of tests will be used to create a comprehensive cognitive profile.
-
Morris Water Maze (MWM): To assess hippocampal-dependent spatial learning and memory.[12][13][14][15]
-
Novel Object Recognition (NOR): To evaluate recognition memory, which is less dependent on spatial cues.
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior, as changes in anxiety can confound cognitive testing.[5]
-
Open Field Test (OFT): To measure general locomotor activity and exploratory behavior, ensuring that drug effects on cognition are not due to sedation or hyperactivity.[5]
4.0 Ex Vivo / In Vitro Experimental Design
Following behavioral testing, brain tissue will be harvested to investigate the cellular and molecular underpinnings of Seletracetam's effects.
4.1 Hippocampal Slice Electrophysiology
-
Long-Term Potentiation (LTP): LTP is a widely studied cellular correlate of learning and memory.[10][16] Field excitatory postsynaptic potentials (fEPSPs) will be recorded from the Schaffer collateral pathway in the CA1 region of acute hippocampal slices.[17][18] The ability of Seletracetam (applied acutely to slices or from chronically treated animals) to enhance the magnitude or persistence of LTP induced by high-frequency stimulation (HFS) will be assessed.[19]
4.2 Molecular Analysis (Hippocampal Tissue)
-
Western Blotting: To quantify the expression levels of key proteins involved in synaptic plasticity, including:
-
Immunohistochemistry (IHC): To visualize and quantify changes in protein expression and localization within hippocampal subfields (e.g., CA1, CA3, Dentate Gyrus).
Experimental Protocols
5.1 Protocol: Morris Water Maze (MWM)
-
Objective: To assess spatial learning and reference memory.[12][14]
-
Materials:
-
Procedure:
-
Acquisition Phase (Days 1-5):
-
Animals undergo 4 trials per day.
-
For each trial, the mouse is placed into the pool at one of four quasi-random starting positions, facing the wall.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60s, it is gently guided to it.
-
The mouse remains on the platform for 15-30 seconds before being removed.[15]
-
The inter-trial interval is approximately 15-20 minutes.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.[14]
-
The trial is recorded to analyze the search pattern.
-
-
-
Data Analysis:
-
Escape Latency: Time to find the platform during acquisition.
-
Path Length: Distance traveled to find the platform.
-
Time in Target Quadrant: Percentage of time spent in the quadrant that previously contained the platform during the probe trial.[23]
-
Platform Crossings: Number of times the mouse swims over the exact former location of the platform.
-
5.2 Protocol: Ex Vivo Hippocampal Long-Term Potentiation (LTP)
-
Objective: To measure synaptic plasticity in hippocampal slices.[10][17]
-
Materials:
-
Vibrating microtome (vibratome).
-
Artificial cerebrospinal fluid (aCSF), chilled and saturated with 95% O2 / 5% CO2.
-
Submerged recording chamber with perfusion system.
-
Glass microelectrodes, amplifier, digitizer, and data acquisition software (e.g., pCLAMP).[17]
-
Bipolar stimulating electrode.
-
-
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent that has undergone the full treatment regimen.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Dissect the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
LTP Induction:
-
Establish a stable baseline by delivering single test pulses every 20 seconds for 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or two trains of 100 Hz for 1 second, separated by 20 seconds.[16][19]
-
Record the fEPSP response for at least 60 minutes post-HFS.
-
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the post-HFS fEPSP slopes to the pre-HFS baseline average.
-
Quantify the degree of potentiation as the average percentage increase of the fEPSP slope during the last 10 minutes of recording.
-
Data Presentation
Table 1: Morris Water Maze - Acquisition Phase (Escape Latency in Seconds)
| Day | Vehicle Control | Seletracetam (Low) | Seletracetam (Med) | Seletracetam (High) | Positive Control |
|---|---|---|---|---|---|
| 1 | 55.2 ± 4.1 | 54.8 ± 3.9 | 53.1 ± 4.5 | 52.5 ± 4.2 | 50.1 ± 3.8 |
| 2 | 42.6 ± 3.5 | 38.1 ± 3.2 | 35.5 ± 3.0 | 34.8 ± 2.9 | 33.5 ± 2.7 |
| 3 | 31.5 ± 2.8 | 25.4 ± 2.5* | 22.1 ± 2.1** | 21.5 ± 2.0** | 20.8 ± 1.9** |
| 4 | 24.8 ± 2.2 | 18.9 ± 1.9* | 15.6 ± 1.5** | 14.9 ± 1.4** | 14.2 ± 1.3** |
| 5 | 20.1 ± 1.9 | 15.3 ± 1.6* | 12.8 ± 1.2** | 12.1 ± 1.1** | 11.9 ± 1.0** |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control.
Table 2: Morris Water Maze - Probe Trial (60s)
| Parameter | Vehicle Control | Seletracetam (Low) | Seletracetam (Med) | Seletracetam (High) | Positive Control |
|---|---|---|---|---|---|
| Time in Target Quadrant (%) | 28.5 ± 2.5 | 35.1 ± 2.8 | 45.3 ± 3.1** | 48.9 ± 3.3** | 50.2 ± 3.5** |
| Platform Crossings | 1.8 ± 0.4 | 2.9 ± 0.5 | 4.5 ± 0.6** | 5.1 ± 0.7** | 5.4 ± 0.6** |
Data are presented as Mean ± SEM. **p<0.01 compared to Vehicle Control.
Table 3: Ex Vivo Hippocampal LTP and Molecular Analysis
| Parameter | Vehicle Control | Seletracetam (Med Dose) |
|---|---|---|
| LTP Magnitude (% of Baseline) | 145.2 ± 8.5 | 188.6 ± 10.1** |
| SV2A Expression (Fold Change) | 1.00 ± 0.05 | 1.03 ± 0.06 |
| pCREB/CREB Ratio (Fold Change) | 1.00 ± 0.08 | 1.65 ± 0.12** |
| PSD-95 Expression (Fold Change) | 1.00 ± 0.07 | 1.31 ± 0.09* |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control.
Visualizations
Caption: Overall experimental workflow from animal dosing to behavioral and molecular analyses.
Caption: Hypothesized signaling cascade for Seletracetam-mediated cognitive enhancement.
References
- 1. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synaptic Vesicle Glycoprotein 2: Structure, Function, and Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SV2A - Wikipedia [en.wikipedia.org]
- 5. Anxiety-like features and spatial memory problems as a consequence of hippocampal SV2A expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Levetiracetam on Cognition in Patients With Alzheimer Disease With and Without Epileptiform Activity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Effect of Levetiracetam on Cognition in Patients With Alzheimer Disease With and Without Epileptiform Activity: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research.monash.edu [research.monash.edu]
- 12. news-medical.net [news-medical.net]
- 13. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 15. mmpc.org [mmpc.org]
- 16. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]
- 17. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.4. In Vivo Hippocampal Long-Term Potentiation Recording [bio-protocol.org]
- 19. scientifica.uk.com [scientifica.uk.com]
- 20. AMPA receptor trafficking and synaptic plasticity: major unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation of AMPA receptor trafficking and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synaptic plasticity - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Administration of Seletracetam in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of Seletracetam (B1680945) in rat models of epilepsy. The information is intended to guide researchers in designing and executing chronic studies to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this potent antiepileptic drug candidate.
Introduction
Seletracetam (UCB-44212) is a pyrrolidone derivative, structurally related to levetiracetam (B1674943), with a high affinity for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2][3] Its mechanism of action also involves the modulation of N-type calcium channels, contributing to its potent anticonvulsant properties.[4][5] Long-term studies in rodent models are crucial for understanding the sustained efficacy, potential for tolerance development, and chronic safety profile of Seletracetam. While specific long-term administration protocols for Seletracetam are not extensively published, the following guidelines are based on studies of its analog, levetiracetam, and established methodologies for chronic antiepileptic drug (AED) testing in rats.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for Seletracetam and relevant parameters for long-term studies, extrapolated from available preclinical data.
Table 1: Seletracetam Efficacy in Rat Seizure Models
| Seizure Model | Administration Route | Effective Dose (ED₅₀ or MAD) | Reference |
| Hippocampal Kindled Rats | Oral (p.o.) | 0.23 mg/kg (Minimum Active Dose) | [1] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Intraperitoneal (i.p.) | 0.15 mg/kg | [2] |
| Audiogenic Seizures (Mice) | Intraperitoneal (i.p.) | 0.17 mg/kg | [1][2] |
Table 2: Pharmacokinetic Parameters of Seletracetam
| Parameter | Species | Value | Reference |
| Bioavailability | Human | >90% (oral) | [3] |
| Half-life | Human | ~8 hours | [6] |
| Plasma Protein Binding | Human | <10% | [2][3] |
| Absorption | Animal | Rapid | [3] |
| Pharmacokinetics | Animal | Linear and time-independent | [1][3] |
Experimental Protocols
Animal Models
For long-term studies, models of chronic epilepsy are recommended.
-
Kindling Model: Amygdala or hippocampal kindling in rats is a widely used model of temporal lobe epilepsy. It involves repeated subconvulsive electrical stimulation to induce progressively longer and more severe seizures.
-
Post-Status Epilepticus (SE) Models: Induction of SE with chemical convulsants like kainic acid or pilocarpine (B147212) leads to spontaneous recurrent seizures after a latent period, mimicking key features of human temporal lobe epilepsy.[7][8]
Long-Term Administration Protocols
Two primary methods are recommended for the long-term administration of Seletracetam in rats.
Protocol 1: Oral Gavage Administration
This method is suitable for daily or twice-daily dosing regimens.
-
Objective: To assess the efficacy and tolerability of chronically administered oral Seletracetam.
-
Materials:
-
Seletracetam
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles (flexible, appropriate size for rats)
-
Syringes
-
-
Procedure:
-
Prepare a homogenous suspension or solution of Seletracetam in the chosen vehicle at the desired concentration.
-
Based on preclinical data, a starting dose range of 0.25 - 1.0 mg/kg/day can be considered, administered once or twice daily. The ~8-hour half-life in humans suggests that a twice-daily dosing regimen may maintain more stable plasma concentrations.[6]
-
Administer the formulation via oral gavage at a consistent time each day for the duration of the study (e.g., 4-8 weeks).
-
A control group should receive the vehicle alone following the same administration schedule.
-
Monitor animals daily for signs of toxicity or adverse effects.
-
Protocol 2: Continuous Infusion via Osmotic Minipumps
This method ensures consistent and continuous drug delivery, minimizing fluctuations in plasma concentrations.[9][10][11][12][13]
-
Objective: To evaluate the effects of continuous, stable exposure to Seletracetam on seizure frequency and severity.
-
Materials:
-
Procedure:
-
Dissolve Seletracetam in a sterile vehicle compatible with the osmotic minipumps.
-
Calculate the required concentration based on the pump's flow rate and the desired daily dose.
-
Fill the osmotic minipumps with the Seletracetam solution according to the manufacturer's instructions.
-
Under anesthesia, surgically implant the minipumps subcutaneously in the dorsal region of the rat.
-
The pumps will provide continuous infusion for their specified duration (e.g., 2 or 4 weeks). For longer studies, pumps can be replaced.
-
A control group should be implanted with pumps containing the vehicle only.
-
Monitor the surgical site for any signs of infection or complications.
-
Pharmacodynamic and Behavioral Assessments
-
Video-EEG Monitoring: Continuous or intermittent video-electroencephalography (EEG) monitoring is the gold standard for quantifying seizure frequency and duration in chronic epilepsy models.[9][14][15]
-
Behavioral Seizure Scoring: Seizure severity can be assessed using established scoring systems, such as the Racine scale for kindled seizures.
-
Behavioral Comorbidity Tests: Long-term epilepsy can be associated with behavioral changes. The following tests can be used to assess potential side effects or therapeutic effects of Seletracetam on mood and cognition:
Pharmacokinetic Analysis
-
Blood Sampling: Collect blood samples at various time points throughout the study (e.g., weekly) to determine plasma concentrations of Seletracetam and its metabolites.
-
Brain Tissue Analysis: At the end of the study, brain tissue can be collected to measure drug concentrations at the target site.
-
Analytical Method: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying Seletracetam in biological matrices.
Visualizations
Signaling Pathway of Seletracetam
References
- 1. researchgate.net [researchgate.net]
- 2. Seletracetam - Wikipedia [en.wikipedia.org]
- 3. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A multicenter Phase II randomized, placebo-controlled single-blind trial with the SV2A ligand seletracetam in photosensitive epilepsy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Seletracetam-(UCB-44212)--Single-and-Multiple-Rising-Dose-Safety--Tolerability-and-Pharmacokinetics-in-Healthy-Subjects [aesnet.org]
- 7. Evaluation of subchronic administration of antiseizure drugs in spontaneously seizing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of subchronic administration of antiseizure drugs in spontaneously seizing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of tolerance to levetiracetam in rats with chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of osmotic minipumps for sustained drug delivery in rat pups: effects on physical and neurobehavioural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 12. alzet.com [alzet.com]
- 13. criver.com [criver.com]
- 14. Development-of-tolerance-to-levetiracetam-in-rats-with-chronic-epilepsy [aesnet.org]
- 15. Telemetric EEG and the Rat: A Guide For Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Behavioral characteristics as potential biomarkers of the development and phenotype of epilepsy in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synaptic Secrets: Seletracetam as a Tool for Neurotransmission Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seletracetam (UCB-44212) is a potent and selective ligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a key protein involved in the regulation of neurotransmitter release.[1][2][3] Its high affinity and specificity for SV2A, coupled with its modulatory effects on N-type calcium channels, make it an invaluable tool for investigating the molecular mechanisms of synaptic transmission and for the preclinical evaluation of novel antiepileptic drugs.[1][4][5][6] These application notes provide a comprehensive overview of Seletracetam's utility in synaptic transmission research, including detailed protocols for key experimental paradigms.
Mechanism of Action
Seletracetam exerts its effects on synaptic transmission through a dual mechanism of action:
-
High-Affinity Binding to SV2A: Seletracetam binds with high affinity to SV2A, a transmembrane protein found on synaptic vesicles.[1][2] The precise function of SV2A is still under investigation, but it is believed to play a crucial role in the calcium-dependent exocytosis of neurotransmitters.[7][8] By binding to SV2A, Seletracetam is thought to modulate its function, leading to a decrease in neurotransmitter release, particularly during periods of high neuronal activity.[4][5]
-
Modulation of N-type Calcium Channels: Seletracetam has been shown to inhibit high-voltage-activated N-type calcium channels.[1][4][5][6] These channels are critical for the influx of calcium into the presynaptic terminal, a necessary step for triggering vesicle fusion and neurotransmitter release. By reducing calcium influx, Seletracetam further dampens synaptic transmission.[1][4][5]
This dual action allows Seletracetam to effectively reduce neuronal hyperexcitability, making it a powerful anticonvulsant and a valuable probe for studying the regulation of neurotransmitter release.
Data Presentation
Quantitative Data Summary
| Parameter | Animal Model | Value | Reference |
| ED₅₀ (Audiogenic Seizures) | Frings Audiogenic Seizure-Susceptible Mice | 0.17 mg/kg, i.p. | [3] |
| ED₅₀ (Spike-and-Wave Discharges) | Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | 0.15 mg/kg, i.p. | [1] |
| Effective Dose (Hippocampal Kindling) | Rats | 0.23 mg/kg, p.o. | [1] |
| Photoparoxysmal Response (PPR) Abolishment | Photosensitive Epilepsy Patients | 40-71% of patients (dose-dependent) | [9] |
| Binding Affinity (SV2A) | In vitro | ~10-fold higher than Levetiracetam | [2] |
Mandatory Visualizations
References
- 1. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 2. youtube.com [youtube.com]
- 3. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]
- 4. Hippocampal slice preparation for electrophysiology [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Rodent Models of Audiogenic Epilepsy: Genetic Aspects, Advantages, Current Problems and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Seletracetam lithium bromide precipitation in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Seletracetam lithium bromide in solution during their experiments.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound can arise from a variety of factors related to solvent choice, concentration, temperature, and handling. This guide provides a systematic approach to identifying and resolving these issues.
Issue: Precipitate forms in my this compound solution.
Below is a step-by-step guide to troubleshoot and prevent precipitation.
Caption: Troubleshooting workflow for preventing this compound precipitation.
Quantitative Data Summary
Understanding the solubility limits of the individual components is crucial for preparing stable solutions.
| Compound | Solvent | Solubility | Temperature (°C) |
| Seletracetam | Water | 1.02 mg/mL[1] | Not Specified |
| DMSO | 200 mg/mL (requires sonication)[2][3] | Not Specified | |
| Lithium Bromide | Water | 143 g/100 mL[4][5] | 0 |
| Water | 166.7 g/100 mL[4][5] | 20 | |
| Water | 266 g/100 mL[4][6] | 100 | |
| Methanol | Soluble[4][7] | Not Specified | |
| Ethanol | Soluble[4][7] | Not Specified | |
| Ether | Soluble[4][7] | Not Specified | |
| Acetone | Soluble[4][7] | Not Specified | |
| Levetiracetam (B1674943) | PBS (pH 7.2) | ~10 mg/mL[8] | Not Specified |
| (Structural Analog) | Ethanol | ~16.7 mg/mL[8] | Not Specified |
| DMSO | ~20 mg/mL[8] | Not Specified | |
| Dimethylformamide | ~20 mg/mL[8] | Not Specified |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution
-
Materials: this compound, high-purity water (e.g., Milli-Q or equivalent).
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add a small amount of water to create a slurry.
-
Gradually add the remaining volume of water while stirring continuously.
-
If dissolution is slow, gentle warming (e.g., to 30-40°C) can be applied. Lithium bromide's solubility in water increases with temperature.[4][5]
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Visually inspect for any signs of precipitation before use.
-
Protocol 2: Preparation of a Stock Solution in DMSO
-
Materials: this compound, anhydrous DMSO.
-
Procedure:
-
Ensure DMSO is of high purity and anhydrous, as hygroscopic DMSO can negatively impact solubility.[2]
-
Weigh the desired amount of this compound into a suitable container.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
If needed, use an ultrasonic bath to facilitate dissolution.[2]
-
For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation can occur for several reasons:
-
Concentration: The concentration of your solution may exceed the solubility limit of this compound in the chosen solvent.
-
Solvent Choice: The solvent may not be optimal for both Seletracetam and lithium bromide. For instance, while Seletracetam has good solubility in DMSO[2][3], its aqueous solubility is limited[1].
-
Temperature: A decrease in temperature can reduce the solubility of the compound, leading to precipitation. This is particularly relevant for aqueous solutions of lithium bromide.[4][5]
-
Moisture Absorption: Lithium bromide is extremely hygroscopic.[4] Absorption of moisture from the atmosphere can alter the solvent composition and lead to precipitation, especially in non-aqueous solutions.
-
pH: Although not explicitly detailed for this compound, the pH of the solution can influence the solubility of many compounds.
Q2: What is the best solvent to use for this compound?
A2: The choice of solvent depends on the experimental requirements.
-
For high concentration stock solutions, DMSO is a suitable option, with a reported solubility of up to 200 mg/mL for Seletracetam, though ultrasonication may be required.[2][3]
-
For aqueous solutions, it is important to consider the lower water solubility of Seletracetam (1.02 mg/mL)[1] and the very high solubility of lithium bromide.[4]
Q3: How should I store my this compound solutions?
A3: Proper storage is critical to maintain the stability of your solution.
-
Aqueous Solutions: It is often recommended to prepare aqueous solutions fresh. If short-term storage is necessary, keep the solution in a tightly sealed container at a constant temperature. For the related compound Levetiracetam, it is not recommended to store aqueous solutions for more than one day.[8]
-
DMSO Stock Solutions: For long-term storage, it is best to store stock solutions in DMSO at -80°C.[2] Aliquoting into smaller volumes is advisable to prevent contamination and degradation from repeated freeze-thaw cycles.
Q4: Can I use sonication to redissolve a precipitate?
A4: Yes, sonication can be an effective method to redissolve precipitates, particularly for solutions in DMSO.[2] However, if the precipitate is due to exceeding the solubility limit at a given temperature, it may reappear as the solution cools.
Q5: Are there any known stability issues with Seletracetam or related compounds?
A5: Studies on Levetiracetam, a structurally similar compound, have shown good stability in oral solutions for extended periods when stored properly at both room temperature and under refrigeration.[9][10][11] However, it is always best practice to handle solutions of any research compound with care and to be mindful of potential degradation over time. Storing solutions in a sealed and protected environment, such as under nitrogen, can help prevent degradation.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Seletracetam|Ucb-44212 | synaptic vesicle glycoprotein 2A (SV2A) ligand | CAS# 357336-74-4 | antiepileptic agent|InvivoChem [invivochem.com]
- 4. Lithium bromide - Wikipedia [en.wikipedia.org]
- 5. Lithium Bromide: Structure, Properties, & Interesting Facts [turito.com]
- 6. webqc.org [webqc.org]
- 7. byjus.com [byjus.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Stability of levetiracetam oral solution repackaged in oral plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 11. Stability of levetiracetam in extemporaneously compounded suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Seletracetam experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Seletracetam. The information is tailored for scientists and drug development professionals to address common challenges and inconsistencies encountered during experimentation.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues.
SV2A Radioligand Binding Assays
-
Question: Why am I observing high non-specific binding in my SV2A radioligand binding assay?
High non-specific binding can obscure the specific signal, leading to inaccurate determination of affinity (Kd) and receptor density (Bmax).[1] Ideally, non-specific binding should be less than 50% of the total binding.[1]
Potential Causes and Solutions:
Potential Cause Troubleshooting Steps Radioligand Issues - Lower the radioligand concentration: A common starting point is a concentration at or below the Kd value.[1] - Check radioligand purity: Ensure radiochemical purity is >90% as impurities can increase non-specific binding.[1][2] - Consider hydrophobicity: Hydrophobic ligands tend to have higher non-specific binding.[1][2] Tissue/Cell Preparation - Reduce membrane protein concentration: A typical range for receptor assays is 100-500 µg of membrane protein. Titration may be necessary.[1] - Ensure proper homogenization and washing: This removes endogenous ligands and other interfering substances.[1] Assay Conditions - Optimize incubation time and temperature: Shorter incubation times can sometimes reduce non-specific binding, but ensure equilibrium is reached for specific binding.[1] - Modify the assay buffer: Including agents like bovine serum albumin (BSA) can reduce non-specific interactions.[1][2] Coating filters with BSA can also be beneficial.[1] - Increase wash steps: Use ice-cold wash buffer to minimize dissociation of the specific binding while washing away non-specific interactions.[1] -
Question: My specific binding signal is too low. What are the possible reasons?
A low specific binding signal can make it difficult to accurately determine binding parameters.
Potential Causes and Solutions:
Potential Cause Troubleshooting Steps Receptor Issues - Confirm receptor presence and activity: The tissue or cell line may have a low density of SV2A, or the receptor may have degraded during preparation.[1] - Use a positive control: Test a tissue or cell line known to have high SV2A expression. Radioligand Issues - Check specific activity: A high specific activity of the radioligand is crucial for detecting low levels of binding.[1][2] For tritiated ligands, a specific activity above 20 Ci/mmol is recommended.[2] - Verify radioligand integrity: Improper storage can lead to degradation and decreased specific activity.[1] Assay Conditions - Ensure equilibrium is reached: Incubation times that are too short will not allow for maximal specific binding.[1] - Check buffer composition: The presence of certain ions can be critical for receptor-ligand interactions.[1]
In Vivo Seizure Models
-
Question: I am observing high variability in seizure phenotype in my audiogenic seizure model with DBA/2 mice. Why is this happening?
DBA/2 mice are a well-established model for audiogenic reflex epilepsy, but several factors can contribute to variability.[3]
Potential Causes and Solutions:
Potential Cause Troubleshooting Steps Animal-Related Factors - Age of mice: The susceptibility of DBA/2 mice to audiogenic seizures is age-dependent, with a peak between 21 and 28 days of age.[3] Ensure that all animals are within a narrow and appropriate age range. - Genetic drift: Inbred strains can exhibit genetic drift over time. Obtain animals from a reputable supplier and periodically verify the phenotype. - Sex differences: While not always pronounced, sex can be a variable. It is good practice to use animals of a single sex or balance the sexes across experimental groups.[4] Experimental Procedure - Acoustic stimulus consistency: The intensity (e.g., 100-120 dB) and frequency (e.g., 10-20 kHz) of the auditory stimulus must be precisely controlled and consistent across all animals.[3][5] Calibrate the sound source regularly. - Habituation: Repeated exposure to the testing environment before the seizure induction can reduce stress-related variability. - Handling stress: Minimize handling stress as it can influence seizure thresholds. -
Question: In my amygdala kindling model, some rats are not developing seizures consistently. What could be the issue?
The amygdala kindling model is a robust representation of temporal lobe epilepsy, but its success depends on precise procedural execution.[1][6]
Potential Causes and Solutions:
Potential Cause Troubleshooting Steps Surgical and Electrode Factors - Incorrect electrode placement: The stimulating electrode must be accurately placed in the basolateral amygdala. Histological verification of electrode placement post-mortem is crucial. - Electrode integrity: Ensure the electrode is not damaged and is making good contact with the tissue. Stimulation Parameters - Sub-optimal stimulation intensity: The initial afterdischarge threshold (ADT) must be determined for each animal.[7] The kindling stimulus should be at or slightly above this threshold. Re-determine the ADT if an animal is not responding. - Inconsistent stimulation: Ensure the stimulation parameters (frequency, pulse width, duration, current) are delivered accurately by the stimulator.[7] Animal-Specific Factors - Individual variability: There is inherent biological variability in the rate of kindling.[8] Some animals may require more stimulations to reach a fully kindled state. - Strain differences: Different rat strains can have varying susceptibility to kindling.[4]
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of Seletracetam? Seletracetam's primary mechanism of action is its high-affinity, stereospecific binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). SV2A is a crucial protein in the regulation of synaptic vesicle exocytosis and neurotransmitter release.[9] Additionally, Seletracetam has been shown to inhibit high-voltage-activated N-type calcium channels, which reduces calcium influx during neuronal hyperexcitability.
-
Q2: How does the binding affinity of Seletracetam for SV2A compare to other SV2A ligands? Seletracetam has a significantly higher binding affinity for SV2A compared to Levetiracetam (B1674943), often cited as being approximately 10-fold greater.[4] Brivaracetam also has a higher affinity for SV2A than Levetiracetam, with some reports suggesting a 15- to 30-fold higher affinity.[10]
-
Q3: What are the key pharmacokinetic properties of Seletracetam? Seletracetam is rapidly absorbed after oral administration, with a bioavailability of over 90%.[11] It has a plasma half-life of approximately 8 hours in healthy young male subjects.[11][12] The drug exhibits low plasma protein binding (<10%) and is primarily eliminated through renal excretion, partly as an unchanged drug and partly as an inactive carboxylic acid metabolite.[11]
-
Q4: In which preclinical models has Seletracetam shown efficacy? Seletracetam has demonstrated potent seizure suppression in various animal models of both acquired and genetic epilepsy.[11] This includes protection against audiogenic seizures in mice and suppression of spontaneous spike-and-wave discharges in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model.[13] It is also effective in the hippocampal kindling model in rats.[13]
-
Q5: Are there any known issues with the stability of Seletracetam in solution? While specific stability data for all experimental conditions is not readily available in the public domain, as a small molecule, it is generally stable. However, for in vitro experiments, it is always recommended to prepare fresh solutions from a stock solution stored under appropriate conditions (e.g., -20°C or -80°C for long-term storage). For in vivo studies, the formulation vehicle can impact stability and bioavailability.
Quantitative Data Summary
The following tables summarize key quantitative data for Seletracetam and related SV2A ligands.
Table 1: In Vitro Binding Affinities for SV2A
| Compound | Radioligand | Preparation | Kd / Ki | Reference |
| [3H]ucb 30889 | - | Human Cerebral Cortex | Kd: 53 ± 7 nM | [14] |
| [3H]ucb 30889 | - | Human Hippocampus | Kd: 55 ± 9 nM | [14] |
| [3H]ucb 30889 | - | CHO cells expressing hSV2A | Kd: 75 ± 33 nM | [14] |
| Levetiracetam | [3H]ucb 30889 | Rat Brain | Ki: ~8 µM (at 37°C) | [11] |
| Brivaracetam | [3H]ucb 34714 | Rat Brain | Kd: ~36 nM | [15] |
| Seletracetam | - | - | ~10-fold higher affinity than Levetiracetam | [4] |
Note: Direct Ki or Kd values for Seletracetam are not consistently reported in the public literature; its affinity is often described relative to Levetiracetam.
Table 2: In Vivo Efficacy of Seletracetam in Seizure Models
| Animal Model | Species | Seizure Type | ED50 | Reference |
| Audiogenic Seizure | Mouse | Clonic-Tonic | 0.17 mg/kg, i.p. | |
| Corneal Kindling | Mouse | Secondarily Generalized | 0.31 mg/kg, i.p. | |
| Hippocampal Kindling | Rat | Secondarily Generalized | MAD = 0.23 mg/kg, p.o. | |
| GAERS | Rat | Absence (Spike-Wave Discharges) | 0.15 mg/kg, i.p. | [13] |
ED50: Median effective dose; MAD: Minimal active dose; i.p.: intraperitoneal; p.o.: oral administration.
Experimental Protocols
1. SV2A Radioligand Binding Assay (Competition Assay)
This protocol is adapted from methodologies used for SV2A ligands.[3]
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., cortex, hippocampus) or cells expressing SV2A in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer.
-
A range of concentrations of unlabeled Seletracetam (or other competing ligand).
-
A fixed concentration of a suitable radioligand (e.g., [³H]ucb 30889) at a concentration near its Kd.
-
The prepared membrane homogenate (50-120 µg protein for tissue).
-
-
To determine non-specific binding, use a saturating concentration of an unlabeled SV2A ligand (e.g., 10 µM Levetiracetam) instead of the test compound.
-
To determine total binding, add buffer instead of any competing ligand.
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Audiogenic Seizure Model in Mice
This protocol is based on established methods for testing anti-seizure medications in DBA/2 mice.[3][5]
-
Animal Selection:
-
Use DBA/2 mice at the age of peak susceptibility (21-28 days).
-
Acclimatize the animals to the facility for at least 3-4 days before testing.
-
-
Drug Administration:
-
Administer Seletracetam or vehicle via the desired route (e.g., intraperitoneal injection).
-
Allow for an appropriate pre-treatment time based on the drug's pharmacokinetics (e.g., 30-60 minutes).
-
-
Seizure Induction:
-
Place a single mouse in a sound-attenuating chamber.
-
After a brief habituation period (e.g., 1 minute), expose the mouse to a high-intensity acoustic stimulus (e.g., 100-120 dB, 10-20 kHz) for a fixed duration (e.g., 30-60 seconds) or until a tonic-clonic seizure is observed.
-
-
Scoring and Data Collection:
-
Observe and score the seizure progression, which typically includes:
-
Wild running phase.
-
Clonic seizure phase.
-
Tonic seizure phase (hindlimb extension).
-
Respiratory arrest and potential death.
-
-
The primary endpoint is typically the presence or absence of the tonic-clonic seizure. The percentage of animals protected from seizures at each dose is calculated.
-
-
Data Analysis:
-
Calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure endpoint) using probit analysis or a similar statistical method.
-
Visualizations
Caption: Mechanism of action of Seletracetam at the presynaptic terminal.
Caption: Experimental workflow for an SV2A radioligand competition binding assay.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Figure 3, Correlation between ex vivo binding affinity and protection against clonic seizures in audiogenic mice - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 6. researchgate.net [researchgate.net]
- 7. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]UCB-J in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Seletracetam Dosage for Maximal Therapeutic Effect
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Seletracetam (B1680945). The following sections offer frequently asked questions, troubleshooting advice, and detailed protocols to aid in the effective use of this compound for preclinical research.
Mechanism of Action
Seletracetam is a pyrrolidone derivative, structurally related to levetiracetam (B1674943), that acts as a potent and selective ligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2][3] SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is believed to play a crucial role in the regulation of neurotransmitter release through its modulation of calcium-dependent exocytosis.[1][4][5] By binding to SV2A, Seletracetam is thought to modulate the protein's function, thereby reducing excessive neuronal activity and suppressing seizures.[1][4] This high-affinity, stereospecific binding to SV2A is considered the primary mechanism for its anticonvulsant effects.[2][3] Additionally, Seletracetam has been shown to be an N-type calcium channel blocker, which contributes to its ability to inhibit abnormal neuronal discharges by reducing calcium influx during high-voltage activation.[1][3][4]
Caption: Proposed mechanism of action for Seletracetam.
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of Seletracetam is critical for designing effective dosing schedules. The compound exhibits linear, first-order kinetics, which allows for reliable and straightforward dose adjustments.[2][6]
| Parameter | Value | Species | Citation |
| Oral Bioavailability | >90% | Human | [1][2][7] |
| Time to Cmax | ~1 hour | Human | [1][4] |
| Plasma Half-life | ~8 hours | Human | [2][6][7] |
| Plasma Protein Binding | <10% | Animal/Human | [2][7][8] |
| Metabolism | ~25% excreted unchanged, ~53% as an inactive carboxylic acid metabolite. | Human | [2] |
| Volume of Distribution | ~0.6 L/kg | Human | [1][4] |
Note: These values are derived from both preclinical and early-phase human studies and should be used as a guide for experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the experimental use of Seletracetam.
Q1: What is a good starting dose for in vivo efficacy studies in rodent models of epilepsy?
A1: Based on published preclinical data, effective oral doses of Seletracetam have been observed at very low concentrations. In hippocampal kindling models in rats, seizure severity was significantly reduced at an oral dose of 0.23 mg/kg.[2] In a genetic absence epilepsy rat model (GAERS), the ED₅₀ was 0.15 mg/kg administered intraperitoneally.[2] For initial screening, a dose range of 0.1 to 1.0 mg/kg is a reasonable starting point, with adjustments based on the specific animal model and observed efficacy.
Q2: My experiment is not showing the expected anticonvulsant effect. What could be the issue?
A2: If you are not observing the expected efficacy, consider the following troubleshooting steps:
-
Animal Model Selection: Seletracetam has shown varied efficacy depending on the model. It demonstrated potent effects in acquired and genetic epilepsy models (e.g., kindling, audiogenic seizures) but had no significant effect in acute models like the maximal electroshock seizure (MES) or pentylenetetrazol (PTZ) tests in mice.[2][3] Ensure your chosen model is appropriate for a compound targeting the SV2A protein.
-
Dosage and Administration: Verify the accuracy of your dose calculations and the stability of your formulation. Given its rapid absorption and ~8-hour half-life, the timing of administration relative to seizure induction is critical.[2][7]
-
Pharmacokinetics: Consider potential differences in pharmacokinetics between your specific animal strain and those reported in the literature. It may be necessary to perform a pilot pharmacokinetic study to determine plasma and brain concentrations of Seletracetam in your model.
Q3: Are there any known drug-drug interactions I should be aware of when designing co-administration studies?
A3: Seletracetam has a low potential for drug-drug interactions.[6][8] It exhibits low plasma protein binding (<10%) and does not appear to inhibit or induce major human drug-metabolizing enzymes.[7][8] However, a population pharmacokinetic analysis identified that co-administration with enzyme-inducing antiepileptic drugs (AEDs) could have a statistically significant effect on Seletracetam's clearance.[9] When designing studies with other AEDs, particularly enzyme inducers, it is advisable to monitor for potential changes in efficacy or side effects.
Q4: What are the expected central nervous system (CNS) side effects at higher doses?
A4: In early-phase human trials, treatment-emergent adverse events were generally mild to moderate and primarily of CNS origin.[8][10] The most frequently reported events included dizziness, drowsiness, euphoria, and a feeling of being drunk.[10] These effects typically appeared shortly after the first dose, resolved within 12-24 hours, and often did not reappear with subsequent doses, suggesting the development of tolerance.[8][10] When conducting dose-escalation studies in animals, monitor for similar behavioral changes such as sedation, ataxia, or altered motor function.
Q5: How should I prepare Seletracetam for oral administration in animal studies?
A5: While specific formulation details can be proprietary, a common approach for preclinical oral dosing of small molecules is to create a suspension or solution in a suitable vehicle. A standard vehicle such as 0.5% methylcellulose (B11928114) in sterile water is often a good starting point. It is crucial to ensure the compound is uniformly suspended before each administration. A pilot formulation study to assess solubility and stability is recommended.
Experimental Protocols
Protocol: Assessment of Anticonvulsant Efficacy in a Rodent Kindling Model
Kindling models are widely used to study acquired epilepsy and are particularly relevant for SV2A ligands.[11][12] This protocol provides a general framework for assessing the efficacy of Seletracetam in an amygdala-kindled rat model.
Objective: To determine the effective dose of Seletracetam in reducing seizure severity and duration in fully kindled rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant-current stimulator
-
EEG recording system
-
Seletracetam
-
Vehicle (e.g., 0.5% methylcellulose in saline)
Methodology:
-
Electrode Implantation:
-
Anesthetize rats according to approved institutional protocols.
-
Using a stereotaxic frame, surgically implant a bipolar electrode into the basolateral amygdala.
-
Allow a recovery period of at least one week post-surgery.
-
-
Kindling Acquisition:
-
Determine the afterdischarge threshold (ADT) for each animal—the minimum current required to elicit an afterdischarge.
-
Stimulate each rat once daily with a suprathreshold stimulus (e.g., 2-second train of 60 Hz sine waves) until at least 10 consecutive Stage 5 seizures (generalized tonic-clonic seizures) are elicited. The animal is now considered "fully kindled."
-
-
Drug Efficacy Testing:
-
Administer the calculated dose of Seletracetam (e.g., 0.23 mg/kg, p.o.) or vehicle to a fully kindled rat.
-
At the time of expected peak plasma concentration (e.g., 60 minutes post-dose), deliver the kindling stimulation.
-
Record the resulting seizure severity using Racine's scale and measure the afterdischarge duration (ADD) from the EEG.
-
Repeat this procedure for different dose groups, ensuring a sufficient washout period between drug administrations.
-
-
Data Analysis:
-
Compare the mean seizure severity and ADD for each Seletracetam dose group against the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Calculate the ED₅₀ (the dose that produces a 50% reduction in the measured seizure parameter).
-
Caption: Experimental workflow for testing Seletracetam in a kindling model.
Dosage Optimization Workflow
Optimizing the dosage of Seletracetam requires a systematic approach that integrates pharmacokinetic and pharmacodynamic data. The goal is to identify a dose that provides maximal therapeutic effect with minimal side effects.
Caption: Logical workflow for Seletracetam dosage optimization.
Disclaimer: The information provided in this technical support center is intended for research and developmental purposes only. Seletracetam is an investigational compound and is not approved for human or veterinary use. All experiments should be conducted in accordance with institutional and governmental regulations. Its development was halted in 2007.[1][2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Seletracetam - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Seletracetam|Ucb-44212 | synaptic vesicle glycoprotein 2A (SV2A) ligand | CAS# 357336-74-4 | antiepileptic agent|InvivoChem [invivochem.com]
- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retrospective population pharmacokinetic analysis of seletracetam in epileptic and healthy adults [page-meeting.org]
- 10. Seletracetam-(UCB-44212)--Single-and-Multiple-Rising-Dose-Safety--Tolerability-and-Pharmacokinetics-in-Healthy-Subjects [aesnet.org]
- 11. Animal Models for Evaluating Antiepileptogenesis - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Seletracetam in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Seletracetam in cellular assays. This resource aims to help identify and mitigate potential off-target effects to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and secondary targets of Seletracetam?
A1: Seletracetam's primary mechanism of action is its high-affinity, stereospecific binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2][3] This interaction is believed to modulate neurotransmitter release. Additionally, Seletracetam has been shown to act as a blocker of N-type voltage-gated calcium channels.[1][2][3] Some evidence also suggests a slight selectivity for glycine (B1666218) receptors, although this interaction is less characterized.[4]
Q2: We are observing unexpected changes in cell viability at high concentrations of Seletracetam. Is this a known off-target effect?
A2: While Seletracetam is generally considered to have high tolerability, unexpected cytotoxicity at high concentrations could be indicative of off-target effects.[1] Potential mechanisms could include the modulation of essential cellular pathways unrelated to SV2A or N-type calcium channels. It is crucial to perform a dose-response curve for cytotoxicity in your specific cell line to determine the therapeutic window.
Q3: Could the N-type calcium channel blocking activity of Seletracetam interfere with our cellular assay?
A3: Yes, if your cellular assay is sensitive to changes in intracellular calcium dynamics, the N-type calcium channel blocking activity of Seletracetam could be a confounding factor.[5][6] This is particularly relevant for assays measuring neuronal excitability, neurotransmitter release, or calcium-dependent signaling pathways.
Q4: How can we differentiate between on-target SV2A-mediated effects and off-target effects in our experiments?
A4: To distinguish between on-target and off-target effects, several control experiments are recommended. The use of a negative control compound that is structurally similar to Seletracetam but does not bind to SV2A can be informative. Additionally, utilizing cell lines with knockout or knockdown of SV2A can help determine if the observed effect is dependent on the primary target.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
| Potential Cause | Troubleshooting Step | Recommended Action |
| Off-target cytotoxicity | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay). | Determine the concentration range where Seletracetam does not impact cell viability. Conduct all functional assays within this non-toxic range. |
| Solvent toxicity | Run a vehicle control (e.g., DMSO) at the same concentrations used for Seletracetam. | Ensure the solvent concentration is below the threshold for toxicity in your cell line. |
| Cell culture conditions | Review and standardize cell seeding density, media composition, and incubation times. | Inconsistent culture conditions can sensitize cells to compound treatment. |
Issue 2: Altered Intracellular Calcium Signaling Unrelated to SV2A
| Potential Cause | Troubleshooting Step | Recommended Action |
| N-type calcium channel blockade | Use a specific N-type calcium channel blocker (e.g., ω-conotoxin GVIA) as a positive control. | Compare the effects of Seletracetam to the specific blocker to assess the contribution of N-type channel inhibition. |
| Assay interference | Test for direct interference of Seletracetam with the calcium indicator dye. | Run a cell-free assay to check for quenching or enhancement of the dye's fluorescence by Seletracetam. |
| Activation of other signaling pathways | Perform a broader screen of second messenger systems. | Investigate potential changes in cAMP or IP3 levels to identify other affected pathways. |
Issue 3: Inconsistent or Unexplained Electrophysiological Recordings
| Potential Cause | Troubleshooting Step | Recommended Action |
| Modulation of glycine receptors | Apply a glycine receptor antagonist (e.g., strychnine) in the presence of Seletracetam. | If the antagonist reverses the effect of Seletracetam, it suggests an interaction with glycine receptors. |
| Non-specific membrane effects | Test a structurally related but inactive compound. | Differentiate between specific receptor-mediated effects and non-specific membrane perturbations. |
| Experimental variability | Review patch-clamp recording quality, including seal resistance and access resistance. | Ensure consistent and high-quality recordings to minimize experimental noise. |
Data Presentation
Table 1: In Vitro Potency of Seletracetam on Primary and Secondary Targets
| Target | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| High-Voltage Activated Calcium Currents (HVACCs) | Patch-clamp | Rat cortical neurons | IC₅₀ | 271.0 ± 2.1 nM | [6] |
| Paroxysmal Depolarization Shifts (PDSs) - Duration | Electrophysiology | Rat cortical slices | IC₅₀ | 241.0 ± 21.7 nM | [5][6] |
| Paroxysmal Depolarization Shifts (PDSs) - Action Potentials | Electrophysiology | Rat cortical slices | IC₅₀ | 82.7 ± 9.7 nM | [5][6] |
| Intracellular Ca²⁺ Rise with PDSs | Microfluorometry | Rat cortical slices | IC₅₀ | 345.0 ± 15.0 nM | [5][6] |
Mandatory Visualizations
Caption: Primary signaling pathway of Seletracetam.
Caption: Workflow for investigating off-target effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Seletracetam | C10H14F2N2O2 | CID 9942725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Seletracetam - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Seletracetam (ucb 44212) inhibits high-voltage-activated Ca2+ currents and intracellular Ca2+ increase in rat cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving the bioavailability of orally administered Seletracetam
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with orally administered Seletracetam. It is important to note that Seletracetam inherently exhibits high oral bioavailability, typically exceeding 90%. Therefore, this guide focuses on troubleshooting potential issues that may lead to unexpectedly low bioavailability during formulation development and experimental studies, rather than on methods to enhance its intrinsic bioavailability.
Frequently Asked Questions (FAQs)
Q1: My formulation of Seletracetam is showing lower than expected oral bioavailability. What are the potential causes?
A1: While Seletracetam itself has high bioavailability, several factors related to your formulation or experimental setup could be causing a decrease in measured absorption. These can be broadly categorized as:
-
Formulation-Based Issues: Interactions between Seletracetam and the excipients in your formulation can impact its dissolution and absorption characteristics.[1][2]
-
Physiological Factors: The conditions of your in vivo or in vitro model, such as pH, presence of food, or gastrointestinal transit time, can influence drug absorption.[3][4]
-
Experimental/Analytical Errors: Issues with the experimental protocol, sample handling, or analytical methods can lead to inaccurate measurements.
Q2: How can excipients negatively impact the bioavailability of a highly permeable drug like Seletracetam?
A2: Excipients are not always inert and can interact with the active pharmaceutical ingredient (API).[5] Potential negative interactions include:
-
Complexation: Some excipients can form complexes with the drug, reducing its free concentration available for absorption.
-
Altered Dissolution: Binders, lubricants, or fillers might impede the rapid dissolution of the Seletracetam formulation, which is a prerequisite for absorption.[4]
-
Physiological Response: Certain excipients can alter physiological conditions, such as gastrointestinal motility or local pH, thereby affecting absorption.[1] It is crucial to screen for drug-excipient compatibility early in the formulation development process.
Q3: What is the first step in troubleshooting unexpectedly low in vitro permeability results for Seletracetam?
A3: The first step is to verify the integrity of your experimental model, such as a Caco-2 cell monolayer. This involves checking the transepithelial electrical resistance (TEER) values to ensure the cell monolayer is confluent and the tight junctions are intact.[6] You should also run control compounds with known permeability (high and low) to validate your assay's performance.[6][7]
Q4: Could the observed low bioavailability be due to efflux transporters?
A4: While Seletracetam is not widely reported as a major substrate for efflux pumps like P-glycoprotein (P-gp), this is a possibility that can be investigated. Efflux transporters actively pump drugs from inside the intestinal cells back into the gut lumen, reducing net absorption.[8] A bidirectional Caco-2 assay, measuring transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A), can determine the efflux ratio. An efflux ratio greater than two suggests the involvement of active efflux.[7]
Troubleshooting Guides
Guide 1: Investigating Low Bioavailability in In Vivo Studies
If you observe unexpectedly low bioavailability in animal models (e.g., rats), follow this workflow to identify the potential cause.
Caption: Workflow for troubleshooting low in vivo bioavailability results.
Guide 2: Addressing Inconsistent In Vitro Permeability Results
Use this decision tree if your in vitro experiments (e.g., Caco-2 assays) are yielding inconsistent or unexpectedly low permeability values for Seletracetam.
References
- 1. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. colorcon.com [colorcon.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Seletracetam for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively work with Seletracetam in in vitro settings. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Seletracetam?
A1: Seletracetam has a low aqueous solubility, which is a critical factor to consider when preparing solutions for in vitro experiments. Its water solubility is approximately 1.02 mg/mL.
Q2: What is the recommended solvent for preparing a stock solution of Seletracetam?
A2: Due to its limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Seletracetam. It is highly soluble in DMSO, with a reported solubility of approximately 200 mg/mL.
Q3: What is the maximum permissible concentration of DMSO in my in vitro assay?
A3: The final concentration of DMSO in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity or off-target effects. It is strongly recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. The specific tolerance to DMSO can be cell-line dependent, so it is best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Q4: Can I use other solvents to dissolve Seletracetam?
A4: While DMSO is the most common and effective solvent, other organic solvents may be used. However, their compatibility with your specific in vitro model and potential for cytotoxicity must be thoroughly evaluated. For most cell-based assays, starting with a DMSO stock solution is the standard and recommended approach.
Q5: How should I store my Seletracetam stock solution?
A5: Seletracetam stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide
Issue 1: My Seletracetam precipitated immediately after I added it to my cell culture medium.
-
Question: I prepared a high-concentration stock of Seletracetam in DMSO and when I diluted it into my aqueous cell culture medium, a precipitate formed instantly. What is happening and how can I prevent this?
-
Answer: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble. The sudden change in solvent polarity causes the compound to come out of solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Seletracetam in the cell culture medium exceeds its aqueous solubility limit. | Determine the maximum soluble concentration of Seletracetam in your specific medium through a solubility test. You may need to work at a lower final concentration. |
| Rapid Dilution | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium causes a rapid solvent shift, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the solution dropwise while gently vortexing can also help. |
| Low Temperature of Medium | The solubility of many compounds, including Seletracetam, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions. |
| High DMSO Stock Concentration | Using a very concentrated stock solution necessitates a large dilution factor, which can exacerbate the solvent shift issue. | Consider preparing a lower concentration DMSO stock solution. This will mean adding a slightly larger volume to your final medium, but the more gradual change in solvent composition can prevent precipitation. Ensure the final DMSO concentration remains within the acceptable, non-toxic range for your cells. |
Issue 2: My Seletracetam solution was clear initially, but a precipitate formed after incubation.
-
Question: My working solution of Seletracetam in cell culture medium was clear when I prepared it, but after a few hours in the incubator, I noticed a cloudy or crystalline precipitate. What is the cause?
-
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | Seletracetam may interact with salts, proteins (especially if using serum), or other components in the medium, forming less soluble complexes over time. | If possible, test the solubility and stability of Seletracetam in different basal media formulations. Reducing the serum concentration, if your experiment allows, may also help. |
| pH Shift in Medium | The pH of cell culture medium can change during incubation due to cellular metabolism. A shift in pH can alter the ionization state of Seletracetam and reduce its solubility. | Ensure your medium is well-buffered. Use a CO2 incubator to maintain the appropriate pH for your bicarbonate-buffered medium. |
| Temperature Fluctuations | While incubators maintain a stable temperature, repeated removal from the incubator can cause minor temperature fluctuations that may affect solubility over extended periods. | Minimize the time your culture plates or flasks are outside the incubator. |
Quantitative Data Summary
The following tables provide a summary of the key physicochemical and solubility properties of Seletracetam.
Table 1: Physicochemical Properties of Seletracetam
| Property | Value |
| Molecular Formula | C₁₀H₁₄F₂N₂O₂ |
| Molar Mass | 232.23 g/mol |
| logP | 0.51 |
Table 2: Solubility of Seletracetam
| Solvent | Solubility |
| Water | 1.02 mg/mL |
| DMSO | ~200 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Seletracetam Stock Solution in DMSO
-
Materials:
-
Seletracetam powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 23.22 mg of Seletracetam powder into the tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Cap the tube securely and vortex thoroughly until the Seletracetam is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Seletracetam Working Solution in Cell Culture Medium
This protocol is an example for preparing a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Materials:
-
100 mM Seletracetam stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or appropriate vessels for dilution
-
-
Procedure:
-
Intermediate Dilution (1:100):
-
Add 1 µL of the 100 mM Seletracetam stock solution to 99 µL of pre-warmed cell culture medium. This results in a 1 mM intermediate solution. Vortex gently to mix.
-
-
Final Working Solution (1:100):
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final volume of 1 mL. This results in a final Seletracetam concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Mix gently by pipetting or inverting the tube.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding 1 µL of pure DMSO to 999 µL of pre-warmed cell culture medium to achieve a final DMSO concentration of 0.1%.
-
-
Visualizations
Caption: Workflow for preparing Seletracetam solutions for in vitro experiments.
Caption: Simplified signaling pathway for Seletracetam's mechanism of action.
How to assess the purity of a Seletracetam lithium bromide sample
Technical Support Center: Seletracetam Lithium Bromide
This guide provides technical support for researchers, scientists, and drug development professionals on assessing the purity of a this compound sample. As no specific public monograph for this salt is available, the methodologies and guidance provided are based on established analytical principles for analogous pharmaceutical compounds, such as other racetams, and are in accordance with ICH guidelines on impurities in new drug substances.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a purity assessment for a this compound sample?
A purity assessment is a critical quality control step that quantitatively determines the proportion of the desired compound (this compound) in a sample. It also identifies and quantifies any impurities present. This process is essential to ensure the sample's identity, strength, quality, and safety, as impurities can affect the compound's stability, efficacy, and toxicity.
Q2: What are the common types of impurities that might be found in a sample?
According to the International Council for Harmonisation (ICH) guidelines, impurities in a new drug substance are classified into three main categories[1][4][5]:
-
Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or drug-related (e.g., degradation products).[1] For Seletracetam, these could include stereoisomers or products of hydrolysis.
-
Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or inorganic salts.[1][3]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[1]
Q3: Which analytical techniques are recommended for a comprehensive purity assessment?
A combination of techniques is required for a full purity profile:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the assay (purity) of the main component and for separating, detecting, and quantifying organic impurities. HPLC methods developed for the structurally similar drugs Piracetam and Levetiracetam (B1674943) are often adaptable.[6][7]
-
Titrimetry or Ion Chromatography (IC): A classic titrimetric method or modern ion chromatography can be used for the accurate quantification of the bromide counter-ion.[8]
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These are standard, highly sensitive techniques for determining the concentration of the lithium counter-ion.[9]
-
Gas Chromatography (GC): This is the preferred method for the analysis of residual solvents, as specified by ICH guideline Q3C.[1]
-
Chiral Chromatography: Since Seletracetam possesses chiral centers, specific chiral HPLC methods are necessary to determine its enantiomeric purity.[10]
Q4: What are typical acceptance criteria for the purity of a new drug substance?
Acceptance criteria are defined in a product's specification and are based on data from batches used in safety and clinical studies.[3] While specific limits for this compound must be established during development, a typical specification based on ICH guidelines might look like the following:
| Parameter | Acceptance Criterion |
| Assay (by HPLC) | 98.0% - 102.0% |
| Enantiomeric Purity | ≥ 99.5% S-enantiomer |
| Individual Specified Impurity | ≤ 0.15% |
| Individual Unspecified Impurity | ≤ 0.10% |
| Total Organic Impurities | ≤ 0.5% |
| Lithium Content | 98.0% - 102.0% of theoretical |
| Bromide Content | 98.0% - 102.0% of theoretical |
| Residual Solvents | Conforms to ICH Q3C limits |
Troubleshooting Guides
HPLC Analysis Issues
Q: My HPLC chromatogram shows unexpected peaks. What should I do?
A: Unexpected peaks can be related to the sample, the mobile phase, or the HPLC system itself.
-
Identify the Source: First, inject a "blank" (your sample diluent). If the peaks appear in the blank, they are likely from the solvent or system contamination. If they only appear with the sample, they are impurities, degradants, or excipients.
-
Characterize the Impurity: Use a photodiode array (PDA) detector to check the UV spectrum of the unknown peak. A spectrum similar to Seletracetam suggests a related-substance impurity. A dissimilar spectrum suggests a process-related impurity or contaminant.
-
Quantify: If the peak area is above the reporting threshold (e.g., 0.05% as per ICH guidelines), it must be reported.[1] If it is above the identification threshold (e.g., 0.10%), efforts must be made to characterize its structure, often using LC-MS.
Q: The retention time of my Seletracetam peak is shifting between injections. What is the cause?
A: Retention time instability is usually due to issues with the mobile phase, column, or pump.
-
Check the Mobile Phase: Ensure the mobile phase is well-mixed, degassed, and that there is enough of each component for the entire run. A change in mobile phase composition will alter retention times.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 10-20 column volumes.
-
Pump Performance: Check for pressure fluctuations. Inconsistent flow from the pump will cause retention times to drift. This may require pump maintenance.
-
Column Temperature: Verify that the column oven is maintaining a consistent temperature, as temperature fluctuations can affect retention.
Inorganic Analysis Issues
Q: My argentometric titration results for bromide content are inconsistent. What are the common sources of error?
A: Inconsistent titration results often stem from sample preparation, endpoint detection, or reagent issues.
-
Sample Preparation: Ensure the sample is fully dissolved and that the pH is correctly adjusted before starting the titration, as pH can affect the reaction.
-
Endpoint Detection: The color change at the endpoint can be subjective. Using a potentiometer for an automated or potentiometric titration can significantly improve precision.
-
Reagent Stability: The silver nitrate (B79036) (AgNO₃) titrant is light-sensitive. Store it properly in a dark bottle and standardize it frequently against a primary standard like sodium chloride.
Experimental Protocols
Protocol 1: Organic Purity and Assay by Reverse-Phase HPLC
This protocol is a representative method adapted from procedures for structurally related racetam compounds and should be validated for this compound.[7][11][12]
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of a phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) (e.g., 90:10 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm.[6]
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Diluent: Mobile phase.
-
Standard Solution: Accurately weigh about 25 mg of Seletracetam reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to get a concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the Standard Solution.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Inject the Sample Solution in duplicate.
-
Calculate the assay and impurity levels using the peak areas. For impurities, use the principle of area normalization or compare against a diluted standard.
-
Protocol 2: Determination of Bromide Content by Titration
This method is based on a standard procedure for determining bromide in salts.[8]
-
Reagents:
-
0.1 M Silver Nitrate (AgNO₃) volumetric solution.
-
Potassium chromate (B82759) (K₂CrO₄) indicator solution.
-
Deionized water.
-
-
Procedure:
-
Accurately weigh approximately 300 mg of the this compound sample into a 250 mL conical flask.
-
Dissolve the sample in 100 mL of deionized water.
-
Add 1 mL of potassium chromate indicator solution.
-
Titrate with 0.1 M AgNO₃ solution until the first appearance of a permanent reddish-brown precipitate.
-
Perform a blank titration with 100 mL of water and the indicator.
-
Calculate the bromide content using the volume of titrant consumed, correcting for the blank.
-
Data Presentation
Table 1: Example HPLC Method Parameters for Seletracetam Purity
| Parameter | Condition | Rationale / Reference |
| Column | C18 (e.g., Phenomenex Gemini), 100 x 4.6 mm, 5 µm | Common stationary phase for polar compounds.[7] |
| Mobile Phase | Water:Acetonitrile (90:10, v/v) | Simple mobile phase effective for related compounds.[7] |
| Detector Wavelength | 200-215 nm | Racetams show UV absorbance in the low UV range.[11][13] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[6] |
| Column Temperature | 30 °C | Provides stable and reproducible retention times.[14] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
Table 2: Potential Organic Impurities in Seletracetam Synthesis
| Impurity Type | Potential Structure / Name | Origin |
| Starting Material | (S)-2-aminobutanamide | Incomplete reaction |
| Intermediate | 4-(2,2-difluorovinyl)dihydrofuran-2(3H)-one | By-product from an intermediate step |
| Related Substance | Levetiracetam Impurity Analogues | Similar synthetic routes may produce similar impurities.[15] |
| Degradation Product | (S)-2-((R)-4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl)butanoic acid | Hydrolysis of the primary amide group.[16] |
| Enantiomeric Impurity | (R)-2-((S)-4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl)butanamide | Impure chiral starting materials or racemization |
Visualizations
Caption: Workflow for the comprehensive purity assessment of a this compound sample.
Caption: Decision tree for troubleshooting and identifying unexpected peaks in an HPLC analysis.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. ikev.org [ikev.org]
- 6. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversed-phase HPLC analysis of levetiracetam in tablets using monolithic and conventional C18 silica columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eusalt.com [eusalt.com]
- 9. The Pharmacokinetics of Lithium | Neupsy Key [neupsykey.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 13. sphinxsai.com [sphinxsai.com]
- 14. scispace.com [scispace.com]
- 15. CN108821992A - A kind of Levetiracetam impurity and synthetic method - Google Patents [patents.google.com]
- 16. Seletracetam - Wikipedia [en.wikipedia.org]
Technical Support Center: Seletracetam Long-Term Exposure Studies
Disclaimer: Seletracetam is an investigational compound and its development was halted.[1][2] This guide is intended for preclinical research and drug development professionals only. The information provided is based on available preclinical and early-phase clinical data for Seletracetam and related SV2A ligands. It is not a substitute for comprehensive, study-specific risk assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Seletracetam?
A1: Seletracetam has two main mechanisms of action. Its primary mechanism is high-affinity, stereospecific binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][3] SV2A is a crucial protein in the presynaptic terminal that helps coordinate the release of neurotransmitters.[2][4] By modulating SV2A, Seletracetam is thought to reduce excessive neuronal activity.[3][4] A secondary mechanism is the inhibition of N-type, high-voltage-activated calcium channels, which reduces calcium influx during the high levels of neuronal activation characteristic of seizures.[1][4]
Q2: What is known about the general toxicity profile of Seletracetam from short-term studies?
A2: In early-phase clinical trials, Seletracetam was generally well-tolerated.[1][5] Reported adverse effects were primarily mild to moderate, of CNS origin, and typically resolved within 24 hours.[1][6] The most common side effects included dizziness, somnolence, euphoria, nausea, and a feeling of being drunk.[1][4] Toxicology studies in animals indicated low acute oral toxicity, and high doses were poorly tolerated in mice, rats, and dogs.[1][4]
Q3: Based on its mechanism, what are the potential long-term toxicities to monitor for?
A3: Given that Seletracetam modulates fundamental processes of neurotransmission via SV2A, long-term exposure studies should hypothetically monitor for:
-
Alterations in Synaptic Plasticity: Chronic modulation of vesicle release could impact long-term potentiation or depression, potentially affecting learning and memory.[7]
-
Neuronal Network Adaptation: Homeostatic mechanisms may lead to changes in the expression of other synaptic proteins or receptors to compensate for prolonged SV2A modulation.
-
Off-target Effects: While Seletracetam is highly selective for SV2A, subtle, long-term engagement with other targets like glycine (B1666218) receptors could become significant over time.[1][8]
-
Hematological Changes: Some anti-seizure drugs, including the related compound Levetiracetam, have been associated with changes in hematological parameters over the long term.[9]
Q4: Has Seletracetam shown potential for significant drug-drug interactions?
A4: Seletracetam is predicted to have a low potential for drug-drug interactions.[5][6] This is because it has low binding to plasma proteins (<10%) and does not appear to significantly inhibit or induce major human drug-metabolizing enzymes.[1][5]
Troubleshooting Guides for In Vitro Experiments
This section addresses common issues researchers may face during long-term cell culture experiments with Seletracetam.
Issue 1: Unexpected Decrease in Neuronal Viability Over Time
Symptoms:
-
Gradual increase in lactate (B86563) dehydrogenase (LDH) release in the culture medium.
-
Reduced cell counts or decreased confluence observed via microscopy.
-
Lower metabolic activity as measured by assays like MTT or resazurin (B115843).
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Direct Cytotoxicity | Perform a dose-response curve at multiple time points (e.g., 24h, 72h, 7 days, 14 days) to determine the long-term EC50/IC50 for cytotoxicity. |
| Metabolite Toxicity | Seletracetam is metabolized into an inactive carboxylic acid metabolite.[2][4] While inactive, it could accumulate. Increase the frequency of media changes or use a perfusion system if available.[10] |
| Oxidative Stress | Measure markers of oxidative stress such as reactive oxygen species (ROS) or changes in glutathione (B108866) (GSH) levels.[11] Co-treatment with an antioxidant like N-acetylcysteine (NAC) could be tested as a mechanistic probe. |
| Nutrient Depletion | Long-term cultures require careful media management. Ensure media is fully replaced regularly and consider supplementing with additional growth factors or nutrients if cultures appear stressed. |
Issue 2: Altered Neuronal Morphology or Neurite Outgrowth
Symptoms:
-
Reduced length or complexity of neurites in treated neurons compared to vehicle controls.[12]
-
Changes in the number or size of synaptic puncta (requires immunofluorescence).
-
Appearance of vacuolization or other stress indicators in cell bodies.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Disruption of Cytoskeleton | The modulation of synaptic activity can indirectly affect cytoskeletal dynamics. Stain cells with markers for actin (Phalloidin) and microtubules (α- or β-tubulin) to visualize any gross structural changes. |
| Altered Synaptic Function | Prolonged exposure to SV2A ligands can affect neurotransmission.[13] Assess the expression levels of key pre- and post-synaptic proteins (e.g., Synaptophysin, PSD-95) via Western blot or immunocytochemistry to check for compensatory changes. |
| Inhibition of Neurogenesis | Chronic exposure to neuroactive compounds can inhibit proper neurite outgrowth.[12] This is a key indicator of developmental neurotoxicity and should be carefully quantified using automated image analysis software. |
Troubleshooting Flowchart: Diagnosing Reduced Cell Viability
Key Experimental Protocols & Data Tables
Protocol 1: Long-Term Cytotoxicity Assessment in Neuronal Cultures
Objective: To determine the effect of chronic Seletracetam exposure on the viability of a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Methodology:
-
Cell Plating: Plate cells in 96-well plates at a density that allows for long-term culture without over-confluence. For SH-SY5Y, use a low seeding density and differentiate for 5-7 days with retinoic acid before exposure.
-
Compound Preparation: Prepare a 1000x stock of Seletracetam in a suitable vehicle (e.g., DMSO or water). Serially dilute to create a range of working concentrations.
-
Chronic Exposure: Treat cells with Seletracetam or vehicle control. Replace the medium containing the fresh compound every 48-72 hours for a total duration of 14 to 28 days.
-
Viability Assessment: At designated time points (e.g., Day 1, 3, 7, 14, 21, 28), perform a viability assay.
-
LDH Assay (Cytotoxicity): Collect a small aliquot of supernatant before media change to measure LDH release (indicating membrane damage).
-
Resazurin Assay (Metabolic Activity): Add resazurin solution to wells and incubate for 1-4 hours. Measure fluorescence to quantify metabolic activity.
-
-
Data Analysis: Normalize data to the vehicle control at each time point. Plot cell viability (%) against log[Seletracetam concentration] and calculate the IC50 value for each time point.
Protocol 2: Assessment of Oxidative Stress
Objective: To quantify the generation of reactive oxygen species (ROS) following long-term Seletracetam exposure.
Methodology:
-
Culture and Exposure: Culture and treat cells as described in Protocol 1 for the desired duration (e.g., 7 days). Include a positive control known to induce oxidative stress (e.g., H₂O₂ or Rotenone).
-
Probe Loading: Wash cells with warm PBS or HBSS. Load cells with a ROS-sensitive probe, such as 2',7'–dichlorofluorescin diacetate (DCFDA), by incubating for 30-60 minutes according to the manufacturer's instructions.
-
Measurement: Wash cells again to remove excess probe. Measure the fluorescence using a plate reader.
-
Data Analysis: Normalize the fluorescence of treated wells to the vehicle control. Compare the ROS production in Seletracetam-treated cells to both negative and positive controls.
Table 1: Potential Biomarkers for Neurotoxicity Assessment
The following table lists fluid-based and cellular biomarkers that can be used to monitor for potential neurotoxicity in more advanced in vitro models (e.g., 3D organoids, microphysiological systems) or in vivo studies.[14][15]
| Biomarker | Type | Indication | Common Assay Method |
| N-acetylaspartate (NAA) | Metabolite | Neuronal health and function.[11][14] | LC-MS, MRS |
| DJ-1/PARK7 | Protein | Oxidative stress indicator.[14][16] | ELISA, Western Blot |
| Glial Fibrillary Acidic Protein (GFAP) | Protein | Astrogliosis; indicates neuronal or glial damage.[15] | ELISA, Immunofluorescence |
| Microtubule-Associated Protein 2 (MAP2) | Protein | Dendritic injury.[15] | ELISA, Immunofluorescence |
| Total Tau | Protein | Axonal damage.[15] | ELISA |
| F₂-Isoprostanes | Lipid Peroxidation Product | Oxidative stress.[15] | LC-MS/MS |
Signaling & Experimental Workflow Diagrams
Seletracetam's Primary Mechanism of Action
The diagram below illustrates the proposed mechanism of Seletracetam at the presynaptic terminal, focusing on its interaction with SV2A.
General Workflow for Long-Term In Vitro Toxicity Screening
This diagram outlines a typical experimental workflow for assessing the long-term toxicity of a compound like Seletracetam.[17][18]
References
- 1. Seletracetam - Wikipedia [en.wikipedia.org]
- 2. Seletracetam|Ucb-44212 | synaptic vesicle glycoprotein 2A (SV2A) ligand | CAS# 357336-74-4 | antiepileptic agent|InvivoChem [invivochem.com]
- 3. Seletracetam | C10H14F2N2O2 | CID 9942725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Short-Term and Long-Term Effects of Levetiracetam Monotherapy On Hematological Parameters in Children with Idiopathic Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term in vitro toxicity models: comparisons between a flow-cell bioreactor, a static-cell bioreactor and static cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Extended Low-Dose Exposure to Saxitoxin Inhibits Neurite Outgrowth in Model Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Assessment of Drug-Induced Toxicity Biomarkers in the Brain Microphysiological System (MPS) Using Targeted and Untargeted Molecular Profiling [frontiersin.org]
- 15. Translational Biomarkers of Neurotoxicity: A Health and Environmental Sciences Institute Perspective on the Way Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Drug-Induced Toxicity Biomarkers in the Brain Microphysiological System (MPS) Using Targeted and Untargeted Molecular Profiling [dspace.mit.edu]
- 17. mdpi.com [mdpi.com]
- 18. Liver Cells | BeCytes Biotechnologies [becytes.com]
Adjusting experimental parameters for Seletracetam in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Seletracetam in various cell lines. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of Seletracetam on neuronal firing in my primary neuron culture.
A1: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Cell Culture Health: Ensure your primary neurons are healthy and forming synaptic connections. Visually inspect the cultures for signs of stress or cell death.
-
Drug Concentration: The effective concentration of Seletracetam can vary. While studies on rat cortical neurons have shown IC50 values in the nanomolar range for inhibition of paroxysmal discharges and high-voltage activated calcium currents, the optimal concentration for your specific assay may differ.[1] We recommend performing a dose-response curve starting from a low nanomolar range up to the micromolar range.
-
Duration of Treatment: The incubation time with Seletracetam may be insufficient. Depending on the endpoint being measured, a longer pre-incubation period might be necessary to allow for drug binding and modulation of synaptic activity.
-
SV2A Expression: Seletracetam's primary target is the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[2][3][4][5] Verify the expression levels of SV2A in your specific neuron culture. Low or absent expression will result in a diminished or absent response.
-
Calcium Channel Subtypes: Seletracetam also blocks N-type voltage-gated calcium channels.[2][3][6] The specific subtypes of calcium channels expressed in your neuronal population could influence the drug's efficacy.
Q2: I am observing high variability in my results between different batches of cells treated with Seletracetam.
A2: High variability can stem from several sources. Here are some points to consider:
-
Cell Line Purity and Passage Number: If using a continuous cell line, ensure it is free from contamination and use cells within a consistent and low passage number range. Genetic drift can occur at high passage numbers, potentially altering the expression of drug targets.
-
Cell Density: The density of your cell culture at the time of treatment can significantly impact the outcome. Ensure you are seeding and treating cells at a consistent density for all experiments.
-
Reagent Quality: Verify the quality and stability of your Seletracetam stock solution. Improper storage can lead to degradation of the compound. Prepare fresh dilutions for each experiment from a validated stock.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Seletracetam?
A1: Seletracetam has a dual mechanism of action. Its primary target is the synaptic vesicle glycoprotein 2A (SV2A), to which it binds with high affinity.[2][3][4][5] This interaction modulates the release of neurotransmitters.[3][4][6] Additionally, Seletracetam blocks N-type voltage-gated calcium channels, which further reduces neuronal hyperexcitability by decreasing calcium influx during high-voltage activation.[2][3][6]
Q2: In which cell lines has the efficacy of Seletracetam been established?
A2: The majority of published research on Seletracetam has been conducted in primary neuronal cultures, particularly rat cortical neurons, and in in vivo animal models of epilepsy.[1][2][5][7] While it is plausible that cell lines endogenously expressing SV2A and N-type calcium channels (e.g., neuroblastoma lines like SH-SY5Y) would be responsive, specific IC50 values and detailed protocols for such lines are not widely available in the public domain, likely due to the discontinuation of the drug's development.[2][4]
Q3: What are the known off-target effects of Seletracetam?
A3: Studies have shown that Seletracetam does not significantly affect currents gated by NMDA, AMPA, GABA, glycine, or kainic acid.[2] It also does not appear to affect voltage-gated sodium or potassium currents.[2]
Q4: What is a typical starting concentration for in vitro experiments?
A4: Based on preclinical data in rat cortical neurons, a starting point for dose-response experiments could be in the low nanomolar range. The reported IC50 values for inhibiting paroxysmal discharge duration and the number of action potentials were 241.0 ± 21.7 nM and 82.7 ± 9.7 nM, respectively.[1] For inhibiting the rise in intracellular calcium, the IC50 was 345.0 ± 15.0 nM.[1]
Quantitative Data Summary
| Parameter | Cell Type | IC50 Value | Reference |
| Inhibition of Paroxysmal Discharge Duration | Rat Cortical Neurons | 241.0 ± 21.7 nM | [1] |
| Inhibition of Action Potentials per PDS | Rat Cortical Neurons | 82.7 ± 9.7 nM | [1] |
| Inhibition of Intracellular Ca2+ Rise | Rat Cortical Neurons | 345.0 ± 15.0 nM | [1] |
| Inhibition of High-Voltage Activated Ca2+ Currents | Rat Pyramidal Neurons | 271.0 ± 2.1 nM | [1] |
Experimental Protocols
Protocol: Determining the IC50 of Seletracetam on Cell Viability in a Neuronal Cell Line (e.g., SH-SY5Y)
-
Cell Seeding:
-
Culture SH-SY5Y cells in the recommended growth medium.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of Seletracetam in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of Seletracetam. Include a vehicle control (medium with the same percentage of solvent as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate for 12-18 hours at 37°C in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Seletracetam - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Seletracetam|Ucb-44212 | synaptic vesicle glycoprotein 2A (SV2A) ligand | CAS# 357336-74-4 | antiepileptic agent|InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Seletracetam | C10H14F2N2O2 | CID 9942725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Best practices for storing and handling Seletracetam lithium bromide
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Seletracetam lithium bromide in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to two years. It is advisable to aliquot the powder into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in anhydrous DMSO to the desired concentration. For short-term storage (up to two weeks), the DMSO stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into tightly sealed vials and store them at -80°C for up to six months[1]. Avoid repeated freeze-thaw cycles.
Q3: What are the general handling precautions for this compound?
Due to the lithium bromide component, this compound may be a skin and eye irritant and is hygroscopic[2][3][4][5][6]. Therefore, it is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water[2][4].
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is not extensively published, it is a good laboratory practice to protect the solid compound and its solutions from light to minimize the risk of photodegradation. Store in amber vials or wrap containers with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Degradation | Improper storage conditions (exposure to moisture, light, or elevated temperatures). | Ensure the compound is stored at -20°C in a desiccated, dark environment. For solutions, store at -80°C in anhydrous DMSO. Use a stability-indicating HPLC method to check the purity of your stock. |
| Solubility Issues | The compound has precipitated out of the solution. | Gently warm the stock solution to 37°C and vortex to redissolve. If precipitation persists, prepare a fresh stock solution. Ensure the DMSO used is anhydrous. |
| Inconsistent Experimental Results | Variability in compound concentration due to improper storage or handling. Degradation of the compound. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Always use calibrated pipettes for accurate dispensing. Verify the concentration and purity of your stock solution before critical experiments. |
Quantitative Data
The following table summarizes representative stability data from a forced degradation study of a closely related pyrrolidone derivative, illustrating the expected stability profile of this compound under various stress conditions. This data is for illustrative purposes as specific forced degradation studies on this compound are not publicly available.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15% |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 25% |
| Oxidation (3% H₂O₂) | 24 hours | Room Temp | 10% |
| Thermal Degradation (Solid) | 7 days | 80°C | 8% |
| Photodegradation (Solid) | 7 days | Room Temp | 5% |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a high-performance liquid chromatography (HPLC) method for assessing the stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium phosphate (B84403) monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer (pH 5.5) and acetonitrile (e.g., in a 45:55 v/v ratio)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Preparation of Solutions:
-
Phosphate Buffer (pH 5.5): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water to a concentration of 20 mM. Adjust the pH to 5.5 with orthophosphoric acid.
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.
-
Sample Solution: Prepare your test sample of this compound to an expected concentration of 100 µg/mL in the mobile phase.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of the intact drug.
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of intact this compound remaining in the sample by comparing the peak area to that of the standard solution.
Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
Caption: Proposed signaling pathway of this compound.
References
- 1. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SV2 regulates neurotransmitter release via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]
- 4. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing artifacts in Seletracetam electrophysiology recordings
Technical Support Center: Seletracetam Electrophysiology
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Seletracetam in electrophysiological recordings. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common artifacts, ensuring the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is Seletracetam and what is its primary mechanism of action?
A1: Seletracetam is an anti-epileptic agent and a structural analogue of levetiracetam.[1] Its primary mechanism of action is binding with high affinity to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2][3] SV2A is a crucial protein in synaptic vesicles that helps coordinate vesicle exocytosis and neurotransmitter release.[1] By modulating SV2A's function, Seletracetam is thought to reduce excessive neuronal activity and restore a neuron's ability to regulate neurotransmitter release.[2][3] It has also been shown to act as an N-type calcium channel blocker, which reduces calcium influx during neuronal firing.[2][3]
Q2: How might Seletracetam's mechanism of action affect my electrophysiology recordings?
A2: Seletracetam's action on SV2A can reduce synaptic transmission in a manner that is dependent on stimulation frequency and duration.[4] In hippocampal slice preparations, prolonged incubation with Seletracetam has been shown to cause a frequency- and concentration-dependent reduction in synaptic potentials during high-frequency (20-40 Hz) stimulus trains.[4] This is a critical consideration, as this physiological effect could be misinterpreted as an artifact, such as signal rundown or electrode drift. Researchers should establish a stable baseline and use appropriate vehicle controls to distinguish the drug's effects from experimental artifacts.
Q3: Are there specific concentrations of Seletracetam I should be aware of for in vitro slice work?
A3: Yes, the effects of Seletracetam are concentration-dependent. Studies have shown that brief exposure (30 minutes) to concentrations up to 30 µM may not alter synaptic responses.[4] However, longer pre-incubation periods (e.g., 3 hours) with concentrations greater than 3 µM can lead to a significant reduction in synaptic potentials during train stimulation.[4] Therefore, the concentration and incubation time should be carefully chosen and reported to ensure reproducibility and correct interpretation of results.
Visual Guide: Seletracetam's Mechanism of Action
The following diagram illustrates the proposed signaling pathway for Seletracetam.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Seletracetam|Ucb-44212 | synaptic vesicle glycoprotein 2A (SV2A) ligand | CAS# 357336-74-4 | antiepileptic agent|InvivoChem [invivochem.com]
- 4. Seletracetam-endocytosis-into-synaptic-vesicles-reduces-synaptic-transmission [aesnet.org]
Validation & Comparative
A Comparative Analysis of the Efficacy of Seletracetam and Levetiracetam in Epilepsy
A comprehensive review of preclinical and clinical data for researchers, scientists, and drug development professionals.
In the landscape of antiepileptic drugs (AEDs), the pyrrolidone derivatives Levetiracetam (B1674943) and its analogue Seletracetam have garnered significant interest due to their novel mechanism of action centered on the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). Levetiracetam (marketed as Keppra®) has become a widely prescribed AED for various seizure types.[1][2] Seletracetam was developed as a successor with potentially improved efficacy; however, its clinical development was halted.[3] This guide provides an objective comparison of the efficacy of Seletracetam and Levetiracetam, supported by available experimental data from preclinical and clinical studies.
Mechanism of Action: A Tale of Two Affinities
Both Seletracetam and Levetiracetam exert their primary antiepileptic effects by binding to SV2A, a transmembrane protein involved in the regulation of neurotransmitter release.[4][5] The binding of these drugs to SV2A is thought to modulate synaptic transmission and reduce neuronal hyperexcitability.[4]
A key differentiator between the two compounds is their binding affinity for SV2A. Preclinical studies have consistently demonstrated that Seletracetam binds to SV2A with a 10-fold higher affinity than Levetiracetam .[6] This enhanced affinity is hypothesized to contribute to its greater potency observed in animal models of epilepsy.[7]
In addition to its high-affinity SV2A binding, Seletracetam has a dual mechanism of action, also targeting N-type calcium channels.[3] By inhibiting these channels, Seletracetam can further reduce neuronal excitability, a mechanism not prominently attributed to Levetiracetam.
Preclinical Efficacy: A Head-to-Head Comparison in Animal Models
The differential potency of Seletracetam and Levetiracetam is most evident in preclinical studies utilizing various animal models of epilepsy. While both drugs show efficacy, Seletracetam consistently demonstrates activity at significantly lower doses.
| Animal Model | Seletracetam (ED₅₀) | Levetiracetam (ED₅₀) | Reference |
| Corneal Kindled Mice (i.p.) | 0.31 mg/kg | - | [3] |
| Hippocampal Kindled Rats (oral) | 0.23 mg/kg (effective dose) | - | [3] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) (i.p.) | 0.15 mg/kg | - | [3] |
| Audiogenic Seizure-Prone Mice | Strong correlation between SV2A affinity and protection | Strong correlation between SV2A affinity and protection | [4] |
| Hypoxia-Induced Seizures (P10 rats) | - | 25-50 mg/kg (significant reduction in seizure duration) | [8] |
Note: Direct comparative ED₅₀ values for Levetiracetam in the same models were not always available in the reviewed literature. However, the reported effective doses for Seletracetam are substantially lower than those typically reported for Levetiracetam in similar models.[9]
Experimental Protocols
Corneal Kindling Model in Mice: This model is used to assess efficacy against secondarily generalized seizures.
References
- 1. Levetiracetam for partial seizures: results of a double-blind, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monotherapy for partial epilepsy: focus on levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seletracetam - Wikipedia [en.wikipedia.org]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiepileptic effects of levetiracetam in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Seletracetam and Other SV2A Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Seletracetam with other prominent synaptic vesicle glycoprotein (B1211001) 2A (SV2A) ligands, primarily Levetiracetam and Brivaracetam. The information is supported by preclinical and clinical data to aid in research and drug development decision-making.
Introduction to SV2A Ligands
Synaptic vesicle glycoprotein 2A (SV2A) is a transmembrane protein found in the synapses of neurons and is crucial for the normal regulation of neurotransmitter release.[1] Ligands that modulate SV2A have emerged as a distinct and effective class of anti-seizure medications (ASMs). Levetiracetam was the first-in-class drug identified to bind to SV2A, establishing a novel mechanism of action for epilepsy treatment.[2] This discovery spurred the development of analogues with potentially improved properties. Among these are Brivaracetam, which is currently in clinical use, and Seletracetam, a potent analogue whose development was discontinued (B1498344) despite promising early-stage results.[2][3] This guide focuses on a direct comparison of these three key SV2A ligands.
Mechanism of Action: Targeting Synaptic Vesicle Function
The precise mechanism by which SV2A ligands exert their anti-seizure effects is still under investigation, but it is intrinsically linked to the function of the SV2A protein in the synaptic vesicle cycle.[1] SV2A is believed to play a role in preparing synaptic vesicles for calcium-dependent fusion and subsequent exocytosis, the process by which neurotransmitters are released into the synaptic cleft.[4] By binding to SV2A, these ligands are thought to modulate its function, leading to a reduction in neuronal hyperexcitability and hypersynchronization without impairing normal neurotransmission.[1][5] There is a strong correlation between the binding affinity of these ligands for SV2A and their anticonvulsant potency observed in animal models.[4]
Seletracetam has also been shown to reduce high-voltage-activated N-type calcium currents, which may contribute to its anticonvulsant activity by decreasing excessive calcium influx during the abnormal neuronal firing characteristic of epileptic discharges.[3][5]
References
- 1. Relative Bioavailability and Bioequivalence of Brivaracetam 10 mg/mL Oral Solution and 50‐mg Film‐Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levetiracetam and brivaracetam: a review of evidence from clinical trials and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticonvulsant Effects of Seletracetam: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Seletracetam's anticonvulsant performance against other alternatives, supported by experimental data. The development of Seletracetam, a high-affinity synaptic vesicle glycoprotein (B1211001) 2A (SV2A) ligand, was undertaken by UCB Pharma as a potential successor to Levetiracetam.[1][2] Although its development was ultimately halted in favor of Brivaracetam, the preclinical data for Seletracetam demonstrates a potent and broad-spectrum anticonvulsant profile, making it a valuable case study for understanding SV2A-targeted antiepileptic drugs.
Performance Comparison in Preclinical Models
Seletracetam has shown significant anticonvulsant effects in various animal models of epilepsy, often demonstrating higher potency than its predecessor, Levetiracetam. The following tables summarize the key quantitative data from these studies.
| In Vivo Efficacy in Rodent Models | Seletracetam | Levetiracetam | Alternative Anticonvulsants |
| Corneal Kindling (Mouse) | ED₅₀: 0.31 mg/kg (i.p.)[1] | - | - |
| Audiogenic Seizures (Mouse) | ED₅₀: 0.17 mg/kg (i.p.)[1] | - | - |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | ED₅₀: 0.15 mg/kg (i.p.)[1] | - | - |
| Hippocampal Kindling (Rat) | MAD: 0.23 mg/kg (p.o.)[1] | - | - |
| 6Hz Psychomotor Seizure Model (Mouse, 44mA) | - | Reduced efficacy compared to 32mA[3][4] | Valproic Acid: Showed complete protection[3] |
| In Vitro Activity and Binding Affinity | Seletracetam | Levetiracetam | Brivaracetam |
| SV2A Binding Affinity (Ki) | Higher than Levetiracetam[5] | - | 15- to 30-fold higher than Levetiracetam[5] |
| N-type Calcium Channel Inhibition (IC₅₀) | - | - | - |
| Inhibition of High-Voltage Activated Ca²⁺ Currents | More potent than Levetiracetam[1] | - | - |
Mechanism of Action: A Dual Approach
Seletracetam exerts its anticonvulsant effects through a dual mechanism of action, targeting both presynaptic vesicle function and neuronal excitability.
Firstly, it binds with high affinity to the synaptic vesicle glycoprotein 2A (SV2A), a protein crucial for the regulation of neurotransmitter release.[1][2] By modulating SV2A, Seletracetam is thought to reduce the excessive and hypersynchronized neuronal firing characteristic of seizures.
Secondly, Seletracetam has been shown to inhibit N-type voltage-gated calcium channels.[1] This action reduces the influx of calcium into neurons during high-frequency firing, thereby dampening neuronal excitability.
Mechanism of action of Seletracetam.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Corneal Kindling in Mice
This model is used to assess the efficacy of anticonvulsants against secondarily generalized seizures.
Procedure:
-
Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[6][7]
-
Stimulation: A constant current (e.g., 1.5-3 mA, 60 Hz for 3 seconds) is delivered twice daily via corneal electrodes.[6]
-
Anesthesia: A topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas before each stimulation.[6]
-
Kindling Development: The severity of the induced seizure is scored using a standardized scale (e.g., Racine scale). Mice are considered "fully kindled" after exhibiting a predetermined number of consecutive high-severity seizures (e.g., 5 consecutive stage 5 seizures).[6]
-
Drug Administration: The test compound is administered (e.g., intraperitoneally) to fully kindled mice at its time to peak effect.
-
Efficacy Assessment: The ability of the compound to reduce the seizure score is evaluated. A mouse is typically considered protected if the seizure score is below a certain threshold (e.g., < 3).[6]
Workflow for the corneal kindling model.
Audiogenic Seizures in Mice
This model is used to evaluate the efficacy of drugs against reflex seizures induced by a sensory stimulus.
Procedure:
-
Animal Model: Genetically susceptible mouse strains, such as DBA/2 mice, are used. These mice exhibit a predictable seizure response to loud auditory stimuli, especially at a specific age (e.g., 21-28 days).[8][9]
-
Auditory Stimulus: A high-intensity sound (e.g., 100-120 dB) is presented to the mice for a fixed duration or until a seizure is induced.[8][9]
-
Seizure Assessment: The seizure response is typically characterized by a sequence of behaviors: wild running, clonic seizures, tonic seizures, and in some models, respiratory arrest.[8][10]
-
Drug Administration: The test compound is administered prior to the auditory stimulus.
-
Efficacy Assessment: The ability of the compound to prevent or reduce the severity of the different seizure phases is recorded.
Validation in New Models: A Gap in the Data
The landscape of preclinical epilepsy research is evolving with the advent of novel model systems that offer higher throughput and potentially greater translational relevance. These include:
-
Zebrafish Models: Larval zebrafish, with their genetic tractability and optical transparency, allow for high-throughput screening of compounds against chemically-induced or genetic models of epilepsy.[11][12][13][14][15] Locomotor activity and neuronal calcium imaging are common readouts.
-
Drosophila melanogaster (Fruit Fly) Models: Genetic "bang-sensitive" mutants in Drosophila exhibit seizure-like behaviors upon mechanical stimulation, providing a platform for rapid screening of anticonvulsant drugs.[16][17][18][19][20] Interestingly, a recent study showed that Levetiracetam and Brivaracetam had no effect in a bang-sensitive mutant model, highlighting the potential for these models to reveal novel mechanisms of drug action.[16][18]
-
Brain Organoid Models: Three-dimensional cultures of human stem cell-derived neural cells that self-organize into brain-like structures are emerging as a powerful tool for studying the cellular and network-level pathophysiology of epilepsy and for personalized drug screening.[21][22][23][24][25]
Currently, there is a lack of publicly available data on the performance of Seletracetam in these newer models. Investigating the efficacy of Seletracetam in zebrafish, Drosophila, and brain organoid models of epilepsy could provide valuable insights into its mechanism of action and its potential efficacy in specific forms of epilepsy, particularly those that are refractory to existing treatments. Such studies would also contribute to the validation of these new models for anticonvulsant drug discovery.
References
- 1. Seletracetam - Wikipedia [en.wikipedia.org]
- 2. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Corneal Kindling Seizure Test (mouse) [panache.ninds.nih.gov]
- 7. Corneal kindling in mice: behavioral and pharmacological differences to conventional kindling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 9. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. effects of cannabidiol on audiogenic seizures in the dba/1 mouse model of sudden unexpected death in epilepsy sudep [aesnet.org]
- 11. Large-Scale Phenotype-Based Antiepileptic Drug Screening in a Zebrafish Model of Dravet Syndrome | eNeuro [eneuro.org]
- 12. Zebrafish as a robust preclinical platform for screening plant-derived drugs with anticonvulsant properties—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The fruit fly Drosophila melanogaster as a screening model for antiseizure medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The fruit fly Drosophila melanogaster as a screening model for antiseizure medications [frontiersin.org]
- 18. The fruit fly Drosophila melanogaster as a screening model for antiseizure medications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. the fruit fly drosophila melanogaster as a screening tool for antiseizure medications [aesnet.org]
- 21. mdpi.com [mdpi.com]
- 22. Cerebral organoids to model seizures and for the discovery of antiseizure medicine | Axion Biosystems [axionbiosystems.com]
- 23. Progress and potential of brain organoids in epilepsy research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. monash.edu [monash.edu]
- 25. mdpi.com [mdpi.com]
A Cross-Species Comparative Analysis of Seletracetam Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of Seletracetam across various species. Due to the limited availability of publicly accessible, detailed preclinical pharmacokinetic data for Seletracetam, this guide includes data for its structurally related analog, Levetiracetam (B1674943), to provide a valuable comparative context. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams illustrating experimental workflows and the proposed signaling pathway of Seletracetam are also included.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of Seletracetam in humans and Levetiracetam in various species. This cross-species comparison is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these related compounds and for predicting their behavior in humans.
Table 1: Pharmacokinetic Parameters of Seletracetam and Levetiracetam Across Species
| Parameter | Human (Seletracetam) | Human (Levetiracetam) | Rat (Levetiracetam) | Dog (Levetiracetam) |
| Oral Bioavailability (%) | >90%[1][2] | ~100% | Rapid and almost complete absorption | High |
| Time to Peak Concentration (Tmax) | ~1 hour[3] | 1-1.5 hours[1] | Not Specified | 0.6-1.3 hours |
| Plasma Half-Life (t½) | ~8 hours[1][2] | 6-8 hours[1] | Not Specified | 3-4 hours |
| Plasma Protein Binding | <10%[1] | <10%[1] | No binding | <10% |
| Volume of Distribution (Vd) | ~0.6 L/kg[3] | 0.5-0.7 L/kg[1] | Not Specified | Not Specified |
| Clearance (CL) | ~0.8 mL/min/kg[3] | 0.96 ml/min/kg[1] | Not Specified | Not Specified |
| Primary Route of Elimination | Renal | Renal | Renal | Renal |
| Major Metabolite | Inactive carboxylic acid metabolite (hydrolysis of acetamide)[1][2] | Inactive carboxylic acid metabolite (ucb L057) | Inactive carboxylic acid metabolite | Inactive carboxylic acid metabolite |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key pharmacokinetic assays, adapted for the analysis of Seletracetam based on established methods for the structurally similar Levetiracetam.
Bioanalytical Method for Seletracetam in Plasma
This protocol describes a method for the quantitative analysis of Seletracetam in plasma samples using High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
a. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled Seletracetam or a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions:
-
HPLC System: A system capable of delivering a stable flow rate.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Seletracetam and the internal standard.
Plasma Protein Binding Assay
This protocol utilizes the equilibrium dialysis method to determine the extent of Seletracetam binding to plasma proteins.
a. Materials:
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., molecular weight cut-off of 5-10 kDa).
-
Plasma from the species of interest.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Seletracetam stock solution.
b. Procedure:
-
Prepare a dialysis membrane by hydrating it according to the manufacturer's instructions.
-
Assemble the dialysis cells.
-
In the plasma chamber, add plasma spiked with a known concentration of Seletracetam.
-
In the buffer chamber, add an equal volume of PBS.
-
Incubate the dialysis cells in a shaking water bath at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours, to be determined in preliminary experiments).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of Seletracetam in both samples using a validated bioanalytical method (as described above).
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of Seletracetam to metabolism by liver microsomes, providing an indication of its metabolic clearance.
a. Materials:
-
Liver microsomes from the species of interest.
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer, pH 7.4.
-
Seletracetam stock solution.
-
A positive control compound with known metabolic instability (e.g., verapamil).
b. Procedure:
-
Pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and Seletracetam (or the positive control).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold stop solution (e.g., acetonitrile).
-
Centrifuge the quenched samples to pellet the proteins.
-
Analyze the supernatant for the concentration of the parent drug (Seletracetam) using a validated bioanalytical method.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of Seletracetam remaining versus time and fitting the data to a first-order decay model.
Visualizations
The following diagrams provide a visual representation of a typical experimental workflow for cross-species pharmacokinetic studies and the proposed signaling pathway of Seletracetam.
Caption: Experimental workflow for a cross-species pharmacokinetic study.
Caption: Proposed signaling pathway of Seletracetam at the presynaptic terminal.
References
- 1. Frontiers | Clinical Pharmacology and Pharmacokinetics of Levetiracetam [frontiersin.org]
- 2. Comparison of pharmacokinetics of intragastrically and intrarectally administered levetiracetam tablets in healthy non-epileptic dogs - Polish Journal of Veterinary Sciences - PAS Journals [journals.pan.pl]
- 3. Comparative pharmacokinetics and metabolism of levetiracetam, a new anti-epileptic agent, in mouse, rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Does Seletracetam show a better safety profile than Brivaracetam?
Seletracetam's development was halted after Phase II clinical trials, not primarily due to safety concerns, but because its efficacy in human subjects was less than what had been anticipated from preclinical animal models.[1] Consequently, the available safety data for Seletracetam is limited to Phase I and II studies. In contrast, Brivaracetam (B1667798) has undergone extensive evaluation in Phase III trials and has a considerable body of post-marketing safety data.
Pharmacological Profile
Both Seletracetam and Brivaracetam are derivatives of levetiracetam (B1674943) and share a primary mechanism of action: high-affinity, stereospecific binding to the synaptic vesicle protein 2A (SV2A).[2][3] This protein is integral to the regulation of neurotransmitter release. Preclinical studies indicated that Seletracetam possesses a tenfold greater affinity for SV2A than levetiracetam, while Brivaracetam's affinity is 15 to 30 times higher than that of levetiracetam.[3][4]
References
Comparative Analysis of Seletracetam's Binding to SV2A Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Seletracetam's binding affinity for the different isoforms of the synaptic vesicle glycoprotein (B1211001) 2 (SV2), focusing on SV2A, SV2B, and SV2C. This document summarizes key experimental data, outlines detailed methodologies, and presents visual diagrams to facilitate a comprehensive understanding of Seletracetam's selective interaction with its primary target.
Seletracetam, a pyrrolidone derivative and an analog of the antiepileptic drug Levetiracetam (B1674943), demonstrates high-affinity, stereospecific, and selective binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3] This interaction is considered the primary mechanism of action for its anticonvulsant properties.[2][4] The SV2 protein family comprises three isoforms—SV2A, SV2B, and SV2C—with SV2A being the most ubiquitously expressed isoform throughout the central nervous system.[5] Understanding the selective binding of Seletracetam to these isoforms is crucial for elucidating its therapeutic effects and guiding the development of novel antiepileptic drugs.
Quantitative Analysis of Binding Affinity
Experimental data consistently demonstrate that Seletracetam exhibits a high affinity for the SV2A isoform, while its binding to SV2B and SV2C is negligible.[5][6][7] Although specific Ki or IC50 values for Seletracetam across all three isoforms are not always presented in a single comparative study, the collective evidence confirms its remarkable selectivity for SV2A. One study indicated that Seletracetam has a tenfold higher affinity for SV2A than its predecessor, Levetiracetam. The following table summarizes the binding characteristics of Seletracetam for the different SV2 isoforms based on available data.
| Ligand | Target Isoform | Binding Affinity (Qualitative) | Binding Affinity (Quantitative) | Reference |
| Seletracetam | SV2A | High Affinity | ~10-fold higher than Levetiracetam | [8] |
| Seletracetam | SV2B | No Significant Binding | Not Reported | [5][6][7] |
| Seletracetam | SV2C | No Significant Binding | Not Reported | [5][6][7] |
Experimental Protocols
The determination of Seletracetam's binding affinity and selectivity for SV2 isoforms is typically achieved through competitive radioligand binding assays. The following protocol is a synthesized methodology based on established experimental procedures for assessing the binding of Levetiracetam and its analogs to SV2 proteins.[5]
Radioligand Binding Assay for SV2 Isoforms
1. Preparation of Cell Membranes Expressing SV2 Isoforms:
-
Human SV2A, SV2B, and SV2C cDNA are individually cloned into expression vectors.
-
COS-7 cells are transiently transfected with each of the SV2 isoform expression vectors.
-
After 48 hours of incubation, the cells are harvested.
-
Cell membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
2. Radioligand Binding Assay:
-
A tritiated high-affinity SV2A ligand, such as [³H]ucb 30889 (an analog of Levetiracetam), is used as the radioligand.
-
Competition binding assays are performed in 96-well plates.
-
Each well contains the cell membrane preparation (expressing a specific SV2 isoform), a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (Seletracetam).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled SV2A ligand (e.g., 1 mM Levetiracetam).
-
The plates are incubated at 4°C for 2 hours to reach equilibrium.
3. Measurement and Data Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Seletracetam that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context of Seletracetam's action, the following diagrams are provided.
References
- 1. [PDF] Synaptic vesicle glycoprotein 2A (SV2A) regulates kindling epileptogenesis via GABAergic neurotransmission | Semantic Scholar [semanticscholar.org]
- 2. Seletracetam|Ucb-44212 | synaptic vesicle glycoprotein 2A (SV2A) ligand | CAS# 357336-74-4 | antiepileptic agent|InvivoChem [invivochem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Mechanism of Action of Seletracetam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Seletracetam (UCB 44212), a pyrrolidone derivative structurally related to levetiracetam (B1674943), was developed by UCB Pharma as a potential antiepileptic drug. Although its clinical development was halted in favor of brivaracetam (B1667798), research into its mechanism of action provides valuable insights into the therapeutic potential of targeting the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). This guide offers a comparative analysis of published findings on Seletracetam's mechanism of action, with a focus on its interaction with SV2A and its effects on neuronal excitability, benchmarked against Levetiracetam and Brivaracetam.
Core Mechanism: High-Affinity Binding to SV2A
The primary mechanism of action for Seletracetam, like other racetam anticonvulsants, is its stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[1][2] Published data consistently demonstrates that Seletracetam exhibits a significantly higher binding affinity for SV2A compared to Levetiracetam.
Table 1: Comparison of Binding Affinities to SV2A
| Compound | pKd | Relative Affinity vs. Levetiracetam |
| Levetiracetam | 6.1 | 1x |
| Seletracetam | 7.1 | ~10x higher [3] |
| Brivaracetam | 7.2 | ~15-30x higher[4] |
pKd is the negative logarithm of the dissociation constant (Kd), where a higher value indicates stronger binding affinity.
This enhanced affinity for SV2A is believed to underlie Seletracetam's potent anticonvulsant effects observed in preclinical models. The interaction with SV2A is thought to modulate synaptic vesicle exocytosis, although the precise downstream effects are still under investigation.
Figure 1: Seletracetam's primary interaction with the SV2A protein on synaptic vesicles.
Secondary Mechanism: Inhibition of N-type Calcium Channels
In addition to its primary action on SV2A, Seletracetam has been shown to inhibit high-voltage activated (HVA) calcium channels, particularly of the N-type.[1][5][6][7] This action is thought to contribute to its anticonvulsant properties by reducing excessive neuronal excitability.
Table 2: Inhibitory Effects on Neuronal Excitability (in vitro)
| Compound | Parameter | IC50 |
| Seletracetam | Inhibition of HVA Calcium Currents | 271.0 ± 2.1 nM[8] |
| Levetiracetam | Inhibition of HVA Calcium Currents | 13.9 ± 2.7 µM[8] |
| Seletracetam | Reduction of Paroxysmal Depolarization Shift (PDS) Duration | 241.0 ± 21.7 nM[1][8] |
| Seletracetam | Reduction in Action Potentials per PDS | 82.7 ± 9.7 nM[1][8] |
| Seletracetam | Reduction in Intracellular Ca2+ Rise | 345.0 ± 15.0 nM[1][8] |
IC50 is the half maximal inhibitory concentration.
The data clearly indicates that Seletracetam is significantly more potent than Levetiracetam in inhibiting HVA calcium currents and reducing neuronal hyperexcitability in vitro.
Figure 2: The inhibitory effect of Seletracetam on N-type calcium channels.
Anticonvulsant Potency in Animal Models
The enhanced in vitro activity of Seletracetam translates to potent anticonvulsant effects in various animal models of epilepsy.
Table 3: Anticonvulsant Potency in Rodent Models
| Compound | Animal Model | ED50 |
| Seletracetam | Corneally-Kindled Mice | 0.31 mg/kg (i.p.)[3][8] |
| Seletracetam | Audiogenic Seizure Susceptible Mice | 0.17 mg/kg (i.p.)[3][8] |
| Levetiracetam | Electrically-Kindled Mice | 7 mg/kg (i.p.)[9] |
| Levetiracetam | Pentylenetetrazol-Kindled Mice | 36 mg/kg (i.p.)[9] |
| Brivaracetam | Amygdala-Kindled Mice | 68.3 mg/kg (i.p.)[1] |
| Brivaracetam | Audiogenic Seizure Susceptible Mice | Potent protection observed[4] |
ED50 is the median effective dose required to produce a therapeutic effect in 50% of the population. i.p. = intraperitoneal administration.
These findings highlight the significantly greater in vivo potency of Seletracetam compared to Levetiracetam in models of both partial and generalized seizures.
Figure 3: Overview of the experimental workflow to determine Seletracetam's mechanism of action.
Experimental Protocols
SV2A Radioligand Binding Assay
-
Objective: To determine the binding affinity of the test compound to the SV2A protein.
-
Method: A competitive binding assay is performed using a radiolabeled ligand (e.g., [³H]-levetiracetam or a specific analog) and brain membrane preparations (e.g., from rat hippocampus or cortex) or cells expressing recombinant SV2A.
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., Seletracetam, Levetiracetam, Brivaracetam).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKd is the negative logarithm of the Ki.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of the test compound on high-voltage activated (HVA) calcium currents.
-
Method: Whole-cell voltage-clamp recordings are performed on cultured neurons (e.g., rat cortical or hippocampal neurons).
-
Procedure:
-
A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is held at a specific voltage, and voltage steps are applied to elicit HVA calcium currents.
-
The test compound is applied to the bath solution, and the resulting changes in the calcium current amplitude are recorded.
-
-
Data Analysis: The concentration-response curve for the inhibition of the calcium current is generated, and the IC50 value is calculated.
Animal Models of Epilepsy
-
Audiogenic Seizure Model:
-
Animals: Genetically susceptible mouse strains (e.g., DBA/2) are used.
-
Procedure: Mice are exposed to a high-intensity auditory stimulus (e.g., a bell or a siren) for a defined period. The occurrence and severity of seizures (wild running, clonic and tonic-clonic seizures) are scored.
-
Drug Testing: The test compound is administered intraperitoneally (i.p.) at various doses before the auditory stimulus, and the dose that protects 50% of the animals from a specific seizure endpoint (e.g., tonic hindlimb extension) is determined as the ED50.
-
-
Kindling Model:
-
Animals: Rats or mice.
-
Procedure: A subconvulsive electrical or chemical stimulus is repeatedly applied to a specific brain region (e.g., cornea or amygdala). This leads to a progressive intensification of the seizure response, eventually resulting in generalized seizures.
-
Drug Testing: Once the animals are fully kindled (i.e., consistently show generalized seizures), the test compound is administered to determine its ability to suppress the kindled seizures. The ED50 is the dose that protects 50% of the animals from generalized seizures.
-
Conclusion
The published findings robustly support that Seletracetam's primary mechanism of action is its high-affinity binding to SV2A, which is approximately 10-fold greater than that of Levetiracetam. This is complemented by a potent inhibitory effect on N-type calcium channels. These dual actions likely contribute to its significantly higher anticonvulsant potency in preclinical models of epilepsy. While the development of Seletracetam was discontinued, the data from its investigation underscores the therapeutic potential of high-affinity SV2A ligands and provides a valuable benchmark for the development of novel antiepileptic drugs.
References
- 1. BRIVARACETAM-DISPLAYS-SEIZURE-PROTECTION-SUPERIOR-TO-LEVETIRACETAM-IN-PHENYTOIN-RESISTANT-AMYGDALA-KINDLED-MICE [aesnet.org]
- 2. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective blockade of N-type calcium channels by levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levetiracetam-Selectively-Blocks-N-Type-Calcium-Channels-in-Rat-Isolated-CA1-Hippocampal-Neurons [aesnet.org]
- 7. Levetiracetam inhibits the high-voltage-activated Ca(2+) current in pyramidal neurones of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Seletracetam's In Vitro Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Seletracetam's performance with its structural analogs, Levetiracetam and Brivaracetam, focusing on the in vivo validation of its in vitro findings. The information is presented to aid researchers and drug development professionals in understanding the preclinical profile of Seletracetam. It is important to note that the development of Seletracetam was halted, and it is not a commercially available therapeutic.[1]
In Vitro Profile of Seletracetam
Seletracetam, a pyrrolidone derivative, demonstrates a high affinity and stereospecific binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a key protein in the regulation of neurotransmitter release.[1][2] In vitro studies on rodent hippocampal slices have shown that Seletracetam can completely reverse increases in population spike amplitude in epilepsy models.[1] Furthermore, it has been observed to decrease high-voltage activated Ca2+ currents, which are implicated in the excessive intracellular calcium influx during epileptic activity.[1][2] This dual mechanism of action—modulating neurotransmitter release via SV2A binding and reducing neuronal hyperexcitability by limiting calcium influx—forms the basis of its anticonvulsant properties.[1][2]
Comparative In Vitro Data: Binding Affinity for SV2A
The primary in vitro finding for Seletracetam is its high binding affinity for the SV2A protein. The following table compares the reported binding affinities of Seletracetam and its analogs.
| Compound | Binding Affinity (Ki) for SV2A | Fold Difference vs. Levetiracetam |
| Seletracetam | ~10-fold higher than Levetiracetam | ~10x |
| Levetiracetam | Reported Ki of ~8 µM | 1x |
| Brivaracetam | ~10-20 fold higher than Levetiracetam | ~10-20x |
In Vivo Validation and Comparative Efficacy
The potent in vitro activity of Seletracetam has been validated in several in vivo animal models of epilepsy. These studies have demonstrated its ability to suppress seizures in models of both acquired and genetic epilepsy.[1][2]
Audiogenic Seizure Model (Mouse)
This model assesses the ability of a compound to protect against seizures induced by a high-intensity auditory stimulus.
| Compound | Effective Dose (ED50) |
| Seletracetam | 0.17 mg/kg (i.p.)[1] |
| Levetiracetam | ~7-36 mg/kg (i.p.) |
| Brivaracetam | More potent than Levetiracetam |
Kindling Models (Rat and Mouse)
Kindling models, such as corneal and amygdala kindling, are used to evaluate the effect of compounds on the development and expression of seizures that are induced by repeated sub-convulsive electrical stimulation.
| Compound | Model | Effective Dose (ED50 or effective dose) |
| Seletracetam | Corneal Kindling (Mouse) | 0.31 mg/kg (i.p.)[1] |
| Seletracetam | Hippocampal Kindling (Rat) | 0.23 mg/kg (oral) - significantly reduced seizure severity[1] |
| Levetiracetam | Amygdala Kindling (Rat) | 13-54 mg/kg (i.p.) - dose-dependently suppressed seizure severity |
| Brivaracetam | Amygdala Kindling (Rat) | Significantly suppressed motor-seizure severity from 21.2 mg/kg |
Signaling Pathway and Experimental Workflows
Proposed Mechanism of Action of Seletracetam
Caption: Proposed dual mechanism of action of Seletracetam.
Experimental Workflow: Audiogenic Seizure Model
Caption: Workflow for the audiogenic seizure model in mice.
Experimental Workflow: Amygdala Kindling Model
Caption: Workflow for the amygdala kindling model in rats.
Experimental Protocols
Audiogenic Seizure Model in Mice
-
Animals: Audiogenic seizure-susceptible mice (e.g., DBA/2 strain) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: Seletracetam, Levetiracetam, or Brivaracetam are dissolved in a suitable vehicle (e.g., saline). The drug or vehicle is administered intraperitoneally (i.p.) at a specific time before the seizure induction.
-
Seizure Induction: Mice are placed individually in a sound-attenuating chamber. A high-intensity acoustic stimulus (e.g., an electric bell or a specific frequency tone at ~100-120 dB) is presented for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.
-
Observation and Scoring: Seizure responses are observed and scored based on a predefined scale, which typically includes phases like wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
Data Analysis: The percentage of animals protected from each seizure phase at different doses is recorded. The ED50 (the dose that protects 50% of the animals from a specific seizure endpoint) is then calculated using statistical methods like probit analysis.
Amygdala Kindling Model in Rats
-
Surgery: Male Wistar or Sprague-Dawley rats are anesthetized, and a bipolar stimulating electrode is stereotaxically implanted into the basolateral amygdala. A reference electrode is placed on the skull. The implant is secured with dental acrylic.
-
Recovery: Animals are allowed to recover from surgery for at least one week.
-
Kindling Procedure: After recovery, a daily electrical stimulation (e.g., 1-second train of 1 ms, 50 Hz monophasic square wave pulses) is delivered to the amygdala. The initial current intensity is determined to be just above the afterdischarge threshold.
-
Seizure Scoring: The behavioral seizure response to each stimulation is scored according to the Racine scale (Stage 1: facial clonus; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing with forelimb clonus; Stage 5: rearing and falling with generalized convulsions).
-
Fully Kindled State: Animals are considered fully kindled after they exhibit stable Stage 5 seizures for a predetermined number of consecutive stimulations.
-
Drug Testing: Once fully kindled, animals are treated with the test compound (Seletracetam, Levetiracetam, or Brivaracetam) or vehicle at various doses and pretreatment times before the electrical stimulation. The effect of the drug on seizure severity and afterdischarge duration is recorded and analyzed.
In Vitro Electrophysiology in Hippocampal Slices
-
Slice Preparation: Rodents (typically rats or mice) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out, and transverse slices (300-400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least one hour before recording.
-
Epileptiform Activity Induction: To induce epileptiform activity, the slices are perfused with a modified aCSF, for example, a solution with elevated potassium concentration and/or containing a GABAA receptor antagonist like bicuculline (B1666979) or a potassium channel blocker like 4-aminopyridine.
-
Electrophysiological Recording: Extracellular field potentials or intracellular recordings are obtained from the pyramidal cell layer of the CA1 or CA3 region of the hippocampus. A stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses.
-
Drug Application: After a stable baseline of epileptiform activity is recorded, Seletracetam or other test compounds are bath-applied at known concentrations.
-
Data Analysis: The effects of the drug on the frequency, amplitude, and duration of the epileptiform discharges (e.g., population spikes, bursting activity) are quantified and analyzed. Concentration-response curves can be generated to determine the potency (e.g., IC50) of the compound.
References
Assessing the Cognitive Effects of Seletracetam Versus Classic Nootropics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive effects of the novel synaptic vesicle glycoprotein (B1211001) 2A (SV2A) ligand, Seletracetam, and classic nootropic agents, including Piracetam, Aniracetam, and Oxiracetam. The information is compiled from a comprehensive review of preclinical and clinical data to support research and development in the field of cognitive enhancement.
Executive Summary
Seletracetam, a high-affinity SV2A ligand, is primarily investigated for its potent anti-epileptic properties. While structurally related to the racetam class of nootropics, there is a conspicuous absence of direct clinical evidence supporting its efficacy as a cognitive enhancer in healthy individuals or patient populations with cognitive impairment. In contrast, classic nootropics like Piracetam, Aniracetam, and Oxiracetam have a long history of investigation for cognitive enhancement, with proposed mechanisms centered on the modulation of neurotransmitter systems, particularly cholinergic and glutamatergic pathways. However, the clinical evidence for these classic agents is often derived from older, smaller studies, and meta-analyses present a mixed picture of their efficacy. This guide synthesizes the available quantitative data, details the experimental protocols for key cognitive assessments, and provides visual representations of the proposed signaling pathways and a typical experimental workflow.
Data Presentation: Quantitative Comparison of Cognitive Effects
The following tables summarize the quantitative data from clinical trials on Levetiracetam (as a proxy for SV2A modulators like Seletracetam due to the lack of cognitive data on the latter) and the classic nootropics Piracetam, Aniracetam, and Oxiracetam. It is crucial to note the heterogeneity in study populations, methodologies, and outcomes, which complicates direct comparisons.
Table 1: Cognitive Effects of Levetiracetam (SV2A Ligand)
| Cognitive Domain | Study Population | Dosage | Key Findings |
| Global Cognition | Patients with cognitive decline | N/A (Meta-analysis) | No significant improvement in global cognitive function (CDR-SB: MD = 0.04)[1][2]. |
| Executive Function | Patients with cognitive decline | Low dose | Marginally improved executive function (SMD = -0.29)[1][2]. A separate meta-analysis showed significant improvement (Hedges' g = -0.390)[3]. |
| Visuospatial Function | Patients with cognitive decline | N/A (Meta-analysis) | Significantly improved visuospatial function (SMD = -0.25)[1][2]. |
| Executive Function & Spatial Memory | Alzheimer's disease patients with epileptiform activity | 125 mg twice daily | Improved performance on the Stroop interference naming subscale and a virtual route learning test[4][5]. |
Table 2: Cognitive Effects of Classic Nootropics
| Nootropic | Cognitive Domain | Study Population | Dosage | Key Findings |
| Piracetam | Global Cognitive Impairment | Elderly with dementia or cognitive impairment | 2.4 - 8.0 g/day | Significant improvement in global impression of change (OR = 3.20)[6]. |
| Piracetam | Memory | Adults with memory impairment | N/A (Meta-analysis) | No clinical difference in memory enhancement compared to placebo (SMD 0.75)[7]. |
| Aniracetam | Cognition & Emotional State | Patients with cognitive impairment | 1500 mg/day | Maintained cognitive parameters and improved emotional state over 12 months. Performed better than Cholinesterase Inhibitors on a cognitive scale at 6 months[8]. |
| Oxiracetam | Global Cognition | Patients with Alzheimer's or multi-infarct dementia | 800 mg twice daily | No significant improvement in a broad battery of neuropsychological tests in Alzheimer's patients[9]. |
| Oxiracetam | Cognition & Behavior | Patients with mild to moderate dementia | 800 mg twice daily | Significantly better scores on tests of memory, attention, orientation, and concentration compared to a control group after 6 months. |
| Oxiracetam | Cognition | Post-stroke patients at high risk of cognitive decline | 800 mg twice daily | No statistically significant difference in MMSE or CDR-SB scores compared to placebo after 36 weeks. |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of cognitive functions are provided below.
Mini-Mental State Examination (MMSE)
The MMSE is a widely used 30-point questionnaire to screen for cognitive impairment. It assesses several cognitive domains:
-
Orientation to Time (5 points): The individual is asked for the year, season, date, day of the week, and month.
-
Orientation to Place (5 points): The individual is asked to identify the state, county, town, hospital, and floor they are in.
-
Registration (3 points): The examiner names three unrelated objects and asks the individual to repeat them.
-
Attention and Calculation (5 points): The individual is asked to subtract 7 from 100 sequentially, five times. Alternatively, they can be asked to spell "world" backward.
-
Recall (3 points): The individual is asked to recall the three objects from the registration task.
-
Language (9 points): This section includes tasks such as naming objects (e.g., a pencil and a watch), repeating a phrase, following a three-stage command, reading and obeying a written command, writing a sentence, and copying a complex geometric figure.
Scoring: Each correct response receives one point. A score of 24 or above is generally considered normal, 18-23 indicates mild cognitive impairment, and 0-17 suggests severe cognitive impairment.
Stroop Test
The Stroop Test is a classic neuropsychological test that assesses selective attention, cognitive flexibility, and processing speed. It is a measure of executive function.
-
Procedure: The test typically involves three conditions:
-
Word Reading: The individual reads a list of color names printed in black ink.
-
Color Naming: The individual names the color of a series of colored patches.
-
Incongruent Color Naming: The individual is presented with a list of color names printed in an ink color that is different from the word itself (e.g., the word "RED" printed in blue ink). The task is to name the ink color and ignore the word.
-
-
Scoring: The primary outcome is the time taken to complete the incongruent color-naming task and the number of errors. The "Stroop effect" is the increased time and error rate in the incongruent condition compared to the congruent conditions, reflecting the cognitive interference.
Clinical Dementia Rating (CDR) Scale
The CDR is a global assessment scale used to stage the severity of dementia. It is based on a semi-structured interview with the patient and a reliable informant.
-
Domains Assessed: The CDR evaluates cognitive and functional performance in six domains:
-
Memory
-
Orientation
-
Judgment & Problem Solving
-
Community Affairs
-
Home & Hobbies
-
Personal Care
-
-
Scoring: Each domain is rated on a 5-point scale: 0 (None), 0.5 (Questionable), 1 (Mild), 2 (Moderate), and 3 (Severe). An algorithm is then used to derive a global CDR score. Memory is the primary category, and its score heavily influences the global score. For instance, if at least three other categories are scored the same as memory, the global CDR is equal to the memory score.
Mandatory Visualization
Signaling Pathways
Caption: Proposed mechanism of action of Seletracetam.
References
- 1. Brain Enhancement Training for Age-Related Cognitive Decline · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Neurostimulation for cognitive enhancement in Alzheimer’s disease (the NICE-AD study): a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UCSF Mild Cognitive Impairment Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 6. Frontiers | The BrainHealth Project study protocol: a scalable digital approach to measuring and promoting multidimensional brain health across the lifespan [frontiersin.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Efficacy and safety of cognitive enhancers for patients with mild cognitive impairment: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Levetiracetam on Cognition in Patients With Alzheimer Disease With and Without Epileptiform Activity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Quantifying Synergistic Effects of Seletracetam with Other Anti-Epileptic Drugs (AEDs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Introduction
Seletracetam (UCB-44212) is a pyrrolidone-derived anti-epileptic drug (AED) structurally related to levetiracetam (B1674943). While the development of Seletracetam was ultimately halted, its potent and selective mechanism of action continues to be of significant interest in the field of epilepsy research. Understanding its potential for synergistic interactions with other AEDs is crucial for the rational design of future therapeutic strategies.
This guide provides a comprehensive overview of the quantitative data available on the synergistic effects of AEDs with similar mechanisms of action, primarily focusing on its close analog, levetiracetam, due to the limited public data on Seletracetam combination therapies. The presented data from preclinical models offers valuable insights into the potential for synergistic, additive, or antagonistic interactions when combining SV2A ligands with other classes of AEDs.
Mechanism of Action of Seletracetam
Seletracetam's primary mechanism of action is its high-affinity, stereospecific binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1] SV2A is a crucial protein in the presynaptic terminal, where it is involved in the regulation of neurotransmitter release through the modulation of synaptic vesicle exocytosis. By binding to SV2A, Seletracetam is thought to reduce aberrant neuronal hyperexcitability and hypersynchronization, which are hallmarks of epileptic seizures.
Additionally, Seletracetam has been shown to have a secondary mechanism of action involving the inhibition of N-type calcium channels.[1] This action further contributes to the reduction of neuronal excitability by limiting calcium influx during high-voltage activation.
Quantitative Analysis of Levetiracetam's Synergistic Effects with Other AEDs
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of levetiracetam with other commonly used AEDs. The primary method used in these studies is isobolographic analysis, which determines whether the effect of a drug combination is synergistic (greater than the sum of the individual effects), additive (equal to the sum), or antagonistic (less than the sum).
Table 1: Isobolographic Analysis of Levetiracetam in Combination with Other AEDs in the Maximal Electroshock (MES) Seizure Model
| Combination (Levetiracetam + AED) | Animal Model | Type of Interaction | Reference |
| Levetiracetam + Carbamazepine (B1668303) | Mouse | Supra-additive (Synergistic) at a 16:1 ratio | [2] |
| Levetiracetam + Phenytoin | Mouse | Additive | [2] |
| Levetiracetam + Phenobarbital (B1680315) | Mouse | Additive | [2] |
| Levetiracetam + Valproate | Mouse | Additive | [2] |
| Levetiracetam + Lamotrigine | Mouse | Additive | [2] |
| Levetiracetam + Topiramate (B1683207) | Mouse | Supra-additive (Synergistic) at 1:2, 1:1, 2:1, and 4:1 ratios | [2] |
| Levetiracetam + Oxcarbazepine | Mouse | Supra-additive (Synergistic) at 8:1 and 16:1 ratios | [2] |
Table 2: Isobolographic Analysis of Levetiracetam in Combination with Other AEDs in the 6 Hz Psychomotor Seizure Model
| Combination (Levetiracetam + AED) | Animal Model | Type of Interaction | Reference |
| Levetiracetam + Carbamazepine | Mouse | Supra-additive (Synergistic) at 1:5 and 1:10 ratios; Additive at 1:1 and 1:2 ratios | [3][4] |
| Levetiracetam + Phenytoin | Mouse | Supra-additive (Synergistic) at 1:5 and 1:10 ratios; Additive at 1:1 and 1:2 ratios | [3][4] |
| Levetiracetam + Topiramate | Mouse | Supra-additive (Synergistic) at a 1:10 ratio; Additive at 1:1, 1:2, and 1:5 ratios | [3][4] |
| Levetiracetam + Vigabatrin (B1682217) | Mouse | Supra-additive (Synergistic) at a 1:10 ratio; Additive at 1:1, 1:2, and 1:5 ratios | [3][4] |
| Levetiracetam + Valproate | Mouse | Additive at a 1:1 ratio | [5] |
| Levetiracetam + Lamotrigine | Mouse | Additive at 1:3, 1:1, and 3:1 ratios | [6] |
| Levetiracetam + Ethosuximide | Mouse | Supra-additive (Synergistic) at 1:5 and 1:10 ratios; Additive at 1:1 and 1:2 ratios | [7] |
Table 3: Isobolographic Analysis of Levetiracetam in Combination with Other AEDs in the Pentylenetetrazol (PTZ)-Induced Seizure Model
| Combination (Levetiracetam + AED) | Animal Model | Type of Interaction | Reference |
| Levetiracetam + Clonazepam | Mouse | Supra-additive (Synergistic) at a 1:20,000 ratio; Additive at 1:1000, 1:5000, and 1:10,000 ratios | [8] |
| Levetiracetam + Ethosuximide | Mouse | Supra-additive (Synergistic) at a 1:2 ratio; Additive at 1:1, 2:1, and 4:1 ratios | [8] |
| Levetiracetam + Phenobarbital | Mouse | Supra-additive (Synergistic) at a 1:20 ratio; Additive at 1:1, 1:5, and 1:10 ratios | [8] |
| Levetiracetam + Valproate | Mouse | Supra-additive (Synergistic) at a 1:2 ratio; Additive at 1:1, 2:1, and 4:1 ratios | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key preclinical models cited in this guide.
Isobolographic Analysis
Isobolographic analysis is a widely accepted method for evaluating the nature of interactions between two drugs.[9] The process involves:
-
Determining the ED50: The median effective dose (ED50), the dose that produces a therapeutic effect in 50% of the subjects, is determined for each drug individually.
-
Fixed-Ratio Combinations: The two drugs are then combined in various fixed ratios (e.g., 1:1, 1:3, 3:1).
-
Determining the ED50 of the Combination: The ED50 is determined for each fixed-ratio combination.
-
Constructing the Isobologram: The individual ED50 values are plotted on the x- and y-axes. A line connecting these two points represents the line of additivity. If the experimentally determined ED50 of a combination falls below this line, the interaction is synergistic. If it falls on the line, it is additive, and if it falls above the line, it is antagonistic.
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is used to identify drugs that prevent seizure spread.[10]
-
Animals: Male albino mice (e.g., Swiss strain) or rats.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Animals are administered the test compound or vehicle, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of expected peak effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal electrodes.[10]
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension phase.[10]
-
Hz Psychomotor Seizure Model
The 6 Hz test is considered a model of therapy-resistant partial seizures.[11]
-
Animals: Male albino mice (e.g., Swiss strain).
-
Apparatus: A constant-current electrical stimulator with corneal electrodes.
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
At the time of expected peak effect, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered through corneal electrodes.[11] The current intensity can be varied (e.g., 32 mA or 44 mA) to assess efficacy against different seizure severities.
-
Animals are observed for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[1]
-
Protection is defined as the absence of these seizure behaviors.[11]
-
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ test is a model of myoclonic and absence seizures, which works by antagonizing the GABA-A receptor complex.
-
Animals: Male albino mice (e.g., Swiss strain).
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
At the time of expected peak effect, a convulsant dose of pentylenetetrazol is administered, typically subcutaneously (s.c.).
-
Animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
The latency to the first clonic seizure and the presence or absence of generalized tonic-clonic seizures are recorded. Protection is typically defined as the absence of clonic seizures within a specified observation period.
-
Conclusion
While direct clinical or preclinical data on the synergistic effects of Seletracetam with other AEDs is not publicly available, the extensive research on its close analog, levetiracetam, provides a strong predictive framework. The preclinical evidence consistently demonstrates that levetiracetam can act synergistically or additively with a range of other AEDs, depending on the specific drug and the experimental model used. Notably, combinations with topiramate and carbamazepine in certain models have shown significant synergy. These findings suggest that a similar potential for beneficial pharmacodynamic interactions likely existed for Seletracetam, underscoring the value of exploring combination therapies with SV2A ligands in the development of novel treatment strategies for epilepsy. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations in this promising area.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Pharmacodynamic and pharmacokinetic characterization of interactions between levetiracetam and numerous antiepileptic drugs in the mouse maximal electroshock seizure model: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interactions of levetiracetam with carbamazepine, phenytoin, topiramate and vigabatrin in the mouse 6Hz psychomotor seizure model - a type II isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isobolographic characterization of interactions of levetiracetam with the various antiepileptic drugs in the mouse 6 Hz psychomotor seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Isobolographic characterization of the anticonvulsant interaction profiles of levetiracetam in combination with clonazepam, ethosuximide, phenobarbital and valproate in the mouse pentylenetetrazole-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpccr.eu [jpccr.eu]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
Independent verification of Seletracetam's therapeutic window
An Independent Comparative Analysis of Seletracetam's Therapeutic Window
This guide provides a detailed comparison of Seletracetam with its structural and mechanistic analogs, Levetiracetam (B1674943) and Brivaracetam (B1667798). The focus is an independent verification of Seletracetam's therapeutic window, supported by preclinical and clinical data. Methodologies for key experiments are detailed to provide context for the presented data.
Mechanism of Action: The SV2A Pathway
Seletracetam, along with Levetiracetam and Brivaracetam, exerts its anticonvulsant effects primarily by binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2][3] SV2A is a crucial protein in the presynaptic terminal, where it modulates the calcium-dependent release of neurotransmitters.[3][4] While the precise downstream mechanism is not fully elucidated, binding to SV2A is thought to interfere with vesicle fusion and exocytosis, thereby reducing neuronal hyperexcitability and the spread of seizure activity.[5]
Seletracetam was developed as a more potent successor to Levetiracetam, demonstrating a tenfold higher binding affinity for SV2A.[1][3] Brivaracetam also shows a higher affinity for SV2A, reported to be 15- to 30-fold greater than that of Levetiracetam.[4] Additionally, some in vitro studies suggest Seletracetam may also inhibit high-voltage-activated N-type calcium channels, which could contribute to its anticonvulsant properties by directly reducing calcium influx during neuronal firing.[1][5][6]
Comparative Pharmacokinetics
The pharmacokinetic profiles of the three racetam analogs show high oral bioavailability and limited plasma protein binding, which suggests a low potential for drug-drug interactions.[7][8] Seletracetam exhibits linear pharmacokinetics, meaning its concentration in the body is directly proportional to the dose administered, simplifying dose adjustments.[1]
| Parameter | Seletracetam | Levetiracetam | Brivaracetam |
| Oral Bioavailability | >90%[1][8] | ~100%[7] | High (not specified) |
| Plasma Half-life | ~8 hours[1][5] | ~6-8 hours[7] | ~9 hours |
| Plasma Protein Binding | <10%[1][8] | <10%[7] | <20% |
| Metabolism | Hydrolysis of acetamide (B32628) group[1][5] | Primarily enzymatic hydrolysis[9] | Primarily hydrolysis |
| Primary Excretion | Renal[5] | >66% unchanged in urine[7] | Renal |
Therapeutic Window and Efficacy
The therapeutic window defines the range of doses at which a drug is effective without causing significant toxicity. Preclinical studies in animal models demonstrated Seletracetam's high potency at very low doses. However, its development was halted before a definitive therapeutic range in humans could be established.[1]
Preclinical Efficacy
Seletracetam showed potent and broad-spectrum seizure protection in various animal models of epilepsy.[8]
| Model | Drug | Effective Dose (ED₅₀) / Concentration |
| In Vitro Hippocampal Slices | Seletracetam | 3.2 µM[1] |
| Levetiracetam | ~32 µM[1] | |
| Audiogenic Seizures (Mouse) | Seletracetam | 0.17 mg/kg i.p.[1][8] |
| Corneal Kindling (Mouse) | Seletracetam | 0.31 mg/kg i.p.[1][8] |
| Hippocampal Kindling (Rat) | Seletracetam | 0.23 mg/kg p.o.[1] |
| Absence Epilepsy (GAERS Rat) | Seletracetam | 0.15 mg/kg i.p.[1] |
Clinical Dosing and Tolerability
While Seletracetam's clinical development was stopped, Levetiracetam and Brivaracetam are approved antiepileptic drugs with established dosing regimens.[1]
| Parameter | Seletracetam | Levetiracetam | Brivaracetam |
| Therapeutic Serum Range | Not Established | 10-40 mg/L (suggested)[10] | Not Established |
| Typical Adult Daily Dose | N/A (Halted Development)[1] | 1000 mg - 3000 mg[7][11] | 50 mg - 200 mg[12][13] |
| Well-Tolerated Dose (Human) | Single oral doses up to 600 mg[1] | Up to 4000-5000 mg/day[7] | Up to 200 mg/day[13] |
| Poorly Tolerated Dose (Animal) | >600 mg/kg/day (dogs)[1][5] | N/A | N/A |
| 2000 mg/kg/day (rodents)[1][5] | |||
| Common Adverse Effects | Dizziness, euphoria, nausea, somnolence[1][5] | Somnolence, mood disturbance, dizziness[9][14] | Somnolence, dizziness, fatigue[15][16] |
Experimental Protocols and Workflows
The determination of a drug's therapeutic window relies on a series of standardized preclinical and clinical evaluations.
Key Preclinical Models
-
Audiogenic Seizure Model: This model uses a loud, high-frequency sound to induce seizures in susceptible mouse strains. It is used to assess a drug's ability to prevent clonic-tonic convulsions. The effective dose (ED₅₀) that protects 50% of the animals is determined.[1]
-
Kindling Model (Corneal or Hippocampal): Kindling involves the repeated application of a sub-convulsive electrical stimulus to a specific brain region, which gradually leads to the development of full-blown seizures. This models acquired epilepsy and is used to test a drug's ability to suppress seizure development and expression.[1]
-
Genetic Absence Epilepsy Rats from Strasbourg (GAERS): This is a genetic animal model that exhibits spontaneous spike-and-wave discharges, mimicking human absence epilepsy. It is used to evaluate a drug's efficacy against non-convulsive seizure types.[1]
-
In Vitro Electrophysiology: Brain slices (typically from the hippocampus) are maintained in vitro. Epileptiform activity is induced chemically, and the ability of a drug to reverse this activity is measured by recording electrical signals (population spikes) from neurons.[1]
Clinical Trial Phases
-
Phase I: The drug is given to a small group of healthy volunteers to assess its safety, determine a safe dosage range, and identify side effects. Seletracetam was found to be well-tolerated in single oral doses from 2 to 600 mg in these trials.[1]
-
Phase II: The drug is given to a larger group of people with the condition (epilepsy) to see if it is effective and to further evaluate its safety. Seletracetam showed success in Phase II trials, but its development was halted as the results were less than expected based on animal models.[1]
-
Phase III: The drug is given to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely. Seletracetam did not proceed to Phase III trials.[1]
Conclusion
Independent verification based on available data confirms that Seletracetam possesses a promising preclinical profile, characterized by high potency and a broad spectrum of anticonvulsant activity at doses significantly lower than its predecessors.[1][8] Its favorable pharmacokinetics, including high bioavailability and low protein binding, suggested a low potential for complex drug interactions.[8] However, despite being well-tolerated in early human trials, its clinical development was discontinued (B1498344) because its performance did not meet expectations set by the highly potent preclinical results.[1] In contrast, Levetiracetam and Brivaracetam have successfully navigated clinical development and are established therapeutic options, offering a benchmark against which Seletracetam's potential was measured. The data tables and experimental context provided herein offer a clear, objective comparison for researchers in the field of antiepileptic drug development.
References
- 1. Seletracetam - Wikipedia [en.wikipedia.org]
- 2. Brivaracetam versus Levetiracetam for Epilepsy: A Review of Comparative Clinical Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Levetiracetam vs. brivaracetam - Epilepsy Action [epilepsy.org.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. litfl.com [litfl.com]
- 10. What Is the Therapeutic Reference Range for Levetiracetam? Grand Round/A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levetiracetam (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 13. INTRODUCTION - Brivaracetam (Brivlera) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Brivaracetam vs Levetiracetam Comparison - Drugs.com [drugs.com]
- 15. Dosing & Administration | BRIVIACT® (brivaracetam) CV [briviacthcp.com]
- 16. Effectiveness and safety of brivaracetam in comparison with levetiracetam in seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Seletracetam Lithium Bromide: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending from initial experimentation to the final disposal of chemical compounds. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Seletracetam lithium bromide, a novel SV2A modulator used in epilepsy research. By fostering a culture of safety and environmental responsibility, laboratories can build trust and underscore their commitment to excellence beyond product innovation.
I. Hazard Identification and Assessment
Prior to handling, it is crucial to understand the potential hazards associated with Seletracetam and lithium bromide.
-
Seletracetam: As a pyrrolidone derivative similar to Levetiracetam, it is primarily excreted unchanged through renal pathways.[3] While specific toxicity data is limited, it is prudent to handle it with the care afforded to all investigational new drugs. A Safety Data Sheet (SDS) for the analogous compound Levetiracetam indicates it may be harmful if swallowed, cause serious eye irritation, and may cause drowsiness or dizziness.[4]
-
Lithium Bromide: The solution itself is not classified as hazardous waste by the Environmental Protection Agency (EPA).[5] However, it is an irritant to the skin and mucous membranes.[5] Inhalation of vaporized lithium bromide can cause lung damage.[5] It is important to note that the addition of other chemical additives can alter the solution's profile to that of hazardous waste.[5]
Quantitative Data Summary:
| Compound | Key Hazards | Notes |
| Seletracetam | Harmful if swallowed, Causes serious eye irritation, May cause drowsiness or dizziness (based on Levetiracetam SDS[4]) | Handle as a potent investigational new drug. |
| Lithium Bromide | Skin and mucous membrane irritant, Potential for lung damage upon inhalation of vapors[5] | Not classified as EPA hazardous waste in pure solution, but additives can change this classification.[5] |
II. Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure during handling and disposal, the following PPE and engineering controls are mandatory:
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.
-
Eye and Face Protection: Wear ANSI-approved safety glasses or goggles.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: Not typically required when using a fume hood. However, if a fume hood is unavailable or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges should be used.
III. Step-by-Step Disposal Protocol
This protocol outlines the general steps for the safe disposal of this compound waste. Always consult and adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.
Experimental Workflow for Disposal:
Caption: Workflow for the proper disposal of this compound waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Create a dedicated waste stream for this compound.
-
Select Appropriate Waste Container: Use a chemically resistant, leak-proof container with a secure screw-top cap. The container must be compatible with all components of the waste.
-
Transfer Waste to Container: Carefully transfer the waste into the designated container, avoiding splashes and spills. If transferring liquids, use a funnel to minimize the risk of spillage.
-
Label Container Clearly: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
-
Store in Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's EHS personnel. Ensure secondary containment is in place to contain any potential leaks.
-
Arrange for Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash. Professional disposal ensures compliance with all local, state, and federal regulations.
IV. Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial.
Logical Relationship for Spill Response:
Caption: Decision-making flow for responding to a chemical spill.
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Notify: Inform your laboratory supervisor and your institution's EHS office.
-
Secure the Area: Prevent unauthorized entry into the spill area.
-
Cleanup (if trained): If the spill is small and you are trained and equipped to handle it, proceed with cleanup.
-
Don the appropriate PPE.
-
Contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or granules).
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Professional Cleanup: For large spills or if you are not comfortable with the cleanup procedure, wait for trained EHS personnel to arrive.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, and reinforcing a culture of safety and responsibility.
References
Personal protective equipment for handling Seletracetam lithium bromide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Seletracetam lithium bromide. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the compound is an analog of the antiepileptic agent Levetiracetam and contains lithium bromide.[1][2] The hazards of lithium bromide should be considered paramount. Large doses of lithium ions can lead to dizziness, prostration, and potential kidney damage, particularly with limited sodium intake.[3] Other effects of repeated exposure to lithium ions may include dehydration, weight loss, dermatological effects, and thyroid disturbances.[3] Central nervous system effects such as slurred speech, blurred vision, sensory loss, ataxia, and convulsions are also possible.[3]
Given these potential hazards, this compound should be handled as a hazardous drug. The following personal protective equipment (PPE) is mandatory.
| PPE Item | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-tested gloves | Prevents skin contact and absorption.[4] |
| Gown | Disposable, cuffed, and impermeable to hazardous drugs | Protects skin and personal clothing from contamination.[4][5] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and aerosols.[4] |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator | Required when handling powders or when aerosols may be generated.[5] |
Handling Procedures: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing and gloves.[4] 2. Wash the affected area thoroughly with soap and lukewarm water for at least 15 minutes.[4] 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses if present and easy to do.[6] 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately.[3] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[3] 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the area and restrict access. 2. Wear appropriate PPE, including respiratory protection. 3. Absorb the spill with inert material and collect it in a sealed, labeled container for hazardous waste disposal. 4. Clean the spill area with a suitable decontamination solution. |
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste.
-
Contaminated PPE: Gloves, gowns, and other disposable items should be placed in a designated, labeled hazardous waste container immediately after use.[4]
-
Unused Compound and Empty Vials: These should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[7] Do not discard them in general laboratory trash or down the drain.
-
Sharps: Contaminated needles and syringes must be placed directly into a sharps container without capping or clipping.[4]
Seletracetam Signaling Pathway
Seletracetam is a modulator of the Synaptic Vesicle Glycoprotein 2A (SV2A).[1][2] While the precise downstream signaling cascade is complex and not fully elucidated, its primary action involves binding to SV2A, which is critical for the proper regulation of neurotransmitter release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
